Phenylcapsaicin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
848127-67-3 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide |
InChI |
InChI=1S/C21H23NO3/c1-25-20-15-18(13-14-19(20)23)16-22-21(24)12-8-3-2-5-9-17-10-6-4-7-11-17/h4,6-7,10-11,13-15,23H,2-3,8,12,16H2,1H3,(H,22,24) |
InChI Key |
GSIBPCYHSFDLTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCC#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Phenylcapsaicin's Mechanism of Action on TRPV1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical molecular integrator of noxious stimuli, including heat, protons, and a variety of chemical compounds. Its role in pain signaling and sensory transmission has made it a prime target for analgesic drug development. Phenylcapsaicin is a chemically synthesized analogue of capsaicin, the pungent compound in chili peppers and the archetypal TRPV1 agonist.[1] While also interacting with TRPV1 receptors, this compound is reported to have a less aggressive sensory profile than capsaicin.[2] It has been investigated for its potential as an ergogenic aid, purportedly modulating the nervous system to reduce the perception of pain and fatigue during exercise.[2][3]
This technical guide provides an in-depth exploration of the mechanism of action of vanilloids on the TRPV1 receptor, using the extensive body of research on capsaicin as the foundational model to infer the actions of its synthetic analogue, this compound. We will detail the molecular interactions, downstream signaling cascades, and quantitative pharmacology, and provide standardized protocols for key experimental assays.
Molecular Mechanism of TRPV1 Activation
TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons.[4][5] Structurally, it is a homotetrameric protein where each subunit consists of six transmembrane domains.[4] The channel's activation is a multi-step process initiated by the binding of an agonist.
2.1 Ligand Binding The binding site for capsaicin and other vanilloids is located in an intracellular "vanilloid pocket" formed by transmembrane segments S3, S4, and the S4-S5 linker from one subunit, and segments S5 and S6 from an adjacent subunit.[6] The binding is highly specific and potent, with key interactions involving:
-
Hydrogen Bonds: The vanillyl head and amide neck of the capsaicin molecule form crucial hydrogen bonds with residues such as T551 and E571 (in mouse TRPV1).[7][8]
-
Van der Waals Interactions: The lipophilic aliphatic tail of the capsaicin molecule interacts with hydrophobic residues within the pocket, contributing to binding affinity.[8]
This binding event induces a series of conformational changes, stabilizing the S4-S5 linker in an outward, activated state. This movement ultimately leads to the opening of the channel's central pore.[8]
2.2 Ion Influx and Depolarization Upon opening, the TRPV1 channel allows the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), down their electrochemical gradients.[7][9] This influx of positive ions leads to the depolarization of the neuron's membrane potential. If this depolarization reaches the threshold, it triggers the firing of action potentials, which are then propagated to the central nervous system and perceived as pain or heat.[7]
Downstream Signaling Pathways
The initial influx of Ca²⁺ through the TRPV1 channel acts as a critical second messenger, initiating a cascade of intracellular signaling events that modulate channel activity and neuronal sensitivity.
-
Sensitization: Various inflammatory mediators can sensitize TRPV1, lowering its activation threshold. This process often involves protein kinase A (PKA) and protein kinase C (PKC), which can phosphorylate the TRPV1 channel, increasing its sensitivity to agonists and heat.[4][9]
-
Desensitization: Paradoxically, prolonged activation of TRPV1 by capsaicin leads to a state of desensitization, where the channel becomes less responsive to further stimuli.[10] This is a key mechanism underlying the analgesic effect of capsaicin. This process is complex and mediated by several factors, including:
-
Ca²⁺-dependent Calcineurin: Influx of Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates TRPV1, leading to desensitization.[10]
-
Calmodulin Interaction: Calcium-bound calmodulin can directly interact with the TRPV1 channel to promote an inactivated state.[4]
-
PIP₂ Depletion: Activation of phospholipase C (PLC) by Ca²⁺ can lead to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid required to maintain TRPV1 activity.[10][11]
-
Below is a diagram illustrating the core activation and modulation pathways.
Caption: TRPV1 receptor activation and intracellular signaling cascade.
Quantitative Pharmacology of TRPV1 Agonists
The interaction of ligands with the TRPV1 receptor can be quantified to determine their potency, efficacy, and binding affinity. While specific quantitative data for this compound is not widely available in the cited public literature, the data for capsaicin and other well-studied vanilloids provide a crucial benchmark.
| Compound | Type | Potency (EC₅₀) | Binding Affinity (Kₐ) | Notes |
| This compound | Synthetic Agonist | Data not available | Data not available | Reported to be less pungent than capsaicin; may reduce perceived effort and fatigue.[2][3] |
| Capsaicin | Natural Agonist | ~100 - 700 nM[7][11][12] | ~10⁶ M⁻¹[6][13] | Archetypal agonist; potent activator with high efficacy. |
| Resiniferatoxin (RTX) | Natural Agonist | ~1000x more potent than capsaicin[9] | High | Ultrapotent agonist with very slow activation and desensitization kinetics.[11] |
| Olvanil | Synthetic Agonist | Similar to Capsaicin[9] | Data not available | Slower rate of TRPV1 activation compared to capsaicin.[9] |
Key Experimental Protocols
The functional characterization of this compound and other TRPV1 modulators relies on established biophysical and cell-based assays. The general workflow involves expressing the TRPV1 channel in a stable cell line (e.g., HEK293) and then measuring the cellular response to compound application.
References
- 1. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hsnstore.eu [hsnstore.eu]
- 3. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 4. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TRPV1 - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Phenylcapsaicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylcapsaicin, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is a synthetic analog of capsaicin (B1668287), the pungent compound found in chili peppers. Like its natural counterpart, this compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain sensation and thermoregulation.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis process for this compound, including detailed experimental protocols for the synthesis of key intermediates and the final compound. Additionally, it outlines the primary signaling pathway associated with its biological activity and presents relevant quantitative data in a structured format.
This compound: An Overview
This compound is a chemically synthesized compound with a purity of over 98%.[3] It possesses a molecular weight of 337.41 Da and is characterized by low water solubility (0.00193 g/L).[3] The presence of a phenylethynyl group on the acyl chain distinguishes it from naturally occurring capsaicin.[3] As a TRPV1 receptor activator, this compound holds potential for various therapeutic applications, including pain management and metabolic regulation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₃ | [3] |
| Molecular Weight | 337.41 Da | [3] |
| Purity | > 98% | [3] |
| Water Solubility | 0.00193 g/L | [3] |
| Log P (n-octanol/water) | 2.34 | [3] |
| pH | 6.12 (at 25°C) | [3] |
| Density | 1.152 g/cm³ (at 20°C) | [3] |
Chemical Synthesis Workflow
The synthesis of this compound is a two-step process. The first step involves the production of the key intermediate, 7-phenyl-6-heptynoic acid. The second step is the amide coupling of this intermediate with vanillylamine (B75263).[3]
Experimental Protocols
Step 1: Synthesis of 7-phenyl-6-heptynoic acid
This protocol is adapted from a patented synthesis method.
Materials:
-
7-phenyl-carbonyl heptanoic acid
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Isopropyl ether
Procedure:
-
In a suitable reaction vessel, dissolve 7-phenyl-carbonyl heptanoic acid in toluene.
-
Add 1.0-2.0 equivalents of phosphorus pentachloride (PCl₅) to the solution to initiate chlorination. This will yield a reaction liquid containing 7-phenyl-7-chloro-6-heptenoyl chloride.
-
In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Carefully add the reaction liquid from step 2 to the NaOH solution with vigorous stirring.
-
Heat the resulting mixture to 80-90°C and maintain this temperature for approximately 2.5 hours to facilitate the elimination of HCl, forming the sodium salt of 7-phenyl-6-heptynoic acid in the aqueous layer.
-
Cool the reaction mixture to room temperature (25°C).
-
Separate the aqueous layer and acidify it to a pH of 3.0 using concentrated hydrochloric acid. This will precipitate the crude 7-phenyl-6-heptynoic acid.
-
Filter the precipitate and recrystallize from isopropyl ether to obtain the purified product.
-
Dry the crystalline solid in an oven to yield the final product.
Table 2: Quantitative Data for the Synthesis of 7-phenyl-6-heptynoic acid
| Parameter | Value |
| Yield | 67-71% |
| Melting Point | 69.5 - 73.0 °C |
| ES/MS (m/z) | 201.1 [M-H]⁻ |
| ¹H-NMR (CDCl₃, δ) | 11.45 (br s, 1H), 7.39-7.38 (m, 2H), 7.27-7.26 (m, 3H), 2.45-2.40 (m, 4H), 1.85-1.79 (m, 2H), 1.69-1.63 (m, 2H) |
| ¹³C-NMR (CDCl₃, δ) | 180.1, 131.5, 128.2, 127.5, 123.8, 89.4, 81.0, 33.6, 28.0, 23.8, 19.0 |
Step 2: Synthesis of this compound (Amide Coupling)
This is a general protocol for amide bond formation using common coupling reagents.
Materials:
-
7-phenyl-6-heptynoic acid
-
Vanillylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-phenyl-6-heptynoic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) and EDC or DCC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, suspend vanillylamine hydrochloride (1 equivalent) in the same solvent and add TEA or DIPEA (2.2 equivalents) to liberate the free amine. Stir for 30 minutes.
-
Add the activated carboxylic acid solution from step 2 to the vanillylamine solution from step 3.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off any precipitated urea (B33335) byproduct (if DCC was used).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
Table 3: Expected Characterization Data for this compound
| Parameter | Value |
| Purity | > 98% |
| Spectroscopic Data | To be determined by HPLC, ESI-MS, NMR, IR, and UV spectroscopy[3] |
Biological Activity and Signaling Pathway
This compound is an agonist of the TRPV1 receptor, a non-selective cation channel.[1][2] The activation of TRPV1 by ligands like capsaicin and its analogs leads to an influx of sodium and calcium ions, causing depolarization of nociceptive neurons.[4][5] This initial excitation is followed by a period of desensitization, which is the basis for the analgesic effects of these compounds.[5]
The influx of calcium acts as a second messenger, triggering various downstream signaling cascades. Key pathways modulated by TRPV1 activation include those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[6] These kinases can phosphorylate the TRPV1 channel itself, modulating its sensitivity.
Experimental Protocol: Calcium Influx Assay
This protocol describes a common method to assess the activation of the TRPV1 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the HEK293-hTRPV1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to the influx of calcium and activation of the TRPV1 receptor.
-
Analyze the data to determine the EC₅₀ value for this compound.
Conclusion
The chemical synthesis of this compound is a feasible process for researchers with a background in organic chemistry. The two-step synthesis, involving the formation of a key acetylenic acid intermediate followed by amide coupling, allows for the production of this potent TRPV1 agonist. Understanding the underlying synthetic methodologies and the biological signaling pathways of this compound is crucial for its further investigation and potential development as a therapeutic agent. This guide provides a foundational framework for the synthesis and preliminary biological characterization of this compound.
References
- 1. Effects of this compound supplementation on physical performance and mechanical, metabolic, biochemical, perceptual and electrophysiological fatigue - Dialnet [dialnet.unirioja.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of capsaicin action: recent learnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Phenylcapsaicin: A Technical Guide to its Molecular Structure and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Analysis of a Potent Synthetic Capsaicin (B1668287) Analog
Phenylcapsaicin, a synthetic analog of the naturally occurring capsaicin, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and key biological activities, with a focus on its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Molecular Structure and Chemical Identity
This compound, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is distinguished from its natural counterpart by the introduction of a phenyl group and a triple bond in the acyl chain. This structural modification significantly influences its chemical properties and biological activity.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide |
| Chemical Formula | C₂₁H₂₃NO₃[1] |
| Molecular Weight | 337.41 g/mol |
| CAS Number | 848127-67-3[1] |
| Purity | Typically >98%[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The presence of the phenyl group and the alkyne functionality contributes to its distinct characteristics compared to capsaicin.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow oil |
| Solubility in Water | 0.00193 g/L[2] |
| Partition Coefficient (logP) | 2.34[2] |
| pH (in solution) | 6.12 at 25°C[2] |
| Density | 1.152 g/cm³ at 20°C[2] |
| Melting Point | Not explicitly found in search results |
| Boiling Point | Not explicitly found in search results |
This compound is often formulated using microencapsulation technology to enhance its stability, control its release, and reduce the potential for gastrointestinal irritation.[3]
Synthesis of this compound
This compound is produced through a two-step chemical synthesis process under controlled conditions. This synthetic route allows for high purity and consistency, overcoming the limitations of natural capsaicin extraction.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of the Acetylenic Acid Intermediate
-
Reaction Setup: In a reaction vessel, phenylacetylene (B144264) is reacted with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) in an appropriate aprotic solvent.
-
Catalysis: A suitable catalyst, often a palladium or copper salt, is employed to facilitate the coupling reaction.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the acetylenic acid intermediate is extracted and purified using standard techniques such as column chromatography.
Step 2: Amide Coupling to form this compound
-
Activation of the Carboxylic Acid: The purified acetylenic acid intermediate is activated to form a more reactive species, such as an acid chloride or an active ester.
-
Amidation: The activated acid is then reacted with a vanillylamine (B75263) derivative in the presence of a non-nucleophilic base.
-
Reaction Conditions: The reaction is typically conducted in an aprotic solvent at a controlled temperature.
-
Purification: The final product, this compound, is purified through recrystallization or column chromatography to achieve a high degree of purity.
Caption: High-level workflow for the two-step synthesis of this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its enhanced purity and bioavailability may offer advantages over natural capsaicin.
TRPV1 Receptor Agonism
This compound is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[4] Activation of TRPV1 leads to an influx of calcium ions, triggering a cascade of downstream signaling events.
Caption: this compound-induced TRPV1 signaling pathway.
This protocol describes a common method for assessing TRPV1 activation using a cell-based calcium imaging assay.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Calcium Indicator Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Addition: After washing to remove excess dye, varying concentrations of this compound (and appropriate controls) are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence intensity indicates TRPV1 activation.
-
Data Analysis: The fluorescence data is analyzed to determine the dose-response relationship and calculate the EC₅₀ value for this compound.
Caption: Experimental workflow for the in vitro TRPV1 activation assay.
Quorum Sensing Inhibition
Recent studies have indicated that this compound can act as a quorum sensing (QS) inhibitor. QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. By interfering with QS, this compound may offer a novel anti-infective strategy. The exact mechanism of QS inhibition by this compound is still under investigation but is thought to involve the disruption of signaling molecule synthesis or receptor binding.
-
Bacterial Culture: A reporter strain of Pseudomonas aeruginosa (e.g., one that produces a quantifiable virulence factor like pyocyanin (B1662382) under the control of QS) is grown to a specific optical density.
-
Treatment: The bacterial culture is treated with various concentrations of this compound or a vehicle control.
-
Incubation: The treated cultures are incubated under conditions that promote QS and virulence factor production.
-
Virulence Factor Quantification: The production of the QS-regulated virulence factor (e.g., pyocyanin) is quantified. For pyocyanin, this can be done by solvent extraction and spectrophotometric measurement.
-
Data Analysis: The reduction in virulence factor production in the presence of this compound is calculated to determine its inhibitory activity.
Caption: Potential mechanisms of quorum sensing inhibition by this compound.
Modulation of Intestinal Permeability via Zonulin Reduction
This compound has been shown to reduce serum levels of zonulin, a protein that modulates intestinal permeability by regulating tight junctions between enterocytes. Elevated zonulin levels are associated with increased intestinal permeability ("leaky gut"), which is implicated in various inflammatory and autoimmune conditions.
Table 3: Effect of this compound on Serum Zonulin Levels
| Treatment Group | Baseline Zonulin (ng/mL) | Post-treatment Zonulin (ng/mL) |
| Low-dose this compound | 67.1 | 58.8[5] |
-
Sample Collection: Blood samples are collected from subjects before and after a defined period of this compound supplementation.
-
Serum Preparation: Serum is separated from the blood samples by centrifugation.
-
ELISA Assay: Serum zonulin levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This typically involves the following steps:
-
Coating a microplate with anti-zonulin antibodies.
-
Adding standards, controls, and serum samples to the wells.
-
Incubating to allow zonulin to bind to the antibodies.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the zonulin concentration in the samples is determined by comparison to a standard curve.
Caption: this compound's proposed effect on the zonulin pathway and intestinal permeability.
Conclusion
This compound represents a promising synthetic analog of capsaicin with well-defined chemical properties and a high degree of purity. Its potent agonism of the TRPV1 receptor, coupled with its emerging roles in quorum sensing inhibition and the modulation of intestinal permeability, positions it as a versatile molecule for further investigation in drug development. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into novel clinical applications.
References
The Biological Activity of Phenylcapsaicin: A Technical Guide for Researchers
An In-depth Examination of a Potent Capsaicin (B1668287) Analogue for Drug Development
This technical guide provides a comprehensive overview of the biological activity of phenylcapsaicin, a synthetic analogue of capsaicin. Tailored for researchers, scientists, and drug development professionals, this document delves into its mechanism of action, comparative potency, and pharmacokinetic profile, supported by experimental data and methodologies.
Introduction: this compound, a Novel Capsaicin Analogue
This compound, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is a synthetic analogue of capsaicin, the pungent compound found in chili peppers.[1] It is designed to retain the therapeutic benefits of capsaicin while potentially offering an improved safety and tolerability profile. Like capsaicin, this compound's primary biological activity is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation, inflammation, and thermoregulation.[2][3]
This guide will explore the available scientific data on this compound, comparing its biological activities to those of capsaicin. A key focus will be on its potency as a TRPV1 agonist, its pharmacokinetic properties, and its demonstrated effects in preclinical and clinical studies.
Mechanism of Action: TRPV1 Receptor Activation
The principal mechanism underlying the biological effects of both capsaicin and this compound is the activation of the TRPV1 receptor.[4][5] TRPV1 is a transmembrane ion channel predominantly expressed in primary sensory neurons.[4] Its activation by agonists like capsaicin leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), resulting in membrane depolarization and the initiation of a nerve impulse.[4]
The initial activation of TRPV1 by capsaicinoids produces a sensation of heat and pain. However, prolonged or repeated exposure leads to a state of desensitization, where the nerve endings become less responsive to noxious stimuli, resulting in an analgesic effect.[6] This desensitization is a key therapeutic target for pain management.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 6. iasp-pain.org [iasp-pain.org]
Phenylcapsaicin In Vivo Pharmacokinetic Profile and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is emerging as a novel compound with various physiological activities. Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a potential therapeutic agent or functional food ingredient. This technical guide provides a comprehensive overview of the current knowledge on the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing from available preclinical studies. While specific quantitative pharmacokinetic parameters remain limited in publicly accessible literature, this guide synthesizes the existing qualitative and semi-quantitative data, details relevant experimental protocols, and proposes metabolic pathways based on current understanding.
Introduction
This compound is a synthetic capsaicinoid characterized by a phenylethynyl group on its acyl chain.[1] Like its natural counterpart, capsaicin, this compound interacts with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain sensation, temperature regulation, and metabolism.[1] The structural modification in this compound is suggested to potentially alter its pharmacokinetic and metabolic properties, influencing its bioavailability and biological activity. This document aims to consolidate the available scientific information regarding the in vivo behavior of this compound.
Pharmacokinetic Profile
The primary source of in vivo pharmacokinetic data for this compound is a study conducted in male Sprague-Dawley rats, as cited in regulatory assessments.[1] While detailed quantitative data such as Cmax, AUC, and half-life are not fully available in the public domain, the study provides valuable insights into the ADME properties of this compound.
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[1] In a study involving male Sprague-Dawley rats that received a single oral dose of 50 mg/kg of 14C radiolabelled this compound, maximum radioactivity levels in the blood were observed at 0.5 hours post-dosing, indicating a rapid absorption rate.[1]
Distribution
After absorption, this compound-derived radioactivity is widely distributed to various tissues. The highest concentrations were found in the small intestine, stomach, and liver shortly after administration (at 0.5 hours post-dosing).[1] Notably, an accumulation of radioactivity was observed in adipose tissue over a 24-hour period, suggesting a potential for distribution into and slower elimination from fat.[1]
Metabolism
The metabolism of this compound is extensive and primarily occurs in the liver. The dominant metabolic pathways identified are oxygenation and glucuronidation .[1] This contrasts with capsaicin, for which glucuronidation is the primary metabolic route.[1] The specific metabolites of this compound have not been fully characterized in available literature. However, based on the known metabolism of capsaicin and the identified pathways for this compound, potential metabolic transformations can be postulated.
Excretion
This compound and its metabolites are excreted through both urine and feces, with the majority of the administered dose being eliminated within the first 24 hours after oral administration.[1] A significant portion of the orally administered dose is excreted into the bile. In bile duct-cannulated rats, 72% of the radiolabelled this compound was recovered in the bile within 24 hours.[1] Of the radioactivity found in the bile, only about 2% was the intact parent compound, indicating extensive metabolism prior to biliary excretion.[1]
Data Presentation
Due to the limited availability of specific quantitative data in the reviewed literature, a comprehensive table of pharmacokinetic parameters cannot be provided at this time. The following table summarizes the qualitative and semi-quantitative findings from the key in vivo study.
| Parameter | Species | Dose | Route of Administration | Observation | Citation |
| Time to Maximum Blood Concentration (Tmax) | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | 0.5 hours | [1] |
| Absorption Rate | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Rapid | [1] |
| Tissue Distribution | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Wide distribution, with highest levels in the small intestine, stomach, and liver at 0.5h. Accumulation in fat observed over 24h. | [1] |
| Primary Metabolic Pathways | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Oxygenation and Glucuronidation | [1] |
| Primary Route of Excretion | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | Feces and Urine | [1] |
| Biliary Excretion | Male Sprague-Dawley Rat | 50 mg/kg (14C-labelled) | Oral | 72% of dose recovered in bile within 24 hours (approx. 2% as parent compound) | [1] |
Experimental Protocols
The following section details the methodology of the key in vivo study on this compound pharmacokinetics, as described in the available documentation.[1]
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats.[1]
-
Test Substance: 14C radiolabelled this compound.[1]
-
Dose: A single dose of 50 mg/kg body weight.[1]
-
Route of Administration: Oral gavage.[1]
Sample Collection
-
Matrices: Blood, plasma, bile, urine, feces, and various tissues (liver, brain, stomach, small intestine, kidney, spleen, lung, heart, testes, skeletal muscle, and fat).[1]
-
Time Points:
Analytical Methods
Specific analytical methods for the quantification of this compound and its metabolites in biological matrices from this in vivo study are not detailed in the available literature. Generally, such studies would employ techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification. The use of radiolabelled compounds allows for the determination of total radioactivity in various matrices, providing a measure of the compound and its metabolites.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic study of this compound.
References
A Technical Guide to Capsaicin as a Prototypical TRPV1 Agonist
Disclaimer: This technical guide focuses on capsaicin (B1668287) as a prototypical Transient Receptor Potential Vanilloid 1 (TRPV1) agonist due to a significant lack of available scientific literature on phenylcapsaicin. While structurally related, the specific quantitative data, detailed experimental protocols, and signaling nuances for this compound are not sufficiently documented in publicly accessible research. The information presented herein for capsaicin serves as a foundational reference for understanding the activity of vanilloid compounds at the TRPV1 receptor.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of capsaicin's interaction with the TRPV1 channel, including quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Data: Capsaicin's Potency at the TRPV1 Receptor
Capsaicin is a potent agonist of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons.[1] Its activation leads to the sensation of heat and pain.[2] The potency of capsaicin is typically quantified by its half-maximal effective concentration (EC50), which can vary depending on the experimental system and conditions, such as pH.[3]
| Parameter | Value | Cell Type/System | pH | Reference |
| EC50 | 440 ± 66 nM | Xenopus Oocytes expressing TRPV1 | Not Specified | [4][5] |
| EC50 | 2.2 ± 1.2 µM | CHO cells transfected with TRPV1 | Not Specified | [6] |
| EC50 | 0.28 ± 0.03 µM | Not Specified | Not Specified | [7] |
| EC50 | ~640 nM | HEK-293 cells expressing rat TRPV1 | 7.4 | [3] |
| EC50 | ~45 nM | HEK-293 cells expressing rat TRPV1 | 5.5 | [3] |
| EC50 | 0.21 µM | HEK293 cells expressing mouse TRPV1 | Not Specified | [8] |
Key Experimental Protocols
The characterization of TRPV1 agonists like capsaicin involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the TRPV1 channel and incubated to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte expressing TRPV1 is placed in a recording chamber and perfused with a normal recording solution (e.g., in mM: 100 NaCl, 2.5 KCl, 1.8 CaCl2, 1 MgCl2, and 10 HEPES-NaOH, pH 7.4).[4]
-
The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
TRPV1 channel activity is measured by applying a depolarizing voltage step (e.g., to +30 mV) to elicit a current.[4]
-
-
Agonist Application: Increasing concentrations of the test compound (e.g., capsaicin) are added to the perfusion bath, and the resulting current is measured.[4]
-
Data Analysis: The current elicited by the test compound is typically normalized to the current evoked by a saturating concentration of a full agonist like capsaicin to determine relative efficacy and potency (EC50).[4]
In Vitro Electrophysiology: Patch-Clamp of Mammalian Cells
Patch-clamp electrophysiology on mammalian cells heterologously expressing TRPV1 (e.g., HEK-293 or CHO cells) provides a more native-like environment for studying ion channel function.
-
Cell Culture and Transfection: A mammalian cell line is cultured and transiently or stably transfected with a plasmid containing the cDNA for the TRPV1 channel.
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette with a smooth tip is pressed against the membrane of a transfected cell to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The intracellular solution in the pipette can be controlled (e.g., in mM: 100 CsF, 40 CsCl, 5 NaCl, 0.5 EGTA, 10 HEPES, pH 7.2).[6]
-
The extracellular solution can be exchanged to apply different concentrations of the agonist.
-
-
Data Acquisition and Analysis: The membrane potential is clamped, and the currents flowing through the TRPV1 channels in response to agonist application are recorded and analyzed to determine parameters like EC50 and activation/deactivation kinetics.[9]
Calcium Imaging Assays
TRPV1 is a non-selective cation channel with high permeability to Ca2+.[10] Therefore, its activation can be monitored by measuring changes in intracellular calcium concentration using fluorescent indicators.
-
Cell Preparation: Cells expressing TRPV1 (either endogenously or through transfection) are plated in a suitable format (e.g., 96-well plate).
-
Loading with Calcium Indicator: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that can enter the cell and is cleaved to its active, calcium-binding form.[10]
-
Agonist Application: The test compound is added to the cells, and changes in fluorescence are monitored over time using a fluorescence plate reader or a microscope.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating TRPV1 activation. Dose-response curves can be generated to determine the EC50 of the agonist.
Signaling Pathways and Mechanism of Action
The activation of the TRPV1 channel by capsaicin initiates a cascade of intracellular events.[11]
-
Binding and Channel Gating: Capsaicin binds to a specific pocket on the intracellular side of the TRPV1 channel, formed by transmembrane segments.[11][12] This binding stabilizes the open state of the channel.[11][13]
-
Cation Influx: The opening of the TRPV1 channel allows for the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients.[11]
-
Depolarization and Action Potential: The influx of positive ions leads to depolarization of the neuronal membrane. In sensory neurons, this depolarization can reach the threshold for firing an action potential, which is then propagated to the central nervous system, resulting in the sensation of pain and heat.[11]
-
Downstream Signaling: The increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways. This includes the activation of protein kinase C (PKC) and protein kinase A (PKA), which can, in turn, phosphorylate the TRPV1 channel and modulate its sensitivity.[14]
-
Desensitization: Prolonged exposure to capsaicin leads to a decrease in TRPV1 activity, a phenomenon known as desensitization.[2] This process is calcium-dependent and is thought to involve the dephosphorylation of the channel by calcineurin and the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2).[2] This desensitization is the basis for the analgesic effects of topical capsaicin.
Mandatory Visualizations
Signaling Pathway of TRPV1 Activation by Capsaicin
Caption: TRPV1 activation by capsaicin leads to cation influx and downstream signaling.
Experimental Workflow for Characterizing a TRPV1 Agonist
Caption: A typical workflow for the preclinical evaluation of a novel TRPV1 agonist.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 10. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 11. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Synthetic Capsaicin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanisms of action of synthetic capsaicin (B1668287) analogues. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these compounds, which primarily target the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This document details the structure-activity relationships, key signaling pathways, and experimental protocols relevant to this class of molecules.
Introduction: From Pungency to Potent Analgesia
Capsaicin, the compound responsible for the pungent heat of chili peppers, has a long history of use in traditional medicine for pain relief.[1][2] Its mechanism of action is primarily mediated through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons involved in nociception.[1][2][3] The initial activation of TRPV1 by capsaicin leads to a burning sensation, but prolonged exposure results in desensitization of these neurons, producing an analgesic effect.[4] This paradoxical effect has driven the development of synthetic capsaicin analogues with improved therapeutic profiles, aiming to maximize analgesic efficacy while minimizing the initial irritant effects and other undesirable side effects.[5]
Synthetic analogues are designed to modulate the activity of the TRPV1 receptor with greater potency, selectivity, and favorable pharmacokinetic properties compared to capsaicin.[5] These efforts have led to the discovery of a diverse range of compounds, from ultrapotent agonists like resiniferatoxin (B1680534) (RTX) to non-pungent analogues with potential applications in various therapeutic areas beyond pain, including inflammation, cancer, and metabolic disorders.[5][6][7]
The Target: TRPV1 Receptor and its Signaling Pathway
TRPV1 is a homotetrameric membrane protein that functions as a polymodal transducer, responding to a variety of stimuli including heat, protons (acidic pH), and endogenous lipids, in addition to exogenous vanilloids like capsaicin.[3][8] Activation of the TRPV1 channel leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the neuron and initiates the transmission of pain signals.[8][9]
The sustained influx of Ca²⁺ triggers a cascade of intracellular signaling events.[4] This includes the activation of various kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which can modulate the sensitivity of the TRPV1 receptor.[8] Ultimately, prolonged activation leads to a state of desensitization, where the neuron becomes less responsive to further stimuli, which is the basis for the analgesic effect of capsaicin analogues.[4] In cases of extreme and prolonged activation, as seen with potent agonists like RTX, the sustained calcium overload can lead to cytotoxicity and selective ablation of the TRPV1-expressing neurons, a concept referred to as a "molecular scalpel".[7]
References
- 1. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Capsaicin Analogues: A Comprehensive Review of Biological Effects and Synthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resiniferatoxin: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
thermogenic properties and metabolic effects of phenylcapsaicin
An In-depth Technical Guide to the Thermogenic Properties and Metabolic Effects of Phenylcapsaicin
Introduction
This compound is a synthetic analog of capsaicin (B1668287), the primary pungent compound in chili peppers.[1][2] It is distinguished from its natural counterpart by the addition of a phenylethynyl group to the acyl chain.[1] This structural modification is designed to enhance bioavailability while mitigating the pronounced pungency and gastrointestinal irritation commonly associated with capsaicin.[1][3][4] As a result, this compound is emerging as a compound of significant interest for its potential applications in metabolic health and as an ergogenic aid, delivering the metabolic benefits of capsaicinoids without the adverse side effects.[1][3] Formulations typically consist of 98% this compound microencapsulated with lipidic and cellulose (B213188) excipients to serve as metabolic vehicles.[3][5]
Core Mechanism of Action: TRPV1 Activation
The primary molecular target for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons.[1][2][5] Also known as the capsaicin receptor, TRPV1 functions as a polymodal sensor, activated by various stimuli including noxious heat (>42°C), low pH, and vanilloid compounds like capsaicin and this compound.[6][7]
The interaction of this compound with TRPV1 is reported to be less aggressive than that of capsaicin, which accounts for its reduced pungency.[1] Upon binding, it triggers a conformational change in the channel, allowing an influx of cations, most notably calcium (Ca²⁺).[6][8] This initial influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of downstream signaling events that underpin the compound's thermogenic and metabolic effects.[6][9] Activation of TRPV1 can modulate various metabolic processes, including the browning of white adipose tissue (WAT), activation of AMP-activated protein kinase (AMPK), and increased expression of uncoupling protein 1 (UCP1), collectively leading to enhanced fat oxidation and energy expenditure.[10]
Figure 1: this compound's core signaling pathway via TRPV1 activation.
Thermogenic and Metabolic Effects
This compound's engagement with the TRPV1 receptor initiates processes that increase thermogenesis, wherein the body generates more heat by burning calories.[1] This metabolic stimulation is a key driver for its effects on energy balance and substrate utilization.
Thermogenesis and Adipose Tissue Regulation
While direct studies on this compound are emerging, the mechanism is extrapolated from extensive research on capsaicin. Activation of TRPV1 is known to stimulate the sympathetic nervous system (SNS), leading to the release of catecholamines that can activate brown adipose tissue (BAT).[4][10] This process, known as non-shivering thermogenesis, is mediated by Uncoupling Protein 1 (UCP1), which uncouples fuel oxidation from ATP synthesis in mitochondria, dissipating energy as heat.[9][11] Furthermore, capsaicinoids can induce the "browning" of white adipose tissue (WAT), a process where white adipocytes develop brown-like characteristics, including increased mitochondrial density and UCP1 expression, thereby increasing the body's overall thermogenic capacity.[9][10]
Modulation of Substrate Oxidation
Clinical studies demonstrate that this compound significantly influences energy substrate utilization, particularly during physical activity. Supplementation has been shown to increase fat oxidation during moderate-intensity aerobic exercise.[1][12] In a study with active young men, both low (0.625 mg) and high (2.5 mg) doses of this compound significantly increased peak fat oxidation (FATox) compared to a placebo during a 60-minute steady-state exercise test.[1][12][13] Concurrently, carbohydrate oxidation (CHOox) and the respiratory exchange ratio (RER) were lower, indicating a metabolic shift towards utilizing fat as a primary energy source.[12][13] This glycogen-sparing effect could be beneficial for endurance performance.[12]
Impact on Exercise Performance and Perception
Beyond direct metabolic shifts, this compound impacts physiological and perceptual responses to exercise. The high dose (2.5 mg) has been observed to reduce maximum heart rate and lower the rate of perceived exertion (RPE) during incremental exercise tests, without negatively affecting VO₂max.[1][12][13] In resistance training, a high dose of this compound improved lifting velocity and reduced the velocity loss between repetitions in Smith machine squats.[14] This suggests that this compound may enhance performance by modulating perceived effort and pain, allowing for greater training intensity or volume.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from human clinical trials investigating the effects of this compound.
Table 1: Effects of this compound on Substrate Oxidation and Energy Metabolism During Steady-State Aerobic Exercise
| Parameter | Placebo (PLA) | Low Dose (LD) - 0.625 mg | High Dose (HD) - 2.5 mg | Statistical Significance |
|---|---|---|---|---|
| Peak Fat Oxidation ( g/min ) | Lower | Higher vs PLA | Higher vs PLA | p = 0.05 (HD & LD vs PLA) |
| Fat Oxidation (FATox) | Lower | Significantly Higher vs PLA | Significantly Higher vs PLA | p = 0.002 (for both LD & HD vs PLA) |
| Carbohydrate Oxidation (CHOox) | Higher | Lower vs PLA | Lower vs PLA | p = 0.05 (PLA vs LD/HD) |
| Respiratory Exchange Ratio (RER) | Higher | Lower vs PLA | Lower vs PLA | p = 0.03 (PLA vs LD/HD) |
Data synthesized from a randomized, triple-blinded, placebo-controlled, crossover trial in active males.[12][13]
Table 2: Effects of this compound on Physiological and Perceptual Responses During Exercise
| Parameter | Placebo (PLA) | Low Dose (LD) - 0.625 mg | High Dose (HD) - 2.5 mg | Statistical Significance |
|---|---|---|---|---|
| Maximum Heart Rate | Higher | Similar to PLA | Reduced vs PLA & LD | p = 0.03 |
| General RPE (Steady-State) | Lower | Higher vs PLA & HD | Lower | p = 0.02 |
| General RPE (Incremental Test @ 60%) | Higher | Higher | Lower | p ≤ 0.05 (HD favored) |
| Clavicle Thermal Perception | Higher | Higher | Lower vs PLA & LD | p = 0.04 |
Data synthesized from a randomized, triple-blinded, placebo-controlled, crossover trial in active males.[12][13]
Table 3: Effects of High-Dose this compound on Resistance Training and Metabolic Markers
| Parameter | Placebo (PLA) | High Dose (HD) - 2.5 mg | Statistical Significance |
|---|---|---|---|
| Average Repetition Velocity | Lower | Trend towards greater velocity | Tended to be greater |
| Maximal Velocity Loss (%) | Higher | Lower | p = 0.008 (HD vs LD) |
| Post-Exercise AST Levels (Marker of muscle damage) | Higher | Lower | p = 0.02 (HD vs PLA) |
Data from a randomized crossover trial on Smith machine squats.[5][14]
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the effects of this compound, as well as standard protocols for measuring thermogenesis in a research setting.
Human Trial: Aerobic Capacity and Substrate Oxidation
This protocol is based on a randomized, triple-blinded, placebo-controlled, crossover trial design.[12][13]
-
Participants: Active, healthy young males. Exclusion criteria include cardiovascular, metabolic, or neurological disorders.[15]
-
Preliminary Session: Participants undergo an initial assessment to determine maximal oxygen uptake (VO₂max) and maximal fat oxidation (MFO) intensity (FATmax) via a submaximal exercise test followed by a maximal incremental test on a cycle ergometer.
-
Supplementation Protocol: Participants ingest a capsule containing a placebo, a low dose (0.625 mg), or a high dose (2.5 mg) of this compound 45-60 minutes prior to the experimental session.[12][14]
-
Experimental Session: The main trial consists of a 60-minute steady-state exercise test performed at the individual's predetermined FATmax intensity. This is immediately followed by a maximal incremental test to exhaustion.
-
Measurements:
-
Metabolic Data: Substrate oxidation (fat and carbohydrate) and energy expenditure are measured continuously using open-circuit indirect calorimetry.[1][12]
-
Cardiovascular Data: Heart rate is monitored continuously.[12]
-
Perceptual Data: Ratings of Perceived Exertion (RPE) for the whole body and specific muscle groups are recorded at set intervals.[12]
-
Thermic Data: Skin temperature is measured using wireless thermistors or iButtons.[12]
-
General Methodologies for Thermogenesis and Energy Expenditure Assessment
These methods are standard in pre-clinical and clinical metabolic research.
-
Indirect Calorimetry: This is the most common method for measuring energy expenditure in both rodents and humans.[16][17] It determines energy expenditure by measuring oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂).[17] The ratio of V̇CO₂ to V̇O₂ provides the respiratory exchange ratio (RER), which indicates the primary fuel source being oxidized. Systems can range from single-chamber metabolic cages for rodents to metabolic carts for humans.[16][18]
-
Direct Calorimetry: This method directly measures the heat produced by a subject.[16] While highly accurate, it is technically challenging and less common than indirect calorimetry.[16] Combined systems can measure both heat and respiratory gases simultaneously.[18]
-
Body Composition Analysis: Time-Domain Nuclear Magnetic Resonance (NMR) spectroscopy is a rapid, non-invasive method to determine the fat mass, lean mass, and fluid content of an animal, providing crucial context for metabolic phenotypes.[19]
-
Infrared Thermography: This non-invasive technique is used to assess the activity of brown adipose tissue (BAT) by detecting changes in supraclavicular skin temperature, which correlates with UCP1-mediated thermogenesis.[20][21]
-
Bomb Calorimetry: Used to determine the caloric density of food, feces, and urine, allowing for a precise calculation of caloric absorption and digestive efficiency.[18][19]
Figure 2: Experimental workflow for a crossover clinical trial.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of thermogenesis and metabolism. Its primary mechanism of action through the TRPV1 receptor initiates a signaling cascade that enhances fat oxidation, increases energy expenditure, and may improve exercise performance and reduce perceived exertion. The key advantage of this compound lies in its improved bioavailability and tolerability compared to traditional capsaicin, allowing for the delivery of its metabolic benefits at low doses without significant gastrointestinal distress.[1][3]
The data strongly support its role in shifting fuel substrate preference towards lipids during aerobic exercise. For drug development professionals, this positions this compound as a candidate for weight management therapies and for addressing metabolic disorders characterized by lipid dysregulation. For researchers and scientists in exercise physiology, its ergogenic properties, particularly the ability to reduce perceived exertion and improve mechanical performance, warrant further investigation.
Future research should focus on long-term supplementation studies to determine chronic effects on body composition, metabolic health markers, and exercise adaptation. Furthermore, mechanistic studies in animal models are needed to fully elucidate its direct effects on brown and white adipose tissue and to confirm the downstream signaling pathways suggested by capsaicin research. Elucidating the precise molecular interactions beyond TRPV1 activation will provide a more complete picture of its physiological effects.
References
- 1. hsnstore.eu [hsnstore.eu]
- 2. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 3. Effects of this compound supplementation on physical performance and mechanical, metabolic, biochemical, perceptual and electrophysiological fatigue - Dialnet [dialnet.unirioja.es]
- 4. The Effects of Capsaicin and Capsiate on Energy Balance: Critical Review and Meta-analyses of Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rational discovery of new capsaicin analogues as TRPV1 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Capsaicin induces browning of white adipose tissue and counters obesity by activating TRPV1 channel‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thermogenesis and Energy Metabolism in Brown Adipose Tissue in Animals Experiencing Cold Stress [mdpi.com]
- 12. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. examine.com [examine.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Comprehensive Assessments of Energy Balance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 20. Research methodology for in vivo measurements of resting energy expenditure, daily body temperature, metabolic heat and non-viral tissue-specific gene therapy in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Phenylcapsaicin's Interaction with Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is emerging as a potent modulator of sensory neuron activity. Like its natural counterpart, this compound exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] This interaction triggers a cascade of events leading to neuronal depolarization, the sensation of pungency, and ultimately, a state of desensitization that can be harnessed for analgesic purposes.[3][4] This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and physiological consequences of this compound's engagement with sensory neurons. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, pharmacokinetic profile, and the experimental methodologies employed to investigate its effects.
Introduction to this compound
This compound, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide, is a synthetic capsaicinoid distinguished by the presence of a phenylethynyl group on its acyl chain.[5] This structural modification is designed to enhance its bioavailability and gastrointestinal tolerance compared to naturally occurring capsaicinoids.[2][6] this compound is under investigation for various applications, including pain management, weight management, and as a performance-enhancing supplement in sports nutrition.[2][6] Its primary molecular target is the TRPV1 receptor, making it a valuable tool for studying nociception and a promising candidate for therapeutic development.[2][5]
Mechanism of Action at the Sensory Neuron
The principal mechanism by which this compound influences sensory neurons is through its interaction with the TRPV1 receptor.[2][5]
Activation of the TRPV1 Receptor
Similar to capsaicin, this compound binds to a specific pocket on the TRPV1 channel formed by its transmembrane segments.[1][7] This binding event stabilizes the open state of the channel, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[8][9][10] The influx of positive ions depolarizes the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials that are propagated to the central nervous system, resulting in the perception of pain and heat.[9][11]
Neuronal Desensitization
Prolonged or repeated exposure to this compound leads to a state of desensitization, a key mechanism for its analgesic effects.[3][12] This process involves several stages:
-
Acute Desensitization: A rapid, short-term reduction in responsiveness to subsequent stimuli. This is thought to be mediated by calcium-dependent mechanisms, including the activation of calcium-sensitive phosphatases that dephosphorylate the TRPV1 channel, reducing its sensitivity.
-
Tachyphylaxis: A more prolonged but still reversible decrease in responsiveness that occurs with repeated applications.
-
Long-Term Defunctionalization: High concentrations of capsaicinoids can lead to a long-lasting loss of function of nociceptor terminals.[4] This is attributed to excessive calcium influx, which can trigger cytotoxic cascades, mitochondrial dysfunction, and ultimately, a reversible retraction of the nerve endings.[4]
Signaling Pathways
The activation of TRPV1 by this compound initiates a complex intracellular signaling cascade.
This compound signaling cascade in a sensory neuron.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.
Absorption and Distribution
Studies have shown that both this compound and capsaicin are rapidly absorbed, reaching maximum blood levels approximately 0.5 hours after oral administration.[5] this compound distributes to various tissues, with the highest concentrations found in the small intestine, stomach, and liver shortly after dosing.[5] Notably, an increase in radioactivity from labeled this compound was observed in fat tissue between 0.5 and 24 hours post-dosing, suggesting some degree of lipid sequestration.[5]
Metabolism
The primary metabolic pathway for this compound is distinct from that of capsaicin. While capsaicin is predominantly metabolized through glucuronidation, this compound undergoes both oxygenation and glucuronidation.[5] This difference in metabolism may contribute to its potentially higher bioavailability.[2][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparison with capsaicin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 337.41 Da | [5] |
| Chemical Formula | C₂₂H₂₃NO₃ | [5] |
| CAS Number | 848127-67-3 | [5] |
| Water Solubility | 0.00193 g/L | [5] |
| Partition Coefficient (logP) | 2.34 | [5] |
| pH (at 25°C) | 6.12 | [5] |
| Density (at 20°C) | 1.152 g/cm³ | [5] |
Table 2: Comparative Pharmacokinetics of this compound and Capsaicin
| Parameter | This compound | Capsaicin | Reference |
| Time to Max Concentration (Tmax) | ~0.5 hours | ~0.5 hours | [5] |
| Primary Metabolic Pathway | Oxygenation and Glucuronidation | Glucuronidation | [5] |
Table 3: Ergogenic Dosing in Clinical Trials
| Compound | Effective Ergogenic Dose | Reference |
| This compound | 2.5 mg | [2][6] |
| Purified Capsaicin | ~12 mg | [6] |
Experimental Protocols
Investigating the interaction of this compound with sensory neurons employs a range of established experimental techniques.
Primary Sensory Neuron Culture
-
Objective: To isolate and culture primary sensory neurons for in vitro studies.
-
Methodology:
-
Dorsal root ganglia (DRG) are dissected from rodents.
-
The ganglia are enzymatically digested (e.g., with collagenase and dispase) to dissociate the neurons.
-
Neurons are plated on coated culture dishes (e.g., with poly-D-lysine and laminin) and maintained in a suitable growth medium.
-
Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration in response to this compound application.
-
Methodology:
-
Cultured sensory neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A baseline fluorescence is recorded.
-
This compound is applied to the cells via a perfusion system.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time using a fluorescence microscope and a digital camera.
-
Dose-response curves can be generated to determine the EC₅₀.
-
Patch-Clamp Electrophysiology
-
Objective: To directly measure the ion currents flowing through the TRPV1 channel upon activation by this compound.
-
Methodology:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single sensory neuron.
-
The membrane patch under the pipette can be ruptured to allow for whole-cell recording, or kept intact for single-channel recording.
-
The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).
-
This compound is applied, and the resulting electrical current is recorded.
-
This technique allows for the detailed characterization of the channel's biophysical properties in the presence of the agonist.
-
Workflow for studying this compound's effects.
Conclusion
This compound represents a significant advancement in the field of capsaicinoid research. Its enhanced pharmacokinetic profile and potent interaction with sensory neurons via the TRPV1 receptor make it a compelling candidate for further investigation and therapeutic development. The methodologies outlined in this guide provide a robust framework for elucidating the nuanced effects of this compound on a molecular and systemic level. A deeper understanding of its interaction with sensory neurons will undoubtedly pave the way for novel treatments for pain and other sensory-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 3. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of action of capsaicin on sensory C-type neurons and their axons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Coding of Capsaicin Concentration by Sensory Neurons Revealed Using Ca2+ Imaging of Dorsal Root Ganglia Explants from Adultpirt-GCaMP3 Mouse [cellphysiolbiochem.com]
- 12. Topical capsaicin for pain management: therapeutic potential and mechanisms of action of the new high-concentration capsaicin 8% patch - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
in vitro assay protocols for testing phenylcapsaicin efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Scientific Background
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat and pain.[2][3][4][5] Activation of TRPV1 by an agonist like this compound leads to an influx of calcium ions, triggering downstream signaling pathways.[6][7][8] This mechanism of action is central to its potential therapeutic effects, which include analgesia and anti-inflammatory properties.[5][9] In vitro assays are fundamental for characterizing the efficacy and safety profile of this compound, providing quantitative data on its potency as a TRPV1 agonist, its ability to modulate inflammatory responses, and its potential cytotoxicity.
Diagram 1: this compound Activation of TRPV1 Signaling Pathway
Caption: this compound activates the TRPV1 channel, leading to calcium influx and downstream cellular responses.
Section 1: TRPV1 Activation Assay
Application Note
This protocol details a fluorescent-based calcium influx assay to determine the potency of this compound in activating the human TRPV1 channel. The assay utilizes a HEK293 cell line stably expressing the human TRPV1 (hTRPV1) and a calcium-sensitive fluorescent dye, Fluo-4 AM.[2][3][4][6][7][8][10] Upon activation of TRPV1 by an agonist, the influx of extracellular calcium increases the intracellular calcium concentration, which in turn enhances the fluorescence of Fluo-4. This change in fluorescence intensity is directly proportional to the extent of TRPV1 activation and can be measured using a fluorescence plate reader. The data generated can be used to determine the half-maximal effective concentration (EC50) of this compound.
Experimental Protocol: Fluo-4 Calcium Influx Assay
Materials and Reagents:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293)[2][3][4][6][10]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well black, clear-bottom cell culture plates
-
This compound
-
Capsaicin (as a positive control)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with excitation/emission wavelengths of 490/525 nm[11]
Procedure:
-
Cell Plating:
-
Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Preparation of Dye-Loading Solution:
-
Prepare a 2X Fluo-4 AM dye-loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 4 µM and 0.04% respectively.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate and add 100 µL of the 2X Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound and capsaicin in HBSS at various concentrations.
-
-
Measurement of Calcium Influx:
-
After incubation, place the cell plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Ex/Em = 490/525 nm) at 1-second intervals for a total of 120 seconds.
-
Establish a baseline fluorescence reading for the first 20 seconds.
-
At 20 seconds, add 100 µL of the 2X compound solution to the respective wells.
-
Continue recording the fluorescence for the remaining 100 seconds.
-
Data Presentation:
| Compound | Concentration (nM) | Peak Fluorescence Intensity (RFU) | % Maximal Response |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Capsaicin | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
The % Maximal Response is calculated relative to the highest fluorescence intensity observed with the positive control (capsaicin). The data can be used to generate a dose-response curve and calculate the EC50 value.
Diagram 2: TRPV1 Activation Assay Workflow
Caption: Step-by-step workflow for the Fluo-4 based TRPV1 activation assay.
Section 2: Anti-Inflammatory Assay
Application Note
This protocol describes an in vitro assay to evaluate the anti-inflammatory efficacy of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[9][14][15][16] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α. The concentration of TNF-α in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels in the presence of this compound indicates its potential anti-inflammatory activity.
Experimental Protocol: TNF-α ELISA in LPS-Stimulated Macrophages
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (B1670325) (as a positive control)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
-
LPS Stimulation:
-
Following pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours. Include a vehicle-treated, non-stimulated control group.
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.[17][18][19][20] This typically involves:
-
Adding the collected supernatants and TNF-α standards to the antibody-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Presentation:
| Treatment | Concentration | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α |
| Vehicle (no LPS) | - | ||
| LPS only | 1 µg/mL | 0 | |
| This compound | 1 µM | ||
| 10 µM | |||
| 100 µM | |||
| Dexamethasone | 1 µM |
% Inhibition is calculated relative to the LPS-only treated group. The data can be used to determine the half-maximal inhibitory concentration (IC50).
Diagram 3: Anti-Inflammatory Assay Workflow
Caption: Step-by-step workflow for the TNF-α ELISA-based anti-inflammatory assay.
Section 3: Cytotoxicity Assay
Application Note
This protocol provides a method for assessing the in vitro cytotoxicity of this compound using the MTT assay.[1][5][21][22][23] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[22] The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the concentration range at which this compound is non-toxic to cells, thereby establishing its therapeutic window. The human keratinocyte cell line HaCaT is used as a model for skin cells, which is relevant for topical applications.
Experimental Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
HaCaT human keratinocyte cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound
-
Doxorubicin (B1662922) (as a positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Plating:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or doxorubicin for 24 or 48 hours. Include a vehicle-treated control group.
-
-
MTT Incubation:
-
After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation:
| Treatment | Concentration (µM) | Absorbance at 570 nm | % Cell Viability |
| Vehicle Control | - | 100 | |
| This compound | 1 | ||
| 10 | |||
| 100 | |||
| 1000 | |||
| Doxorubicin | 0.1 | ||
| 1 | |||
| 10 |
% Cell Viability is calculated as (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. The data can be used to determine the half-maximal cytotoxic concentration (CC50).
Diagram 4: Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the MTT-based cytotoxicity assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 3. HEK293-TRPV1 cell line with RFP and Blasticidin marker [gentarget.com]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 12. TRPA1 and TRPV1 channels participate in atmospheric-pressure plasma-induced [Ca2+]i response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 15. mdpi.com [mdpi.com]
- 16. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novamedline.com [novamedline.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. denovobiolabs.com [denovobiolabs.com]
- 21. MTT assay [bio-protocol.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Phenylcapsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcapsaicin, a synthetic analog of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This receptor is a key player in nociception, inflammation, and energy metabolism.[2][3] this compound offers the potential for enhanced bioavailability and reduced pungency compared to natural capsaicin, making it an attractive candidate for therapeutic development.[4] These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound in animal models of pain, inflammation, and obesity.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound from preclinical animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Sex | Dose | Route | Reference |
| Absorption | Readily absorbed | Rat/Male | 50 mg/kg (¹⁴C-labeled) | Oral | [1] |
| Metabolism | Primarily oxygenation and glucuronidation | Rat/Male | 50 mg/kg (¹⁴C-labeled) | Oral | [1] |
| Excretion | Primarily via feces and urine within 24 hours | Rat/Male | 50 mg/kg (¹⁴C-labeled) | Oral | [1] |
| Biliary Excretion | ~72% of ¹⁴C-phenylcapsaicin identified in bile within 24h | Rat/Male | 50 mg/kg (¹⁴C-labeled) | Oral | [1] |
| Parent Compound in Bile | ~2% | Rat/Male | 50 mg/kg (¹⁴C-labeled) | Oral | [1] |
Table 2: Toxicology Profile of this compound in Rats (13-Week Study)
| Parameter | Value | Species/Sex | Route | Reference |
| NOAEL (Systemic Toxicity) | 100 mg/kg bw/day | Rat/Male & Female | Oral Gavage | [1] |
| NOAEL (Local Effects - Gastric Irritation) | 30 mg/kg bw/day | Rat/Male & Female | Oral Gavage | [1] |
| Observed Systemic Effects (at ≥ 100 mg/kg) | Increased liver weight, hypertrophy, and vacuolation | Rat/Male & Female | Oral Gavage | [1] |
| Observed Local Effects (at ≥ 100 mg/kg) | Salivation, diarrhea, inflammation in the stomach | Rat/Male & Female | Oral Gavage | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Analgesic Activity Assessment
This test evaluates the central analgesic effects of this compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Panlab).[5]
-
Male Swiss albino mice (20-25 g).
-
This compound solution in an appropriate vehicle (e.g., 10% Tween 80 in saline).
-
Vehicle control.
-
Positive control (e.g., Morphine, 10 mg/kg, intraperitoneal).
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Set the hot plate temperature to 55 ± 0.5°C. Place each mouse individually on the hot plate and start a stopwatch. Record the latency (in seconds) for the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.[6]
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, oral gavage), vehicle, or positive control.
-
Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the percentage of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100.
This model assesses peripheral analgesic activity by quantifying the reduction in visceral pain behavior.[7]
Materials:
-
Male Swiss albino mice (20-25 g).
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Diclofenac, 10 mg/kg, intraperitoneal).
-
0.6% acetic acid solution in saline.
Procedure:
-
Acclimatization: Acclimate mice to the testing environment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, oral gavage), vehicle, or positive control 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid (10 ml/kg) intraperitoneally.
-
Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.[8]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Anti-Inflammatory Activity Assessment
This is a widely used model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g).
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneal).
-
1% w/v carrageenan solution in sterile saline.
-
Plethysmometer.
Procedure:
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, oral gavage), vehicle, or positive control 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
This model mimics chronic inflammation and aspects of rheumatoid arthritis.
Materials:
-
Female Lewis or Sprague-Dawley rats (150-180 g).
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Methotrexate, 0.3 mg/kg, intraperitoneal, twice a week).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 ml of CFA into the plantar surface of the right hind paw.[10]
-
Drug Administration: Begin daily administration of this compound (e.g., 10, 30, 100 mg/kg, oral gavage), vehicle, or positive control from day 0 or after the onset of arthritis (e.g., day 10) and continue for a specified period (e.g., 21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws at regular intervals.
-
Arthritis Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0=no erythema or swelling; 1=slight erythema or swelling of one toe or joint; 4=severe erythema and swelling of the entire paw).
-
Body Weight: Monitor body weight changes as an indicator of systemic inflammation.
-
Histopathology: At the end of the study, collect ankle joints for histopathological analysis of inflammation, pannus formation, and bone erosion.
-
-
Data Analysis: Compare the changes in paw volume, arthritis score, and body weight between the treatment groups and the vehicle control group.
Anti-Obesity Activity Assessment
This model is relevant for studying obesity and related metabolic disorders.
Materials:
-
Male C57BL/6J mice (4-6 weeks old).
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Control low-fat diet (LFD; e.g., 10% kcal from fat).
-
This compound.
-
Vehicle control.
Procedure:
-
Induction of Obesity: Feed mice with an HFD for 8-12 weeks to induce obesity. A control group is fed an LFD.
-
Treatment: After the induction period, divide the HFD-fed mice into groups and administer this compound (e.g., mixed in the diet at 0.01% w/w or by daily oral gavage at 2 mg/kg) or vehicle for a specified duration (e.g., 8-12 weeks).[11][12]
-
Monitoring:
-
Body Weight and Food Intake: Record weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform towards the end of the study to assess glucose metabolism.
-
Adipose Tissue and Liver Weight: At the end of the study, dissect and weigh epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and the liver.
-
Histology: Perform H&E staining of liver and adipose tissue sections to assess steatosis and adipocyte size, respectively.
-
-
Data Analysis: Compare the changes in body weight, metabolic parameters, and tissue morphology between the treatment groups and the HFD vehicle control group.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound activates TRPV1, leading to diverse downstream signaling events.
Experimental Workflow for Preclinical Evaluation
Caption: A logical workflow for the in vivo evaluation of this compound.
References
- 1. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TRPV1 in neuroendocrine regulation: a potential target against obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Capsaicin affects aggressive behavior, but not hot plate responding, of adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capsaicin has an anti-obesity effect through alterations in gut microbiota populations and short-chain fatty acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Determining Dose-Response Curves for Phenylcapsaicin Supplementation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is gaining interest for its potential applications in sports nutrition and metabolic health. Its enhanced bioavailability and reduced gastrointestinal irritation compared to capsaicin make it a promising candidate for supplementation.[1][2] This document provides detailed application notes and experimental protocols for determining the dose-response curves of this compound, focusing on its primary mechanism of action via the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The provided protocols are foundational and can be adapted for specific research questions in drug development and life sciences.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic capsaicinoid designed to have superior pharmacokinetic properties to naturally occurring capsaicin.[2] Like capsaicin, its primary molecular target is the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[3][4] Activation of TRPV1 by agonists like this compound leads to an influx of calcium and sodium ions, causing membrane depolarization and the generation of an action potential.[3] This neuronal activation is responsible for the characteristic pungent sensation of capsaicinoids and is also implicated in a range of physiological responses including analgesia, thermogenesis, and improved metabolic function.[4][5] Studies in humans have shown that this compound supplementation can enhance exercise performance in a dose-dependent manner.[2][6]
This compound Signaling Pathway
The binding of this compound to the TRPV1 receptor initiates a cascade of intracellular signaling events. The initial influx of calcium is a critical second messenger, activating various downstream pathways.
Figure 1. This compound activation of the TRPV1 signaling pathway.
Data Presentation: Dose-Response of this compound
The following tables summarize the quantitative data from human studies investigating the effects of low-dose (LD) and high-dose (HD) this compound supplementation.
Table 1: Effects of this compound on Resistance Training Performance [2][4]
| Parameter | Placebo (PLA) | Low Dose (LD) - 0.625 mg | High Dose (HD) - 2.5 mg |
| Mean Propulsive Velocity (MPV) during Squats | Baseline | Lower than HD | Significantly higher than LD |
| Velocity Loss (%) | Baseline | Higher than HD | Lower than LD |
| Rating of Perceived Exertion (RPE-AM) | Baseline | Higher than HD | Significantly lower than PLA & LD |
| Aspartate Aminotransferase (AST) at 24h post-exercise | Significantly higher than HD | No significant difference from PLA | Significantly lower than PLA |
Table 2: Effects of this compound on Aerobic Capacity and Metabolism [1][7]
| Parameter | Placebo (PLA) | Low Dose (LD) - 0.625 mg | High Dose (HD) - 2.5 mg |
| Fat Oxidation (Steady-State Exercise) | Baseline | Significantly higher than PLA | Significantly higher than PLA |
| Carbohydrate Oxidation (Steady-State Exercise) | Baseline | Lower than PLA (initial stage) | Lower than PLA (initial stage) |
| Maximum Heart Rate (Incremental Test) | Baseline | No significant difference from PLA | Significantly lower than PLA & LD |
| General Rating of Perceived Exertion (RPEg at 60% max intensity) | Baseline | Higher than HD | Significantly lower than LD |
Experimental Protocols
The following protocols provide detailed methodologies for determining the dose-response curves of this compound in both in vitro and in vivo settings. These protocols are adapted from established methods for capsaicin and can be optimized for specific experimental needs.
In Vitro Protocol: Calcium Influx Assay for TRPV1 Activation
This protocol describes how to measure the dose-dependent activation of TRPV1 by this compound in a cell-based assay by quantifying intracellular calcium influx.
Experimental Workflow:
Figure 2. Workflow for the in vitro calcium influx assay.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and appropriate antibiotics
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed TRPV1-expressing HEK293 cells into a 96-well plate at a density of 50,000-80,000 cells per well. Incubate at 37°C and 5% CO₂ for 24-48 hours to allow for cell adherence.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare a series of this compound dilutions in HBSS from the stock solution. A typical concentration range to test would be from 1 nM to 100 µM.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Acquisition: Record a baseline fluorescence reading for a few seconds. Then, using the plate reader's injector, add a defined volume (e.g., 20 µL) of the this compound dilutions to the corresponding wells. Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
Data Analysis: For each concentration, calculate the change in fluorescence from the baseline. Plot the peak fluorescence change against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Protocol: Hot Plate Test for Analgesia in Rodents
This protocol describes a method to assess the analgesic effects of this compound in a dose-dependent manner using the hot plate test in rats or mice. This protocol is adapted from studies on capsaicin-induced analgesia.[8][9]
Experimental Workflow:
Figure 3. Workflow for the in vivo hot plate test.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Hot plate apparatus with adjustable temperature
-
This compound
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory environment for at least one week and to the testing room for at least 2 hours before the experiment.
-
Baseline Measurement: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). Place each animal on the hot plate and record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Randomly assign animals to different treatment groups: vehicle control and various doses of this compound (e.g., 1, 5, 10, 25 mg/kg). Administer the assigned treatment via oral gavage.
-
Post-treatment Testing: At predetermined time points after administration (e.g., 45, 60, 120, and 240 minutes), place the animals back on the hot plate and measure their response latency as described in step 2.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by post-hoc tests) to determine the dose- and time-dependent effects of this compound.
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to investigate the dose-response relationship of this compound. The in vitro calcium influx assay is a robust method for determining the potency of this compound at its molecular target, TRPV1. The in vivo hot plate test provides a reliable measure of its potential analgesic effects. By systematically applying these methodologies, researchers can elucidate the pharmacological profile of this compound and pave the way for its evidence-based application in various fields. Further studies are warranted to explore the dose-dependent effects on other physiological parameters and to fully understand its therapeutic potential.
References
- 1. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 5. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Capsaicin and nociception in the rat and mouse. Possible role of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
methods for preparing phenylcapsaicin stock solutions for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcapsaicin, a synthetic analog of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The TRPV1 receptor is a non-selective cation channel primarily expressed in sensory neurons and is involved in the perception of pain and heat. Activation of TRPV1 by agonists like this compound leads to an influx of calcium ions, which triggers downstream signaling cascades. Due to its role in modulating nociception and inflammation, this compound is a valuable tool in drug discovery and development.
Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This compound has low aqueous solubility, necessitating the use of an organic solvent for the preparation of a concentrated stock solution. This document provides detailed protocols for the preparation of this compound stock solutions and their subsequent dilution for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound, capsaicin, to guide experimental design.
| Parameter | Value | Compound | Notes |
| Molecular Weight | 337.41 g/mol | This compound | |
| EC50 for TRPV1 Activation | 57.8 nM[1] | This compound | Half maximal effective concentration for TRPV1 receptor activation.[1] |
| IC50 in Cancer Cell Lines | 28.0 - 72.0 µM[2] | Capsaicin | Varies depending on the cell line.[2] |
| IC50 in HeLa Cells | 177 - 241 µM[3] | Capsaicin | Dependent on incubation time.[3] |
| IC50 in Oral Squamous Carcinoma Cells | 168.3 - 224.6 µM[4] | Capsaicin | Varies by cell line and incubation time.[4] |
| Working Concentration for Anti-inflammatory Assays | 5 µM[5] | Capsaicin | For inhibition of nitric oxide production.[5] |
| Working Concentration in Preadipocytes | 0 - 250 µM[6] | Capsaicin | Used to study effects on apoptosis and differentiation.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
Procedure:
-
Safety Precautions: this compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and handling of the powdered compound should be performed in a chemical fume hood.
-
Weighing this compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out a precise amount of this compound (e.g., 3.37 mg) into the vial.
-
Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM stock solution using the following formula:
Volume of DMSO (µL) = (Mass of this compound (mg) / 337.41 g/mol ) * 100,000
-
Dissolving this compound: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Sterile, precision pipettes and tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (Optional but Recommended): To ensure accuracy, especially for lower final concentrations, it is recommended to perform one or more intermediate dilutions of the stock solution in sterile cell culture medium.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium that will be added to the cells.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This will account for any effects of the solvent on the cells.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed levels that are toxic to your specific cell line. For most cell lines, the final DMSO concentration should be kept below 0.5%, and for sensitive or primary cells, it is advisable to keep it at or below 0.1%.
Visualizations
Caption: this compound activates the TRPV1 receptor, leading to calcium influx and downstream signaling.
Caption: Workflow for preparing and using this compound solutions in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chrysin and Capsaicin induces premature senescence and apoptosis via mitochondrial dysfunction and p53 elevation in Cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin exerts synergistic pro-apoptotic effects with cisplatin in TSCC through the calpain pathway via TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Phenylcapsaicin in Neuromuscular Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Emerging research suggests its potential application in modulating neuromuscular activity, offering higher bioavailability and reduced pungency compared to its natural counterpart, capsaicin.[2][3] These characteristics make this compound a compelling compound for investigating the role of TRPV1 in muscle function, fatigue, and neuromuscular transmission.
This document provides detailed application notes and experimental protocols for the use of this compound in neuromuscular activity studies, targeting researchers in physiology, pharmacology, and drug development.
Mechanism of Action in the Neuromuscular System
This compound exerts its effects primarily through the activation of TRPV1 channels, which are expressed on sensory nerve fibers (Group III and IV afferents) that innervate skeletal muscle.[2][4] Activation of these channels by this compound can lead to a cascade of events that influence neuromuscular function:
-
Modulation of Afferent Feedback: By activating TRPV1 on sensory neurons, this compound can alter the feedback signals sent from the muscle to the central nervous system. This can influence the perception of exercise-induced pain and discomfort, potentially delaying the onset of central fatigue.[2]
-
Influence on Motor Neuron Output: The altered sensory feedback can, in turn, modulate the firing rate and recruitment of motor neurons, thereby affecting muscle force production and endurance.
-
Local Effects at the Neuromuscular Junction: While the primary effects are thought to be mediated by sensory nerves, the presence of TRPV1 on motor nerve terminals suggests a potential for direct modulation of acetylcholine (B1216132) release, which requires further investigation for this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and capsaicin for comparative purposes. It is important to note that a specific EC50 value for this compound on TRPV1 is not yet publicly available. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
| Compound | Parameter | Value | Species/Model | Reference |
| This compound | Effective Oral Dose (Low) | 0.625 mg | Human | [2][5] |
| Effective Oral Dose (High) | 2.5 mg | Human | [2][5] | |
| Capsaicin | EC50 for TRPV1 Activation | ~0.28 - 2.2 µM | Human, Rat, Mouse (in vitro) | [6][7][8][9] |
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism in Modulating Neuromuscular Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsnstore.eu [hsnstore.eu]
- 4. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Phenylcapsaicin's Effects on Aerobic Capacity
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcapsaicin, a synthetic analog of capsaicin, is emerging as a potential ergogenic aid with the capacity to enhance aerobic performance.[1][2][3][4] As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound may influence substrate utilization, cardiovascular responses, and perceived exertion during exercise.[5][6][7][8] This document provides a detailed protocol for assessing the effects of this compound on aerobic capacity, drawing from established methodologies and recent clinical findings. The protocol is designed for a rigorous, controlled investigation suitable for academic research and drug development settings.
Mechanism of Action: this compound and TRPV1 Activation
This compound exerts its physiological effects primarily through the activation of TRPV1 channels.[5][6] These channels, located on sensory neurons and other cell types, are involved in sensing heat, acidity, and pungent compounds like capsaicin. Activation of TRPV1 by this compound is hypothesized to initiate a cascade of events that can impact aerobic exercise performance:
-
Enhanced Fat Oxidation: this compound may promote a shift in substrate metabolism, increasing the reliance on fat as an energy source during exercise.[1][2][3][4][9] This is supported by findings of increased peak fat oxidation and reductions in carbohydrate oxidation and the respiratory exchange ratio (RER) following this compound supplementation.[1][3]
-
Modulation of Perceived Exertion: Activation of TRPV1 channels can influence the perception of pain and effort.[2][6] Studies suggest that higher doses of this compound may reduce the rate of perceived exertion (RPE) during exercise.[4][9]
-
Cardiovascular Adjustments: Research indicates that this compound may reduce the maximum heart rate during exercise.[3][4][9]
-
Lactate (B86563) Modulation: this compound may influence lactate metabolism, potentially by modulating sarcoplasmic calcium efflux channels, which could delay fatigue.[1]
Experimental Protocol: Assessing this compound's Impact on Aerobic Capacity
This protocol outlines a randomized, triple-blinded, placebo-controlled, crossover trial to comprehensively evaluate the effects of this compound on aerobic capacity.
Participant Recruitment and Screening
-
Inclusion Criteria: Recruit healthy, active individuals (e.g., males aged 18-35) with a consistent training history. Participants should be free from any cardiovascular, respiratory, or metabolic diseases.
-
Exclusion Criteria: Exclude individuals with a history of adverse reactions to spicy foods or capsaicin, those taking medications that could affect cardiovascular or metabolic function, and smokers.
-
Ethical Considerations: Obtain informed consent from all participants. The study protocol should be approved by an Institutional Review Board (IRB).
Study Design
A randomized, triple-blinded, placebo-controlled, crossover design is recommended to minimize bias and inter-individual variability.[3][4][9] Each participant will serve as their own control, completing the experimental protocol under each of the following conditions in a randomized order:
-
Placebo (PLA)
A washout period of at least 72-96 hours should be implemented between each experimental session to ensure complete clearance of the substance.[3][4][9]
Supplementation Protocol
-
Administration: this compound and the placebo should be administered in identical, opaque capsules to ensure blinding.
-
Timing: Administer the supplement 45-60 minutes prior to the commencement of the exercise tests to allow for absorption.
Experimental Sessions
Each of the four laboratory sessions (one familiarization and three experimental) will follow a standardized procedure.
-
Anthropometrics: Record height and body weight.
-
Baseline Physiological Data: Measure resting heart rate and blood pressure.
-
Dietary and Activity Control: Instruct participants to maintain their regular diet and physical activity patterns throughout the study period and to avoid strenuous exercise for 24 hours prior to each session. They should also refrain from consuming alcohol and caffeine (B1668208) for a specified period before testing.
The exercise protocol should be performed on a cycle ergometer or treadmill.[10]
-
Warm-up: A standardized 5-10 minute warm-up at a low intensity.
-
Steady-State Exercise Test:
-
Purpose: To assess substrate oxidation and metabolic responses at a submaximal intensity.
-
Protocol: Participants will cycle at a fixed workload corresponding to a percentage of their predetermined maximal intensity (e.g., 60% of maximal power output) for a set duration (e.g., 20-30 minutes).[9]
-
Measurements: Continuously measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) using a metabolic cart.[11][12] Heart rate (HR) should be monitored continuously.[11] Rate of Perceived Exertion (RPE) using the Borg scale should be recorded at regular intervals.[13]
-
-
Incremental Exercise Test to Volitional Exhaustion (VO2max Test):
-
Purpose: To determine maximal aerobic capacity (VO2max).
-
Protocol: Following a short rest after the steady-state test, participants will begin an incremental exercise test. The workload will be progressively increased at regular intervals (e.g., every 1-3 minutes) until the participant can no longer maintain the required pace.[13][14][15] Common protocols include the Bruce or Balke protocols for treadmills, or a ramp protocol for cycle ergometers.[13][14]
-
Measurements: Continuously measure VO2, VCO2, RER, and HR.[11][12] Record RPE at the end of each stage.[13] The attainment of VO2max should be verified using established criteria, such as a plateau in VO2 despite an increase in workload, a high RER (≥1.10), and reaching a heart rate close to the age-predicted maximum.[15]
-
-
Cool-down: A standardized 5-10 minute cool-down at a low intensity.
-
Blood Lactate: Collect blood samples (e.g., via finger prick) before and after each exercise test to measure blood lactate concentrations.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between the placebo, low-dose, and high-dose this compound conditions.
Table 1: Participant Characteristics
| Parameter | Value |
|---|---|
| Number of Participants (n) | |
| Age (years) | Mean ± SD |
| Height (cm) | Mean ± SD |
| Body Mass (kg) | Mean ± SD |
| VO2max (mL/kg/min) | Mean ± SD |
Table 2: Effects of this compound on Steady-State Exercise
| Parameter | Placebo (Mean ± SD) | Low Dose (Mean ± SD) | High Dose (Mean ± SD) |
|---|---|---|---|
| Average VO2 (L/min) | |||
| Average RER | |||
| Peak Fat Oxidation ( g/min ) | |||
| Average Heart Rate (bpm) | |||
| Average RPE (6-20 scale) |
| Blood Lactate (mmol/L) | | | |
Table 3: Effects of this compound on Incremental Exercise Test
| Parameter | Placebo (Mean ± SD) | Low Dose (Mean ± SD) | High Dose (Mean ± SD) |
|---|---|---|---|
| VO2max (mL/kg/min) | |||
| Maximal Heart Rate (bpm) | |||
| Time to Exhaustion (min) | |||
| Peak Power Output (W) | |||
| RPE at 60% Max Intensity |
| Post-exercise Blood Lactate (mmol/L) | | | |
Mandatory Visualizations
Signaling Pathway
References
- 1. RCT supports this compound for aerobic capacity benefits [nutraingredients.com]
- 2. hsnstore.eu [hsnstore.eu]
- 3. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial [frontiersin.org]
- 5. fitnessdepot.com [fitnessdepot.com]
- 6. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 7. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Different Types Of VO2 Max Tests: A Guide for Athletes — METS Performance Consulting [metsperformance.com]
- 11. health.clevelandclinic.org [health.clevelandclinic.org]
- 12. youtube.com [youtube.com]
- 13. Graded Exercise Testing Protocols for the Determination of VO2max: Historical Perspectives, Progress, and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VO2 Max Testing Protocol: Your Complete Lab-to-Results Guide | Cartwright Fitness [cartwrightfitness.co.uk]
- 15. Determination of Maximal Oxygen Uptake Using the Bruce or a Novel Athlete-Led Protocol in a Mixed Population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Phenylcapsaicin in Pain Perception Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is emerging as a valuable tool in pain perception research. Like capsaicin, the pungent compound in chili peppers, this compound selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons (Aδ and C fibers) and is a key integrator of noxious thermal and chemical stimuli.[1][4][5][6] Activation of TRPV1 by agonists like this compound leads to an influx of calcium and sodium ions, causing neuronal depolarization and the sensation of pain.[1][4][5] This property makes this compound a potent agent for inducing and studying pain in various experimental models, offering a more controlled and potentially more stable alternative to natural capsaicin extracts.
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro pain research models, along with data presentation guidelines and visualizations of key pathways and workflows.
Mechanism of Action: this compound and TRPV1 Activation
This compound exerts its effects by binding to a specific pocket on the TRPV1 receptor, leading to channel opening.[4] This initiates a cascade of events within the sensory neuron, ultimately resulting in the transmission of a pain signal to the central nervous system.
Signaling Pathway of this compound-Induced Nociception
Caption: this compound binds to and activates the TRPV1 channel, leading to ion influx, depolarization, and pain signal transmission.
Quantitative Data Presentation
The following tables summarize expected quantitative outcomes from key experiments using this compound. These values are based on typical results observed with capsaicin and should be optimized for specific experimental conditions with this compound.
Table 1: In Vivo Models - this compound-Induced Hyperalgesia in Rodents
| Parameter | Vehicle Control | This compound (0.1-1.0 µ g/paw ) |
| Thermal Paw Withdrawal Latency (s) | 10 - 12 | 3 - 5 |
| Mechanical Paw Withdrawal Threshold (g) | 4.0 - 6.0 | 0.5 - 1.5 |
| Spontaneous Pain Behavior (s) | < 5 | 30 - 90 |
Table 2: In Vitro Models - this compound-Induced Calcium Influx in DRG Neurons
| Parameter | Vehicle Control | This compound (10-100 nM) |
| Peak Intracellular Ca²⁺ Concentration (nM) | 50 - 100 | 300 - 800 |
| Percentage of Responding Cells (%) | < 5 | 60 - 90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: this compound-Induced Thermal and Mechanical Hyperalgesia in Rodents (In Vivo)
This protocol describes the induction of localized pain hypersensitivity using an intraplantar injection of this compound in rats or mice.
Materials:
-
This compound solution (e.g., 0.1-1.0 mg/mL in 10% ethanol, 10% Tween 80, and 80% saline)
-
Vehicle solution (10% ethanol, 10% Tween 80, and 80% saline)
-
Micro-syringes (e.g., Hamilton syringes)
-
Apparatus for measuring thermal nociception (e.g., Hargreaves' test)
-
Apparatus for measuring mechanical nociception (e.g., von Frey filaments)
-
Experimental animals (e.g., adult male Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Acclimatization: Acclimate animals to the testing environment and equipment for at least 3 days prior to the experiment.[7]
-
Baseline Measurements: Determine baseline thermal and mechanical withdrawal thresholds for both hind paws.
-
This compound Administration:
-
Briefly restrain the animal.
-
Inject 10-50 µL of this compound solution into the plantar surface of one hind paw.
-
Inject an equal volume of vehicle solution into the contralateral paw as a control.
-
-
Post-Injection Measurements: At various time points (e.g., 15, 30, 60, 120 minutes) after injection, re-assess thermal and mechanical withdrawal thresholds in both paws.
-
Data Analysis: Calculate the change in withdrawal latency or threshold from baseline for both the this compound- and vehicle-injected paws.
Caption: Workflow for assessing this compound-induced hyperalgesia in rodents.
Protocol 2: Calcium Imaging of this compound-Activated Dorsal Root Ganglion (DRG) Neurons (In Vitro)
This protocol details the measurement of intracellular calcium changes in cultured DRG neurons in response to this compound application.
Materials:
-
Primary DRG neuron culture
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope with an imaging system
-
Perfusion system
Procedure:
-
Cell Culture: Culture DRG neurons from neonatal or adult rodents on glass coverslips.
-
Dye Loading: Incubate the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Microscopy Setup: Place the coverslip in a recording chamber on the microscope stage and perfuse with extracellular solution.
-
Baseline Recording: Record baseline fluorescence for 1-2 minutes to establish a stable signal.
-
This compound Application: Perfuse the cells with a known concentration of this compound (e.g., 10-100 nM) and record the fluorescence changes.
-
Positive Control: At the end of the experiment, apply a high concentration of potassium chloride (KCl) to depolarize all neurons and confirm cell viability.
-
Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration in individual neurons in response to this compound.
Caption: Workflow for in vitro calcium imaging of this compound-activated DRG neurons.
Conclusion
This compound is a valuable pharmacological tool for investigating the mechanisms of pain perception. Its selective activation of TRPV1 allows for the development of robust and reproducible pain models. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to a better understanding of pain pathways and the development of novel analgesic therapies.
References
- 1. Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Frontiers | Capsaicin: beyond TRPV1 [frontiersin.org]
- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. az.research.umich.edu [az.research.umich.edu]
Administration Routes for Phenylcapsaicin in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is gaining interest in biomedical research due to its potential for higher bioavailability and reduced pungency compared to its natural counterpart. As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound holds therapeutic promise in various fields, including pain management and metabolic disorders. This document provides detailed application notes and experimental protocols for the administration of this compound to rodent models, a critical step in preclinical research. The protocols for subcutaneous and topical administration are based on established methods for capsaicin and should be optimized for this compound-specific formulations.
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data for this compound and capsaicin administration in rodent models. Direct comparative studies for all routes are limited; therefore, data has been compiled from various sources to provide a contextual overview.
Table 1: Oral Administration of this compound in Wistar Rats
| Parameter | 30 mg/kg/day | 100 mg/kg/day | 250 mg/kg/day |
| Study Duration | 90 days | 90 days | 90 days |
| Observed Effects | NOAEL for local effects | Irritating effects on the stomach; NOAEL for systemic toxicity | Degenerative, reversible changes in the liver; irritating effects on the stomach |
| Reference | [1] | [1][2] | [1] |
NOAEL: No Observed Adverse Effect Level
Table 2: Representative Doses of Capsaicin by Various Routes in Rodents
| Administration Route | Species | Dose Range | Vehicle Examples | Key Findings | Reference(s) |
| Oral Gavage | Rat | 3 - 25 mg/kg/day | Not specified | Increased bioavailability of co-administered pitavastatin (B1663618) | [3] |
| Mouse/Rat | LD50: 97.4-161.2 mg/kg | Not specified | Acute toxicity | [4] | |
| Subcutaneous (s.c.) | Rat | 0.1 - 30 µg (intraplantar) | Not specified | Nocifensive behaviors (flinching, licking) | [5] |
| Topical | Rat | Cream | Not specified | Alleviation of thermal hyperalgesia | [6] |
Signaling Pathways and Experimental Workflows
The primary molecular target of this compound is the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons. Activation of TRPV1 by capsaicinoids leads to an influx of calcium and sodium ions, resulting in depolarization and the sensation of heat and pain.
Experimental Protocols
1. Oral Administration via Gavage
This protocol is adapted from a 90-day toxicity study of this compound in Wistar rats[1].
a. Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Rodent gavage needles (flexible or rigid with a ball-tip, appropriate size for the animal)
-
Syringes
-
Animal scale
b. This compound Formulation:
-
Determine the desired concentration of this compound based on the target dose (e.g., 30, 100, 250 mg/kg) and the dosing volume.
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the this compound in the chosen vehicle. Sonication or vortexing may be necessary to achieve a homogenous suspension. Prepare fresh daily.
c. Gavage Procedure:
-
Weigh the animal to calculate the precise volume of the formulation to be administered.
-
Properly restrain the rodent to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach (pre-measure the needle length from the mouth to the xiphoid process), slowly administer the formulation.
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
2. Subcutaneous (s.c.) Administration
Note: This protocol is based on general procedures for subcutaneous injection of lipophilic compounds in rodents and should be optimized for this compound.
a. Materials:
-
This compound
-
Sterile, non-irritating vehicle suitable for subcutaneous injection (e.g., sesame oil, sterile saline with a solubilizing agent like Tween 80). Caution: Some vehicles like olive oil have been reported to cause lipogranulomas with repeated injections[7].
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
b. This compound Formulation:
-
Prepare a sterile solution or suspension of this compound in the chosen vehicle under aseptic conditions. The final formulation should be as close to isotonic and physiological pH as possible to minimize irritation.
-
The concentration should be calculated to allow for a small injection volume (typically < 5 ml/kg for rats and < 10 ml/kg for mice).
c. Injection Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Firmly restrain the animal.
-
Lift the loose skin over the dorsal midline (scruff) to create a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been punctured.
-
Inject the formulation slowly to form a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
Observe the animal for any signs of local irritation, inflammation, or distress.
3. Topical Administration
Note: This protocol is adapted from studies using topical capsaicin formulations in rodents and requires optimization for this compound.
a. Materials:
-
This compound
-
Topical vehicle (e.g., a cream base of petroleum jelly, or a gel formulation).
-
Clippers and/or depilatory cream. Note: Depilatory creams can cause skin irritation and should be used with caution[8][9].
-
Gloves
-
Cotton-tipped applicators
b. This compound Formulation:
-
Incorporate this compound into the chosen vehicle at the desired concentration. This may involve gentle heating to melt a cream base before mixing.
-
Ensure the final formulation is homogenous.
c. Application Procedure:
-
One day prior to application, carefully remove the fur from the target area on the animal's back or other relevant site to ensure direct skin contact.
-
On the day of application, restrain the animal. Anesthesia may be required for prolonged or precise applications to prevent the animal from grooming and ingesting the formulation.
-
Using a cotton-tipped applicator or a gloved finger, apply a measured amount of the this compound formulation evenly over the shaved area.
-
If the animal is not anesthetized, an Elizabethan collar may be necessary to prevent grooming of the application site for a defined period.
-
Monitor the animal for signs of skin irritation, such as erythema or edema, as well as for any systemic effects.
Conclusion
The administration of this compound in rodent models is a key step in elucidating its therapeutic potential. While oral administration by gavage has been documented, protocols for subcutaneous and topical routes require adaptation from established capsaicin methodologies. Researchers should carefully consider vehicle selection to ensure the stability and bioavailability of this compound while minimizing local and systemic adverse effects. The protocols and data provided herein serve as a comprehensive guide for the design and execution of preclinical studies involving this promising capsaicin analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of capsaicin on pharmacokinetics of pitavastatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute oral toxicity of capsaicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of capsaicin cream in rats with peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcutaneous and intraperitoneal lipogranulomas following subcutaneous injection of olive oil in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Depilatory Cream Formulation and Contact Time on Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Depilatory Cream Formulation and Contact Time on Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Phenylcapsaicin Bioavailability in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylcapsaicin, a synthetic analog of capsaicin (B1668287), is gaining significant interest in the pharmaceutical and nutraceutical industries due to its potential for enhanced bioavailability and reduced pungency compared to its natural counterpart. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, this compound holds promise for various therapeutic applications, including pain management, weight management, and improving gut health.[1][2] Accurate quantification of this compound's bioavailability in preclinical models is crucial for understanding its pharmacokinetic profile, determining effective dosages, and ensuring its safety and efficacy.
These application notes provide detailed protocols and methodologies for the quantitative analysis of this compound in biological matrices from preclinical studies, primarily focusing on rodent models. The information is intended to guide researchers in designing and executing robust bioavailability studies.
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound from preclinical studies are not widely published, available data indicates rapid absorption.[3] The following tables summarize the known data for this compound and provide a comparison with representative data for capsaicin in Sprague-Dawley rats to offer a contextual baseline.
Table 1: Pharmacokinetic Parameters of this compound and Capsaicin in Sprague-Dawley Rats (Oral Administration)
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Source |
| This compound | 50 | 0.5 | Data not available | Data not available | [3] |
| Capsaicin | 50 | 0.5 | Data not available | Data not available | [3] |
| Capsaicin | 1 | Not Reported | ~20 | ~50 | Fictional Representative Data* |
| Capsaicin | 10 | 1.0 | 802 | 5285.9 | [4][5] |
*Fictional representative data is included for illustrative purposes to highlight the expected dose-dependent increase in Cmax and AUC.
Table 2: Comparative Overview of this compound and Capsaicin Characteristics
| Feature | This compound | Capsaicin | Source |
| Source | Synthetic | Natural (from chili peppers) | [2][6] |
| Bioavailability | Reported to be up to 4 times higher than capsaicin | Lower, with significant first-pass metabolism | [1] |
| Primary Metabolic Pathway | Oxygenation and Glucuronidation | Glucuronidation | [3] |
| Primary Target | TRPV1 Receptor | TRPV1 Receptor | [3] |
Experimental Protocols
In Vivo Study Design for Oral Bioavailability Assessment
This protocol outlines a typical experimental workflow for assessing the oral bioavailability of this compound in a rat model.
Experimental Workflow Diagram
References
- 1. Pharmacokinetic Study | Axivite [axivite.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
Troubleshooting & Optimization
overcoming phenylcapsaicin solubility challenges in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylcapsaicin and facing challenges with its low aqueous solubility.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous solution.
-
Question: I've prepared an aqueous solution of this compound, but I'm observing precipitation. What could be the cause and how can I fix it?
-
Answer: this compound has a very low intrinsic solubility in water (approximately 0.00193 g/L)[1]. Precipitation is a common issue and can be caused by several factors:
-
Concentration Exceeds Solubility Limit: The most common reason is that the concentration of this compound in your solution is higher than its solubility limit in the chosen solvent system.
-
Solvent System Inadequacy: Using only water or a buffer system with insufficient solubilizing agents will likely lead to precipitation.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of a solution that was stable at a higher temperature.
-
pH Shift: The pH of the solution can influence the solubility of this compound.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the target concentration is achievable in your chosen solvent system.
-
Employ Solubilization Techniques: It is highly recommended to use a co-solvent system or other solubilization technologies. Common approaches include:
-
Co-solvents: Utilize water-miscible organic solvents to increase the solubility of hydrophobic compounds[2][3][4][5].
-
Cyclodextrins: These are used to form inclusion complexes that enhance the aqueous solubility of poorly soluble drugs[3][6][7].
-
Surfactants: These can be used to create micelles that encapsulate hydrophobic molecules, increasing their apparent solubility[3].
-
-
Gentle Heating and Sonication: If you observe precipitation during preparation, gentle heating and/or sonication can help dissolve the compound. However, be cautious about the thermal stability of this compound in your specific formulation[8].
-
pH Adjustment: While this compound's solubility is not highly pH-dependent, slight adjustments to the pH of your buffer might have a minor effect. It is important to maintain a physiologically relevant pH for most biological experiments.
-
Issue: I'm observing inconsistent results in my biological assays.
-
Question: My experimental results with this compound solutions are not reproducible. Could this be related to solubility issues?
-
Answer: Yes, inconsistent results are often linked to problems with the solubility and stability of the compound in the assay medium.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding your this compound stock solution to your assay medium, ensure that it is completely dissolved and free of any visible precipitate.
-
Beware of Precipitation in Assay Medium: When you add your concentrated stock solution (likely in a co-solvent like DMSO) to the aqueous assay buffer, the final concentration of the co-solvent may be too low to maintain this compound in solution, leading to precipitation. To mitigate this:
-
Minimize the volume of the stock solution added.
-
Consider using a formulation with a higher solubilizing capacity, such as one containing cyclodextrins.
-
-
Prepare Fresh Solutions: It is recommended to prepare aqueous dilutions of this compound fresh for each experiment. Storing dilute aqueous solutions for extended periods is not recommended as the compound may precipitate over time[9].
-
Quantify this compound Concentration: If you continue to face issues, consider analytically verifying the concentration of this compound in your final working solutions using a validated method like High-Performance Liquid Chromatography (HPLC)[10][11][12][13][14].
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the aqueous solubility of this compound?
-
Answer: this compound is poorly soluble in water, with a reported solubility of 0.00193 g/L[1].
-
Question 2: What are the most effective methods to increase the aqueous solubility of this compound?
-
Answer: Several techniques can be employed to enhance the solubility of this compound:
-
Co-solvency: This involves using a mixture of water and a water-miscible organic solvent. Common co-solvents include Dimethyl Sulfoxide (B87167) (DMSO), Polyethylene Glycol 300 (PEG300), and ethanol[2][3][4][8].
-
Inclusion Complexation: Cyclodextrins, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate this compound, forming an inclusion complex with significantly improved aqueous solubility[6][7][8][15][16][17][18].
-
Surfactant-based systems: Surfactants like Tween-80 can be used to form micelles that solubilize this compound[8][19][20].
-
Nanoformulations: Advanced drug delivery systems like nanocrystals, liposomes, and microemulsions can also be developed to enhance the solubility and bioavailability of poorly soluble drugs like this compound[21][22][23][24].
-
-
Question 3: Can I use DMSO to dissolve this compound for my experiments?
-
Answer: Yes, DMSO is a common solvent for preparing concentrated stock solutions of this compound. It can be dissolved in DMSO at a concentration of up to 200 mg/mL[8]. However, it is crucial to be mindful of the final DMSO concentration in your aqueous working solution, as high concentrations can have physiological effects[9]. Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.
-
Question 4: How should I prepare a this compound solution for in vivo studies?
-
Answer: For in vivo administration, it is critical to use a biocompatible formulation that ensures the solubility and stability of this compound. Several vehicle formulations have been reported to be effective. The choice of vehicle will depend on the route of administration and the required dose. Refer to the experimental protocols section for detailed preparation methods.
-
Question 5: How can I quantify the concentration of my this compound solution?
-
Answer: The concentration of this compound in a solution can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection[10][11][12][14]. UV spectrophotometry can also be used, though it may be less specific than HPLC[13][19][25].
Data Presentation
Table 1: this compound Solubility in Different Solvent Systems
| Solvent System | Achievable Concentration | Reference |
| Water | 0.00193 g/L | [1] |
| DMSO | ≥ 200 mg/mL | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is suitable for preparing a stock solution that can be further diluted in aqueous media for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated primary stock solution (e.g., 50 mg/mL). Use sonication if necessary to aid dissolution.
-
To prepare a 1 mL working solution of 5 mg/mL, follow these steps sequentially: a. Take 100 µL of the 50 mg/mL primary stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of ≥ 5 mg/mL[8].
Protocol 2: Preparation of this compound Solution using Cyclodextrin Inclusion Complexation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound, which is often preferred for in vivo studies due to its lower toxicity profile compared to some organic co-solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated primary stock solution (e.g., 50 mg/mL).
-
To prepare a 1 mL working solution of 5 mg/mL, add 100 µL of the 50 mg/mL primary stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear. The final concentration of this compound will be ≥ 5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline)[8].
Visualizations
Caption: Troubleshooting workflow for this compound solubility challenges.
References
- 1. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Rapid determination of capsaicinoids by colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capsaicin-Cyclodextrin Complex Enhances Mepivacaine Targeting and Improves Local Anesthesia in Inflamed Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fabrication of Capsaicin Loaded Nanocrystals: Physical Characterizations and In Vivo Evaluation [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Loading of capsaicin-in-cyclodextrin inclusion complexes into PEGylated liposomes and the inhibitory effect on IL-8 production by MDA-MB-231 and A549 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Standardized method for solubility and storage of capsaicin-based solutions for cough induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylcapsaicin Stability & Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals working with phenylcapsaicin. It addresses common challenges related to its stability and solubility in experimental buffers, providing troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure consistent and reliable experimental results.
Understanding this compound
This compound is a synthetic analog of capsaicin (B1668287) and a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] As a highly hydrophobic molecule, it has very low aqueous solubility, which presents a significant challenge in experimental settings, often leading to precipitation and inconsistent results.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium or aqueous buffer?
A1: This is a common issue for hydrophobic compounds like this compound.[3][4] Precipitation typically occurs when a concentrated stock solution, usually made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. The final concentration of the compound exceeds its solubility limit in the aqueous environment, causing it to "crash out" of the solution. This compound has a very low water solubility of approximately 0.00193 g/L, making this a frequent problem.[2]
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of this compound.[1] For some applications, other organic solvents like ethanol (B145695) can also be used.[5] It is crucial to ensure the final concentration of the organic solvent in your experimental buffer is kept to a minimum (ideally <0.1%) to avoid cytotoxicity.[5][6]
Q3: My compound precipitates even with low DMSO concentrations. How can I improve its solubility during dilution?
A3: If precipitation persists, several procedural adjustments can help maintain solubility:
-
Warm the Buffer: Pre-warming your aqueous buffer to 37°C can help keep the compound in solution.[6]
-
Gradual Dilution: Add the this compound stock solution drop-by-drop to the buffer while vortexing or stirring vigorously to facilitate rapid mixing.
-
Sonication: Use a sonicator bath to apply energy that can help dissolve small precipitates and keep the compound in solution.[4][6]
-
Fresh Preparation: Aqueous solutions of hydrophobic compounds can be unstable over time. It is best practice to prepare working solutions fresh for each experiment.[6]
Q4: Are there formulation strategies I can use to fundamentally improve the aqueous solubility of this compound?
A4: Yes, several formulation strategies can significantly enhance solubility:
-
Co-solvents: Incorporating water-miscible co-solvents can increase the solubility of hydrophobic compounds.[7] Examples include Polyethylene Glycol 300 (PEG300), Polyethylene Glycol 400 (PEG400), and ethanol.[1][5][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, forming an "inclusion complex" that is water-soluble.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and highly effective.[1][10][11]
-
Surfactants: Surfactants like Tween-80 can form micelles in aqueous solutions. This compound can be incorporated into these micelles, increasing its apparent solubility.[1][7]
Q5: How do pH and temperature affect the chemical stability (degradation) of this compound?
A5: Based on studies of its natural analog, capsaicin, the stability of this compound is likely influenced by pH and temperature. Capsaicinoids are most stable at a neutral pH.[12][13] Both acidic and alkaline conditions can increase the rate of degradation. Higher temperatures significantly accelerate the degradation process.[12][13][14] Therefore, stock solutions should be stored at -20°C or -80°C, and working solutions in neutral-pH buffers should be prepared fresh and protected from prolonged exposure to high temperatures.
Q6: How can I confirm the concentration and integrity of my this compound working solution?
A6: The most reliable methods for quantifying this compound and assessing its stability are analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 280 nm) or Mass Spectrometry (LC-MS) can accurately measure the concentration of the intact compound and detect any degradation products.[15][16][17][18]
Troubleshooting & Optimization
Quantitative Data Summary
The following tables provide key data for working with this compound and a comparison of solubilization strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₂₃NO₃ | [2] |
| Molecular Weight | 337.41 Da | [2] |
| Water Solubility | 0.00193 g/L (at 25°C) | [2] |
| logP (n-octanol/water) | 2.34 | [2] |
| pKa | Not specified, but pH of a solution is 6.12 |[2] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Examples | Advantages | Considerations |
|---|---|---|---|---|
| Co-solvents | Increases the polarity of the bulk solvent. | DMSO, PEG300, Ethanol | Simple to implement; readily available. | Potential for cytotoxicity at higher concentrations (>0.5%); may affect some cellular processes.[5] |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[8] | HP-β-CD, SBE-β-CD | High solubilizing capacity; generally low cytotoxicity; can improve chemical stability.[8][11] | May interact with cell membranes at high concentrations; requires optimization of drug-to-cyclodextrin ratio. |
| Surfactants | Forms micelles that entrap the hydrophobic drug within their core.[7] | Tween-80, Polysorbates | Effective at low concentrations. | Can be cytotoxic; may interfere with certain assays, particularly those involving membrane dynamics. |
Diagrams and Workflows
This compound Solubility Troubleshooting Workflow
Caption: A troubleshooting workflow for resolving this compound precipitation issues.
Mechanism of Cyclodextrin Solubilization
Caption: Diagram showing encapsulation of hydrophobic this compound by a cyclodextrin.
Key Factors Affecting this compound Stability
Caption: Factors influencing the physical and chemical stability of this compound.
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Working Solution
This protocol describes the basic method for diluting a DMSO stock solution into an aqueous buffer.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Store this stock at -20°C or -80°C for long-term stability.
-
Pre-warm Buffer: Warm the desired volume of your experimental buffer (e.g., PBS, cell culture medium) to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to reach your final desired concentration. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Dilute: While vigorously vortexing the pre-warmed buffer, add the calculated volume of the DMSO stock solution dropwise directly into the buffer.
-
Inspect and Use: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for immediate use. If slight precipitation occurs, sonicate the solution for 5-10 minutes in a bath sonicator.
-
Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO that is in your test samples.
Protocol 2: Preparation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses HP-β-CD to create a more stable and soluble aqueous solution of this compound.
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 20-40% w/v). Gentle warming (to 37°C) may be required to fully dissolve the HP-β-CD.
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in an organic solvent like DMSO or ethanol (e.g., 50 mM).
-
Form the Complex:
-
Add the this compound stock solution to the HP-β-CD solution. A molar ratio of 1:2 (this compound:HP-β-CD) is a good starting point, but this may require optimization.
-
Mix thoroughly by vortexing.
-
Incubate the mixture for 1-2 hours at room temperature on a shaker or rotator to allow for the formation of the inclusion complex.
-
-
Final Dilution (if necessary): This complex-containing solution can now be further diluted in your experimental buffer to the final working concentration. The presence of the complex will prevent precipitation.
-
Use and Control: The solution is ready for use. Remember to include a vehicle control containing the same final concentration of HP-β-CD and any residual organic solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capsaicin-Cyclodextrin Complex Enhances Mepivacaine Targeting and Improves Local Anesthesia in Inflamed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of capsaicinoid content at raised temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Capsaicinoids and Antioxidants in Dry Hot Peppers under Different Packaging and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
troubleshooting variability in phenylcapsaicin bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in phenylcapsaicin bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from capsaicin (B1668287)?
This compound is a synthetic analog of capsaicin. It is designed to have higher bioavailability and potentially reduced gastrointestinal irritation compared to natural capsaicin.[1] Both compounds exert their effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and heat sensation.[2][3]
Q2: What is the mechanism of action of this compound in a bioassay?
This compound binds to and activates the TRPV1 receptor.[2] This activation leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the cell.[3] The increase in intracellular calcium is a measurable event that is commonly used to quantify the potency and efficacy of TRPV1 agonists like this compound in in-vitro bioassays.[3][4]
Q3: Which cell lines are suitable for this compound bioassays?
Cell lines that endogenously express TRPV1 or have been engineered to express the receptor are suitable. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney) cells: Often transfected to overexpress human or rodent TRPV1.[4][5]
-
CHO (Chinese Hamster Ovary) cells: Another common host for TRPV1 transfection.[6]
-
Dorsal Root Ganglion (DRG) neurons: Primary neurons that endogenously express high levels of TRPV1, providing a more physiologically relevant model.[7]
-
Various cancer cell lines: Some cancer cell lines, such as certain oral squamous carcinoma and small cell lung cancer lines, have been shown to express TRPV1.[2][8][9]
Q4: What are the typical readouts for a this compound bioassay?
The most common readout is the measurement of intracellular calcium concentration changes upon agonist stimulation.[4] This is typically achieved using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM) and a plate reader or fluorescence microscope.[4][10] Other readouts can include patch-clamp electrophysiology to measure ion channel currents or membrane potential changes.
Troubleshooting Guide
High variability in bioassay results can obscure the true biological effects of this compound. The following sections address common issues and provide potential solutions.
Issue 1: High Variability Between Replicate Wells (Intra-assay Variability)
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Maintain a consistent speed and tip depth when dispensing liquids. |
| Uneven Cell Seeding | Gently mix the cell suspension before and during plating to ensure a homogenous distribution. Avoid letting cells settle in the reservoir. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Edge Effects | To mitigate evaporation and temperature gradients in the outer wells of a microplate, fill the perimeter wells with sterile media or PBS and do not use them for experimental samples. Ensure proper humidification in the incubator. |
| Incomplete Reagent Mixing | After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing within each well. |
Issue 2: High Variability Between Experiments (Inter-assay Variability)
Possible Causes & Solutions
| Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Cell Health and Viability | Ensure cells are healthy and have high viability before seeding. Do not allow cells to become over-confluent. Regularly check for signs of contamination (e.g., mycoplasma). |
| Reagent Lot-to-Lot Variability | Whenever possible, use the same lot of critical reagents (e.g., serum, media, this compound) for a series of experiments. If changing lots is unavoidable, perform a bridging study to ensure consistency. |
| Inconsistent Incubation Times | Strictly adhere to the incubation times specified in the protocol for all steps, including cell plating, dye loading, and compound treatment. |
| Environmental Fluctuations | Maintain consistent temperature and CO2 levels in the incubator. Monitor these parameters regularly. |
Issue 3: Low or No Signal
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Cell Density | Perform a cell density optimization experiment to determine the number of cells per well that provides the best signal-to-background ratio.[10] |
| Low TRPV1 Expression | If using transfected cells, verify the expression level of TRPV1 via Western blot or immunofluorescence. Passage number can also affect expression levels. |
| Incorrect this compound Concentration | The concentration range may be too low. Perform a dose-response experiment with a wider range of concentrations. |
| This compound Solubility/Stability | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in the assay buffer. Precipitated compound will be inactive. Consider the stability of the compound in your assay medium. |
| Inadequate Dye Loading | Optimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure the dye is not expired and has been stored correctly. |
| Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths are correct for the specific fluorescent dye being used. |
Issue 4: High Background Signal
Possible Causes & Solutions
| Cause | Solution |
| Autofluorescence | Use phenol (B47542) red-free media to reduce background fluorescence. If cellular autofluorescence is an issue, consider using red-shifted fluorescent dyes. |
| Cell Stress or Death | Stressed or dying cells can have elevated basal calcium levels. Ensure optimal cell culture conditions and gentle handling. |
| Incomplete Dye Wash | If using a wash protocol, ensure that all extracellular dye is removed before reading the plate. |
| Serum in Assay Buffer | Components in serum can sometimes interfere with the assay. Consider reducing the serum concentration or performing the assay in a serum-free buffer if compatible with your cells. |
Quantitative Data Summary
The potency of TRPV1 agonists is typically reported as the half-maximal effective concentration (EC50). While specific EC50 values for this compound are not widely available in the public literature, a comparison with the well-characterized agonist capsaicin can be informative.
| Compound | Reported EC50 for TRPV1 Activation | Cell Type / Assay |
| Capsaicin | ~0.29 µM - 0.7 µM | Inferred from relative pungency |
| Capsaicin | 2.2 ± 1.2 μM | CHO cells (Patch-clamp)[6] |
| Capsaicin | ~0.19 µM | Dorsal Root Ganglia (Calcium influx)[11] |
| This compound | Not Determined | - |
Note: EC50 values can vary significantly depending on the cell type, receptor expression levels, and specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro TRPV1 Activation Assay using Calcium Imaging
This protocol describes a method to measure the activation of the TRPV1 receptor by this compound by quantifying the resulting influx of extracellular calcium into cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or another suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Capsaicin (as a positive control)
-
TRPV1 antagonist (e.g., capsazepine, as a negative control)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Trypsinize and count the TRPV1-expressing cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a pre-optimized density (e.g., 50,000 cells/well).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control (capsaicin) in Assay Buffer. Also prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
-
Calcium Flux Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the compound dilutions into the respective wells and continue recording the fluorescence signal over time to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
This compound Activation of TRPV1 Signaling Pathway
Caption: this compound binds to and activates the TRPV1 channel, leading to cation influx and cellular responses.
Experimental Workflow for Calcium Imaging Assay
Caption: A typical workflow for a cell-based calcium imaging assay to measure TRPV1 activation.
Troubleshooting Logic for High Inter-Assay Variability
Caption: A decision tree for troubleshooting sources of high inter-assay variability in bioassays.
References
- 1. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiproliferative and Apoptotic Effects of Capsaicin on an Oral Squamous Cancer Cell Line of Asian Origin, ORL-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capsaicin Displays Anti-Proliferative Activity against Human Small Cell Lung Cancer in Cell Culture and Nude Mice Models via the E2F Pathway | PLOS One [journals.plos.org]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. biorxiv.org [biorxiv.org]
optimizing phenylcapsaicin concentration for maximal TRPV1 activation
Welcome to the technical support center for researchers utilizing phenylcapsaicin to study the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you optimize your this compound concentration for maximal TRPV1 activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate TRPV1? A1: this compound is a synthetic analog of capsaicin (B1668287), the compound responsible for the pungency of chili peppers.[1] Like capsaicin, it is an agonist for the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons.[2][3] Upon binding, this compound induces a conformational change in the TRPV1 channel, causing it to open. This allows the influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the cell.[2][4] This influx leads to membrane depolarization, the firing of action potentials, and the sensation of pain and heat.[2]
Q2: What is a typical starting concentration range for this compound in TRPV1 activation assays? A2: The optimal concentration can vary significantly based on the cell type, expression level of TRPV1, and the specific assay being used. For capsaicin, the half-maximal effective concentration (EC₅₀) is typically in the sub-micromolar to low micromolar range (e.g., 0.28 µM to 2.2 µM).[5][6][7] As a starting point for this compound, it is advisable to perform a dose-response curve beginning in the nanomolar range and extending into the high micromolar range (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound stock solutions? A3: this compound has limited solubility in aqueous solutions. A common practice is to first dissolve it in a non-polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1] For working solutions, this stock can be further diluted in your experimental buffer or cell culture medium. To improve solubility in final preparations, vehicles containing PEG300, Tween-80, or corn oil can be used.[1] It is critical to prepare fresh dilutions for each experiment and to include a vehicle control to account for any effects of the solvent on your cells. For storage, capsaicin-based solutions have shown the greatest stability when stored at 3°C and protected from light.[8]
Q4: What is the mechanism of TRPV1 desensitization and how can I manage it? A4: TRPV1 desensitization is a complex phenomenon characterized by a diminished response to a sustained or repeated agonist application.[9] It is largely a Ca²⁺-dependent process; the initial influx of calcium through the channel activates calcium-dependent phosphatases (like calcineurin) which dephosphorylate the channel, rendering it less sensitive to the agonist.[6] To manage this, consider the following:
-
Short Application Times: Use brief applications of this compound to minimize the extent of desensitization.
-
Washout Periods: Include sufficient washout periods between applications to allow the channel to recover.
-
Low-Calcium Buffer: In some electrophysiology experiments, using a low-calcium external or internal solution can reduce Ca²⁺-dependent desensitization.
-
Experimental Design: Be aware that the first application of the agonist will yield the most robust response. Subsequent responses in the continued presence of the agonist will likely be smaller.[9] High concentrations of agonist (e.g., 30 µM capsaicin) can sometimes overcome desensitization induced by lower concentrations.[10]
Troubleshooting Guide
| Issue / Question | Possible Causes | Recommended Solutions |
| No or very weak TRPV1 activation signal. | 1. This compound Concentration: The concentration may be too low. 2. Cell Health/TRPV1 Expression: The cells may not be healthy or may have low/no functional TRPV1 expression. 3. Solution Preparation: The compound may have precipitated out of solution or degraded. 4. Assay Sensitivity: The detection method may not be sensitive enough. | 1. Perform a full dose-response curve to find the optimal concentration. 2. Verify cell viability. Confirm TRPV1 expression via Western Blot, qPCR, or by using a potent, well-characterized agonist like capsaicin (1-10 µM) as a positive control. 3. Prepare fresh solutions for each experiment. Briefly sonicate or vortex the working solution before application. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.[1] 4. Optimize assay parameters (e.g., dye loading concentration for calcium imaging, gain settings on the detector). |
| High background signal or spontaneous cell activation. | 1. Cytotoxicity: The this compound concentration or the vehicle (e.g., DMSO) concentration may be too high, causing cell stress or death. 2. Media Components: Components in the cell culture media or buffer (e.g., low pH) could be activating TRPV1.[11] 3. Contamination: Contamination of cell cultures or reagents. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the toxic threshold of this compound and the vehicle in your cell line.[12] Always include a vehicle-only control. 2. Ensure the pH of your experimental buffer is stable and within the physiological range (typically 7.2-7.4). TRPV1 can be activated by protons (low pH).[11] 3. Use sterile techniques and fresh, high-quality reagents. |
| This compound precipitates in my aqueous buffer/media. | 1. Poor Solubility: this compound is hydrophobic and has low solubility in water.[1] 2. Temperature: The temperature of the solution may have dropped, reducing solubility. | 1. Increase the percentage of co-solvent (e.g., DMSO), but keep it below cytotoxic levels. Use a solubilizing agent like Tween-80 or SBE-β-CD in your vehicle.[1] 2. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution before adding it to the cells.[1] Always ensure the final solution is clear before application. |
| Inconsistent results between experiments. | 1. Solution Stability: this compound in diluted working solutions may not be stable over time. 2. Cell Passage Number: Cell characteristics, including receptor expression, can change at high passage numbers. 3. Experimental Conditions: Minor variations in temperature, incubation times, or cell density can affect results. | 1. Always prepare fresh working dilutions from a concentrated stock immediately before each experiment.[8] 2. Use cells within a consistent and defined passage number range. 3. Standardize all experimental parameters. Temperature is particularly critical as TRPV1 is also a heat-sensitive channel.[7] |
Quantitative Data Summary
While specific EC₅₀ values for this compound are not widely published, data from capsaicin and its derivatives provide a valuable reference for designing dose-response experiments. The potency of these compounds can be influenced by factors such as the cell expression system and ambient pH.[6][11]
| Compound | EC₅₀ (µM) | Cell Type / System | Notes |
| Capsaicin | 2.2 | CHO cells | - |
| Capsaicin | ~0.68 - 1.1 | Sensory Neurons (Native) | Represents the EC₅₀ in native tissue.[6] |
| Capsaicin | 0.1 - 0.25 | Mammalian Cell Lines (Recombinant) | Recombinantly expressed TRPV1 often shows higher sensitivity.[6] |
| Capsaicin | 0.28 | hTRPV1 (Recombinant) | - |
| Capsaicin | 0.64 | Rat TRPV1 in HEK-293 cells (at pH 7.4) | Potency increases dramatically at lower pH.[11] |
| Capsaicin | 0.045 | Rat TRPV1 in HEK-293 cells (at pH 5.5) | Demonstrates ~10-fold increase in potency in acidic conditions.[11] |
| DHCAP | 1.28 | DRG Autaptic Neurons | Dihydrocapsaicin (DHCAP) is a related natural capsaicinoid.[13] |
| NO₂-CAP | 2.7 | DRG Autaptic Neurons | A nitrated capsaicin derivative.[13] |
Experimental Protocols & Visualizations
Protocol 1: Calcium Imaging Assay for TRPV1 Activation
This protocol outlines a common method for measuring TRPV1 activation by monitoring intracellular calcium changes using a fluorescent indicator like Fluo-4 AM.
Methodology:
-
Cell Plating: Plate cells expressing TRPV1 (e.g., transfected HEK293 cells or primary dorsal root ganglion neurons) onto 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and wash cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the buffer for 30-60 minutes at 37°C.
-
Wash and Recovery: Wash the cells gently two to three times with the buffer to remove extracellular dye. Allow the cells to recover for 20-30 minutes at room temperature to permit complete de-esterification of the AM ester.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader or on a fluorescence microscope. Measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) for 1-2 minutes.
-
Compound Application: Add varying concentrations of this compound (and controls) to the wells.
-
Signal Measurement: Immediately begin measuring the fluorescence signal for 5-10 minutes to capture the peak response and any subsequent decay.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to a positive control (e.g., a saturating concentration of capsaicin or ionomycin) to determine the percent activation. Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPV1 channel, providing high-resolution data on channel activation and kinetics.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution. The intracellular solution typically contains CsF or CsCl to block potassium channels.[5]
-
Seal Formation: Under a microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).
-
Compound Perfusion: Perfuse the cell with an extracellular solution (e.g., saline buffer). After recording a stable baseline current, switch to a solution containing the desired concentration of this compound.
-
Current Recording: Record the inward current generated by the opening of TRPV1 channels. To generate current-voltage (I-V) relationships, apply a series of voltage steps or a voltage ramp.[14]
-
Data Analysis: Measure the peak amplitude of the this compound-evoked current. Normalize this current to the cell's capacitance (pA/pF) to account for differences in cell size. Plot the normalized current against the this compound concentration to determine the dose-response relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. Activation of TRPV1 by Dietary Capsaicin Improves Endothelium-Dependent Vasorelaxation and Prevents Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized method for solubility and storage of capsaicin-based solutions for cough induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRPV1: A Target for Rational Drug Design [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Natural Chemotherapeutic Capsaicin Activates AMPK through LKB1 Kinase and TRPV1 Receptors in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
identifying and mitigating off-target effects of phenylcapsaicin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylcapsaicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from capsaicin?
This compound is a synthetic analog of capsaicin, the active component in chili peppers.[1][2][3] It is designed to have higher bioavailability and better gastrointestinal tolerance compared to natural capsaicin.[4][5][6] Like capsaicin, its primary mechanism of action is as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][5] TRPV1 is a non-selective cation channel involved in detecting noxious stimuli, including heat and pain.[7][8][9] this compound is composed of 98% this compound with cellulose (B213188) and lipidic excipients as vehicles.[2][6][10]
Q2: My non-TRPV1 expressing control cells show a response to this compound. What is the likely cause?
This strongly suggests an off-target effect. While this compound is a potent TRPV1 agonist, high concentrations may lead to interactions with other cellular components.[11] Off-target effects are unintended interactions with biomolecules other than the primary therapeutic target and can lead to adverse or unexpected results.[12][13]
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the this compound stock is free from contaminants.
-
Perform a Dose-Response Analysis: An off-target effect may have a different potency profile than the on-target TRPV1 activation.[12]
-
Use a Negative Control: Test a structurally unrelated TRPV1 agonist. If it doesn't produce the same effect, it points towards an off-target action of this compound.[12]
-
Counterscreen: If you suspect an off-target effect, profiling the compound against a panel of common off-targets (e.g., kinases, GPCRs) is recommended.[12][14]
Q3: What are common strategies to minimize off-target effects in drug development?
Minimizing off-target effects is a critical aspect of drug development to ensure safety and efficacy.[15][16] Key strategies include:
-
Rational Drug Design: Using computational tools to design molecules with high specificity for the intended target.[15] This can involve multi-objective optimization to maximize target affinity while minimizing off-target interactions.[17]
-
High-Throughput Screening (HTS): Rapidly testing thousands of compounds to identify those with the highest selectivity for the target.[15]
-
Genetic and Phenotypic Screening: Employing technologies like CRISPR-Cas9 to understand a drug's pathways and potential off-target interactions.[15]
-
In Vitro Safety Profiling: Screening compounds against a broad range of targets known to cause adverse drug reactions, such as receptors, transporters, enzymes, and ion channels.[14]
-
Chemical Proteomics: Using techniques like Activity-Based Protein Profiling (ABPP) to identify compound targets in an unbiased manner within a cellular environment.[18]
Q4: Can off-target effects of this compound be beneficial?
While often associated with adverse effects, off-target interactions can sometimes lead to positive therapeutic outcomes, a concept known as polypharmacology.[12] For instance, some multi-kinase inhibitors are effective in cancer treatment because they inhibit multiple signaling pathways.[12] Research has suggested that this compound may have actions beyond TRPV1 agonism, such as quorum sensing inhibition, which could be beneficial for gut health.[1]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Results in Cell-Based Assays
You observe a cellular phenotype (e.g., changes in proliferation, morphology) that is inconsistent with known TRPV1 signaling pathways.
Caption: Troubleshooting workflow for unexpected phenotypic results.
Issue 2: High Background Signal in a Kinase Inhibitor Screening Assay
You are screening this compound against a kinase panel and observe high background or non-specific inhibition.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Autofluorescence | Run a control with this compound alone (no enzyme or substrate) to measure its intrinsic fluorescence. | If the compound itself fluoresces at the assay's wavelength, it will create a false positive signal. Consider a different detection method if this is the case.[12] |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Visually inspect the compound in solution for precipitation. | Aggregates can sequester the enzyme or substrate, leading to non-specific inhibition. |
| ATP Competitive Binding | Perform the assay at multiple ATP concentrations. | If inhibition decreases as ATP concentration increases, it suggests the compound is competing with ATP for the binding site, a common mechanism for kinase inhibitors.[19] |
| Non-specific Protein Binding | Add Bovine Serum Albumin (BSA) to the assay buffer (e.g., 0.1 mg/mL). | This can help block non-specific binding of the compound to the kinase or other proteins in the assay. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for TRPV1 Activation
This protocol is used to measure the activation of TRPV1 channels by monitoring intracellular calcium changes in response to this compound.[7][8]
Materials:
-
HEK-293 cells stably transfected with human TRPV1 (hTRPV1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[7][8]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
This compound stock solution (in DMSO).
-
Positive control: Capsaicin.
-
Antagonist (optional): Capsazepine.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).[20][21]
Methodology:
-
Cell Plating: Seed hTRPV1-HEK-293 cells onto the plates and culture until they form a confluent monolayer (typically 24-48 hours).
-
Dye Loading:
-
Prepare a loading solution of the calcium dye (e.g., 2 µM Fluo-4 AM) in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate for 60-120 minutes at 37°C.[22]
-
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Compound Addition and Measurement:
-
Place the plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for ~30 seconds.
-
Add varying concentrations of this compound (or controls) to the wells.
-
Continuously record the fluorescence signal for 3-5 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Caption: On-target vs. a hypothetical off-target signaling pathway.
Protocol 2: Kinase Inhibitor Screening Assay (Fluorescence Polarization)
This protocol provides a general framework for screening this compound for off-target kinase inhibition using a fluorescence polarization (FP) assay.[23][]
Materials:
-
Kinase of interest and its corresponding fluorescently labeled peptide substrate.
-
ATP.
-
Assay Buffer (specific to the kinase, typically contains MgCl₂, DTT).
-
This compound.
-
Positive control inhibitor (known inhibitor for the kinase).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Compound Plating: Dispense this compound at various concentrations into the assay plate. Include wells for "no inhibitor" (0% inhibition) and "positive control inhibitor" (100% inhibition) controls.
-
Kinase/Substrate Addition: Add the kinase and the fluorescently labeled peptide substrate to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[23]
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop Reaction (Optional): The reaction can be stopped by adding a solution containing EDTA.
-
Measurement: Read the fluorescence polarization on the plate reader.
-
Data Analysis:
-
Phosphorylation of the fluorescent peptide by the kinase causes it to tumble more slowly, increasing the FP signal.
-
Inhibition by this compound will prevent this phosphorylation, resulting in a low FP signal.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound. Researchers should generate their own data for specific off-targets of concern.
| Target | Assay Type | This compound Potency | Selectivity vs. TRPV1 |
| TRPV1 (On-Target) | Calcium Imaging | EC₅₀ = 50 nM | - |
| Kinase X (Off-Target) | FP Kinase Assay | IC₅₀ = 15 µM | 300-fold |
| GPCR Y (Off-Target) | Radioligand Binding | Kᵢ = 25 µM | 500-fold |
| Ion Channel Z (Off-Target) | Electrophysiology | IC₅₀ > 50 µM | >1000-fold |
EC₅₀: Half maximal effective concentration. IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
References
- 1. omnediem.com [omnediem.com]
- 2. Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aXichem Announces Third Scientific Publication Highlighting the Groundbreaking Effects of this compound on Sports Performance | Axichem [axichem.com]
- 4. hsnstore.eu [hsnstore.eu]
- 5. Effects of this compound supplementation on physical performance and mechanical, metabolic, biochemical, perceptual and electrophysiological fatigue - Dialnet [dialnet.unirioja.es]
- 6. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 9. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capsaicin acts as a novel NRF2 agonist to suppress ethanol induced gastric mucosa oxidative damage by directly disrupting the KEAP1-NRF2 interaction [elifesciences.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. Off Target Toxicity Mitigation → Area → Sustainability [esg.sustainability-directory.com]
- 17. Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. researchgate.net [researchgate.net]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. bioassaysys.com [bioassaysys.com]
selecting appropriate vehicle controls for phenylcapsaicin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylcapsaicin.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has precipitated. What should I do?
A1: this compound has very low solubility in water (0.00193 g/L)[1]. Precipitation is a common issue if the incorrect solvent or concentration is used. To resolve this, consider the following:
-
Vehicle Composition: Ensure you are using an appropriate vehicle system. Common and effective vehicles for this compound involve a combination of solvents to enhance solubility.
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound if precipitation occurs during preparation[2].
-
Proper Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation and precipitation. Avoid repeated freeze-thaw cycles by preparing aliquots[2].
Q2: I am observing off-target effects in my experiment. Could the vehicle be the cause?
A2: Yes, the vehicle itself can sometimes elicit biological effects. It is crucial to run a vehicle-only control group in every experiment to account for any effects of the solvents. For instance, DMSO, a common solvent, is known to have various biological activities. If you suspect the vehicle is causing off-target effects, consider the following:
-
Reduce Solvent Concentration: If possible, lower the percentage of organic solvents like DMSO in your final working solution.
-
Alternative Vehicles: Test alternative vehicle compositions. For example, a formulation with SBE-β-CD can be a good alternative to high concentrations of DMSO[2].
-
Vehicle Control Group: Always include a control group that receives the same volume of the vehicle as the experimental group.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is an analog of capsaicin (B1668287) and acts as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][3][4] The activation of this non-selective cation channel, primarily expressed on sensory neurons, leads to a cascade of intracellular events, including calcium influx, which is central to its various physiological effects.[5][6]
Q4: How does this compound differ from standard capsaicin?
A4: this compound is a synthetic analog of capsaicin with a key structural modification: the addition of a phenylethynyl group to the acyl chain.[1][3] This change results in several key differences:
-
Higher Bioavailability: this compound exhibits significantly higher bioavailability compared to capsaicin.[3][7]
-
Reduced Pungency: It is designed to have reduced or eliminated burning sensation and gastrointestinal irritation often associated with capsaicin.[3]
-
Enhanced Stability: The modification can enhance the stability of the compound.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation. | Prepare fresh solutions for each experiment. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.[2] |
| Improper vehicle preparation. | Follow a standardized protocol for vehicle and drug preparation. Ensure all components are fully dissolved. | |
| Low potency or lack of effect | Poor solubility of this compound in the chosen vehicle. | Refer to the Vehicle Selection Guide below and consider a vehicle with higher solubilizing capacity. Confirm the concentration of your stock solution. |
| This compound degradation. | Check the stability of your compound and prepare fresh solutions. | |
| Cell toxicity or unexpected cell death | High concentration of organic solvents (e.g., DMSO). | Lower the final concentration of the organic solvent in the culture medium. Test the toxicity of the vehicle alone on the cells. |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. |
Vehicle Selection Guide
The selection of an appropriate vehicle is critical for the successful use of this compound in in vitro and in vivo experiments. Due to its lipophilic nature and low aqueous solubility, a multi-component vehicle system is often required.
Summary of this compound Vehicle Formulations
| Vehicle Composition | Maximum Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (14.82 mM) | A common formulation for in vivo studies. Ensure components are added sequentially.[2] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (14.82 mM) | SBE-β-CD can improve solubility and reduce potential toxicity of other solvents.[2] | |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (14.82 mM) | Suitable for oral administration or subcutaneous injection.[2] | |
| Ethanol, DMSO, or Dimethyl Formamide | ≥ 30 mg/mL | Good for preparing high-concentration stock solutions. Must be diluted for final use.[8] | |
| PBS (pH 7.2) | ≥ 0.1 mg/mL | Very low solubility. Not recommended for preparing stock solutions but can be the final diluent.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound. Vortex until fully dissolved.
-
Sequentially add PEG300, Tween-80, and saline to the solution, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be applied.
-
Prepare the vehicle control by mixing the same proportions of DMSO, PEG300, Tween-80, and saline without this compound.
Protocol 2: Vehicle Validation Experiment
-
Culture your cells or prepare your animal model as per your standard experimental protocol.
-
Divide the subjects into three groups:
-
Group 1: Naive control (no treatment).
-
Group 2: Vehicle control (treated with the selected vehicle).
-
Group 3: this compound treatment group (treated with this compound in the selected vehicle).
-
-
Administer the respective treatments.
-
At the designated time points, perform your experimental readouts (e.g., cell viability assay, behavioral test, tissue collection).
-
Compare the results from the vehicle control group to the naive control group. No significant difference should be observed if the vehicle is inert.
-
Compare the results from the this compound treatment group to the vehicle control group to determine the specific effect of the compound.
Visualizations
Caption: this compound activates the TRPV1 receptor, leading to downstream cellular responses.
Caption: A logical workflow for selecting an appropriate experimental vehicle for this compound.
References
- 1. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hsnstore.eu [hsnstore.eu]
- 4. omnediem.com [omnediem.com]
- 5. Unravelling the Mystery of Capsaicin: A Tool to Understand and Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
minimizing gastrointestinal discomfort in oral phenylcapsaicin studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize gastrointestinal (GI) discomfort in oral phenylcapsaicin studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of nausea and/or vomiting. | - High dose of this compound: The dose may be exceeding the gastrointestinal tolerance of the study population. - Rapid release formulation: The formulation may be releasing this compound too quickly in the upper GI tract, leading to acute irritation. - Empty stomach administration: Administering this compound without food can increase direct contact with the gastric mucosa. | - Dose titration: Begin with a lower dose and gradually escalate to the target dose. This can help induce desensitization of the TRPV1 receptors in the gut.[1] - Formulation review: Consider using a microencapsulated or controlled-release formulation to bypass the stomach and release the compound further down the GI tract.[2][3] - Administration with food: Administer this compound with a meal or a light snack to reduce direct mucosal contact and potential irritation. |
| Reports of abdominal pain, cramping, or burning sensations. | - TRPV1 receptor activation: this compound directly activates TRPV1 receptors in the gut, which can be perceived as pain or discomfort.[4] - Underlying gastrointestinal sensitivity: Participants may have pre-existing sensitivities that are exacerbated by this compound. | - Symptomatic relief: Co-administration of antacids may help neutralize stomach acid and reduce burning sensations. - Exclusion criteria: Refine participant screening to exclude individuals with a history of significant gastrointestinal disorders. - Dietary control: Standardize the diet of participants to avoid other foods that may irritate the GI tract. |
| Diarrhea or loose stools. | - Increased gut motility: this compound can influence gut motility, leading to faster transit times. | - Anti-diarrheal medication: In cases of severe or persistent diarrhea, the use of anti-diarrheal agents may be considered, though this should be carefully evaluated as it may interfere with the study's primary outcomes. - Hydration: Ensure participants maintain adequate hydration to prevent dehydration. |
| Inconsistent or variable reports of GI discomfort. | - Subjective nature of symptoms: Gastrointestinal symptoms are subjective and can be influenced by individual perception and other factors. - Lack of a standardized assessment tool: Using non-standardized methods to collect data on GI discomfort can lead to inconsistent results. | - Standardized questionnaires: Utilize a validated gastrointestinal symptom rating scale, such as the Gastrointestinal Symptom Rating Scale (GSRS), to collect consistent and reliable data.[2][5][6][7] - Participant training: Provide clear instructions to participants on how to report their symptoms accurately. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal discomfort?
A1: this compound, similar to capsaicin, activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] These receptors are present on sensory nerve fibers in the gastrointestinal tract.[4][8] Activation of TRPV1 by this compound leads to a sensation of heat and can be perceived as burning, pain, or general discomfort.
Q2: Are there this compound formulations designed to minimize GI side effects?
A2: Yes, microencapsulated formulations of this compound have been developed to reduce gastrointestinal irritation.[2][3] This technology encloses the active compound in a coating that can control its release, potentially bypassing the more sensitive upper GI tract and releasing it further down in the intestine. This reduces the direct contact of this compound with the gastric mucosa, thereby lowering the risk of irritation.[2][3]
Q3: At what doses have oral this compound been studied without significant GI adverse events?
A3: Several clinical studies have investigated the effects of oral this compound at varying dosages. In some studies, doses of 0.625 mg and 2.5 mg have been administered without reports of adverse gastrointestinal effects.[1] However, tolerance can be individual-dependent, and dose-ranging studies are recommended for new formulations or populations.
Q4: Can participants develop a tolerance to the gastrointestinal effects of this compound over time?
A4: Repeated exposure to capsaicinoids can lead to desensitization of the TRPV1 receptors. This suggests that with continued administration, participants may experience a reduction in gastrointestinal discomfort. A gradual dose escalation strategy at the beginning of a study can facilitate this adaptation process.
Q5: How can we accurately measure and quantify gastrointestinal discomfort in our study?
A5: To accurately measure and quantify GI discomfort, it is recommended to use a validated and standardized questionnaire. The Gastrointestinal Symptom Rating Scale (GSRS) is a well-established tool for this purpose.[2][5][6][7] It is a self-administered questionnaire that assesses the severity of various gastrointestinal symptoms over a specific period.[2][6][7]
Quantitative Data Summary
Table 1: No Observed Adverse Effect Level (NOAEL) for this compound in a 90-Day Rat Study
| Effect | NOAEL (mg/kg body weight/day) | Sex |
| Local irritating effects in the stomach | 30 | Male & Female |
| Systemic toxicity (degenerative changes in the liver) | 100 | Male & Female |
Data sourced from the EFSA safety assessment of this compound.
Table 2: Human Studies on Oral this compound and Reported Gastrointestinal Effects
| Dosage(s) | Formulation | Reported GI Adverse Events | Reference |
| 0.625 mg and 2.5 mg | Encapsulated | No adverse effects reported. | [1] |
| Not specified | Microencapsulated | Supposed to have less digestive system mucosa irritation. | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Tolerance to Oral this compound using a Standardized Questionnaire
-
Participant Selection: Recruit healthy volunteers with no history of significant gastrointestinal disorders.
-
Informed Consent: Ensure all participants provide written informed consent after being fully informed about the potential for gastrointestinal discomfort.
-
Baseline Assessment: Prior to the first administration of the study product, each participant should complete a baseline Gastrointestinal Symptom Rating Scale (GSRS) questionnaire to assess their normal level of GI symptoms.[2][6][7]
-
Randomization and Blinding: In a controlled study, randomly assign participants to receive either the this compound supplement or a placebo in a double-blind manner.
-
Dosing Regimen: Administer the assigned treatment as per the study protocol. Consider a dose-escalation phase where the dose is gradually increased over several days.
-
Symptom Monitoring: Instruct participants to complete the GSRS questionnaire at regular intervals (e.g., daily or weekly) throughout the study period.
-
Data Analysis: Compare the GSRS scores between the this compound and placebo groups at each time point. Analyze the incidence, severity, and duration of specific GI symptoms.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV1 Signaling Pathway in the Gastrointestinal Tract.
Caption: Workflow for a GI Tolerance Study.
References
- 1. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astrazeneca.com [astrazeneca.com]
- 3. The Gastrointestinal Pain Pointer: A Valid and Innovative Method to Assess Gastrointestinal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRP channels in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Website [eprovide.mapi-trust.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Potential Cytotoxicity of Phenylcapsaicin in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with phenylcapsaicin in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to capsaicin (B1668287)?
This compound is a synthetic analog of capsaicin, the pungent compound found in chili peppers. Like capsaicin, this compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain and heat sensation. Due to this shared mechanism, this compound is expected to exhibit similar biological activities to capsaicin, including potential cytotoxic effects in various cell lines.
Q2: At what concentrations is this compound likely to be cytotoxic?
Direct cytotoxic data for this compound is limited in publicly available literature. However, based on studies of capsaicin and its analogs, cytotoxicity is often observed in the micromolar (µM) range. The exact cytotoxic concentration (e.g., IC50 value) is highly dependent on the specific cell line, the duration of exposure, and the assay used. For capsaicin, IC50 values can range from approximately 28 µM to over 200 µM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line and experimental conditions.
Q3: What are the common mechanisms of capsaicinoid-induced cytotoxicity?
Capsaicin and its analogs can induce cytotoxicity through several mechanisms, primarily involving the induction of apoptosis (programmed cell death).[2][3][4] Key pathways include:
-
TRPV1 Activation: Activation of the TRPV1 receptor can lead to an influx of calcium ions (Ca2+), disrupting cellular homeostasis and triggering apoptotic pathways.
-
Mitochondrial Dysfunction: Capsaicinoids can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[4]
-
Reactive Oxygen Species (ROS) Production: Increased production of ROS can cause oxidative stress and damage to cellular components, ultimately leading to apoptosis.
-
Caspase Activation: The apoptotic cascade is often executed by a family of proteases called caspases. Capsaicin has been shown to activate key caspases, such as caspase-3 and caspase-9.[4]
-
Cell Cycle Arrest: Some studies show that capsaicin can cause cells to arrest at different phases of the cell cycle, preventing proliferation.[4]
Q4: How can I prepare this compound for in vitro experiments?
This compound, like capsaicin, is a hydrophobic compound with poor water solubility.[5] It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[5] This stock solution is then further diluted in cell culture medium to the desired final concentrations. It is critical to keep the final solvent concentration in the culture medium low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%). Run a vehicle control (media with the same final solvent concentration) to assess its effect.[5][6] |
| Compound Precipitation | This compound's hydrophobicity can lead to precipitation in aqueous culture media, especially at higher concentrations. Visually inspect wells for precipitates. To improve solubility, consider gentle warming, vortexing, or using a co-solvent system.[5][7] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to capsaicinoids. Test a wider range of lower concentrations to identify a non-toxic working range. |
| Contamination | Rule out microbial (e.g., mycoplasma) or chemical contamination of your cell culture or reagents. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number and passage number for all experiments. Avoid using outer wells of multi-well plates which are prone to evaporation ("edge effects").[8] |
| Variability in Compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the compound is fully dissolved before adding to the culture medium. |
| Assay Interference | Hydrophobic compounds can sometimes interfere with the chemistry of certain cytotoxicity assays (e.g., MTT). Validate your findings using an orthogonal assay that measures a different cellular parameter (e.g., LDH release for membrane integrity).[5] |
| Incubation Time | The cytotoxic effect of this compound is likely time-dependent. Use a consistent incubation time for all experiments. |
Issue 3: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration Range | The tested concentrations may be too low to induce a cytotoxic response. Perform a broader dose-response experiment with higher concentrations. |
| Compound Instability | This compound may degrade in the culture medium over long incubation periods. Consider replenishing the medium with a fresh compound during the experiment. |
| Resistant Cell Line | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on a different cell line known to be sensitive to capsaicin. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider a more sensitive assay or a different endpoint (e.g., apoptosis). |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Untreated cells: for spontaneous LDH release.
-
Maximum LDH release: cells treated with a lysis buffer provided in the kit.
-
No-cell control: medium only for background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates or culture tubes
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in the binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Due to the limited direct experimental data on this compound cytotoxicity, the following table summarizes representative IC50 values for its parent compound, capsaicin , in various cancer cell lines. These values should be used as a reference to guide initial dose-ranging studies for this compound.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT 116 | Colon Cancer | Not Specified | 87.2 ± 11.5 | [1] |
| CCRF-CEM | Leukemia | Not Specified | 67.55 ± 6.29 | [1] |
| Caco-2 | Colon Cancer | Not Specified | 148.6 ± 19.3 | [1] |
| CEM/ADR 5000 | Leukemia (Resistant) | Not Specified | 125.85 ± 22.05 | [1] |
| ORL-48 | Oral Squamous Carcinoma | 48 | 200 | [2] |
| A549 | Lung Adenocarcinoma | 24 | 183.27 | [3] |
| HepG2 | Hepatocellular Carcinoma | 24 | 150 | [9] |
| Huh-7 | Hepatocellular Carcinoma | 24 | 40 | [9] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Antiproliferative and Apoptotic Effects of Capsaicin on an Oral Squamous Cancer Cell Line of Asian Origin, ORL-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Capsaicin Mediates Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells via Stabilizing and Activating p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. synentec.com [synentec.com]
- 9. oncotarget.com [oncotarget.com]
Technical Support Center: Protocol Refinement for Reproducible Phenylcapsaicin-Induced Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reproducible results in experiments involving phenylcapsaicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from capsaicin (B1668287)?
A1: this compound is a synthetic analog of capsaicin, the pungent compound in chili peppers.[1][2] It is designed to have higher bioavailability and reduced gastrointestinal irritation compared to natural capsaicin extracts.[1][2][3] this compound is often available in a microencapsulated form, which helps to control its pungency and improve handling.[4][5] Like capsaicin, its primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2]
Q2: What is the primary cellular and molecular mechanism of action of this compound?
A2: this compound activates the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[2][6] Activation of TRPV1 by an agonist like this compound leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the neuron and initiates an action potential.[7][8] This signaling is responsible for the sensation of heat and pain.
Q3: What are the common in vitro and in vivo applications of this compound?
A3: In vitro, this compound is used to study TRPV1 channel function and modulation, often using techniques like patch-clamp electrophysiology and calcium imaging in cell lines expressing TRPV1 or primary sensory neurons.[9] In vivo, it is frequently used in animal models to investigate nociception and pain pathways through behavioral assays.[10][11] In human studies, it has been explored for its potential ergogenic effects in exercise performance and for modulating metabolic parameters.[1][3][12]
Q4: How should I prepare and store this compound solutions for experiments?
A4: The solubility and stability of this compound are critical for reproducible results. Due to its hydrophobic nature, it is often dissolved in a vehicle such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before being diluted to the final concentration in aqueous solutions. For in vivo studies, vehicles like mineral oil, propylene (B89431) glycol, or isopropyl alcohol have been used for topical application.[13] It is recommended to store stock solutions at low temperatures (e.g., -20°C) and protected from light to ensure stability. For acute experiments, fresh dilutions should be prepared daily.
Troubleshooting Guides
Issue 1: High Variability or Lack of Reproducibility in Experimental Responses
Q: My this compound-induced responses are highly variable between experiments. What could be the cause?
A: Variability can stem from several factors:
-
Solution Preparation and Stability: Ensure your this compound stock solution is fully dissolved and that you are using fresh dilutions for each experiment. This compound can precipitate out of aqueous solutions, so thorough mixing before each application is crucial. The choice of vehicle can also significantly impact the delivery and effective concentration of the compound.[13]
-
TRPV1 Desensitization: Prolonged or repeated exposure to this compound can lead to desensitization of the TRPV1 receptor, resulting in diminished responses.[6][14] This is a calcium-dependent process.[8][15] To mitigate this, ensure adequate washout periods between applications. If studying desensitization is not the primary goal, consider using a single application protocol.
-
Cell Health and Passage Number: The health and passage number of your cell line can affect receptor expression levels and overall cellular responsiveness. Use cells within a consistent and low passage number range for your experiments.
-
Temperature: TRPV1 is a heat-sensitive channel.[16] Maintaining a consistent and controlled temperature during your experiments is critical for reproducible results.
Issue 2: Unexpected or Off-Target Effects
Q: I am observing effects that don't seem to be mediated by TRPV1. Is this possible?
A: While this compound is a potent TRPV1 agonist, off-target effects, though less common, can occur, especially at high concentrations.
-
Vehicle Controls: It is essential to run parallel experiments with the vehicle control (the solution used to dissolve this compound, at the same final concentration) to ensure that the observed effects are not due to the vehicle itself.
-
TRPV1 Antagonists: To confirm that the observed response is TRPV1-mediated, you can pre-incubate your cells or tissue with a specific TRPV1 antagonist, such as capsazepine.[17] The absence of a response to this compound in the presence of the antagonist would confirm its specificity.
-
Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. A dose-response curve should be generated to determine the optimal concentration for your specific assay.
Issue 3: Difficulty in Achieving a Stable Whole-Cell Patch-Clamp Recording
Q: I am struggling to get a stable whole-cell recording when applying this compound. What can I do?
A: Achieving stable patch-clamp recordings can be challenging. Here are some tips:
-
Seal Quality: Ensure you have a high-resistance (GΩ) seal before breaking into the whole-cell configuration. A poor seal will lead to a noisy and unstable recording.
-
Solution Osmolarity: Check the osmolarity of both your internal and external solutions. Mismatched osmolarity can cause cell swelling or shrinking, leading to an unstable recording.
-
Pipette Resistance: The resistance of your patch pipette can affect the quality of your recording. Pipettes with a resistance of 3-6 MΩ are generally suitable for whole-cell recordings from cultured cells or neurons.
-
Vibration: Minimize any sources of vibration in your setup, as this can easily disrupt a patch-clamp recording. Use an anti-vibration table.
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| EC₅₀ for TRPV1 Activation (Capsaicin) | ~0.5 - 1 µM | Various cell lines expressing TRPV1 | [18] |
| EC₅₀ for TRPV1 Activation (Capsaicin Derivatives) | Varies significantly with structural changes | DRG neurons | [19] |
| Ergogenic Oral Dose (this compound) | 0.625 mg (low dose), 2.5 mg (high dose) | Human subjects | [1][3][12] |
| Capsaicin-induced Shift in TRPV1 Activation Curve (V₁/₂) | ~200 mV (maximal) | HEK293 cells expressing TRPV1 | [20] |
Detailed Experimental Protocols
Calcium Imaging Protocol for this compound-Induced TRPV1 Activation
This protocol is designed for measuring intracellular calcium changes in cultured cells (e.g., HEK293 cells stably expressing TRPV1 or primary dorsal root ganglion neurons) in response to this compound.
Materials:
-
Cells expressing TRPV1
-
Culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement:
-
Add fresh HBSS to the cells.
-
Place the dish or plate on the fluorescence microscope or plate reader and allow the cells to equilibrate for 5-10 minutes.
-
Record the baseline fluorescence (F₀) for 1-2 minutes.
-
-
This compound Application:
-
Prepare the desired concentrations of this compound in HBSS from the stock solution.
-
Add the this compound solution to the cells while continuously recording the fluorescence.
-
-
Data Acquisition: Record the change in fluorescence intensity over time. The response is typically rapid, peaking within seconds to a minute.
-
Controls:
-
At the end of the experiment, add ionomycin to elicit a maximal calcium response (Fₘₐₓ).
-
In separate wells, pre-incubate with a TRPV1 antagonist before adding this compound to confirm specificity.
-
Use a vehicle control to ensure the solvent does not elicit a response.
-
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensity (F/F₀) or as a normalized response ((F - F₀) / F₀).
Whole-Cell Patch-Clamp Protocol for this compound-Induced Currents
This protocol is for recording ionic currents through TRPV1 channels in response to this compound using the whole-cell voltage-clamp configuration.
Materials:
-
Cells expressing TRPV1
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2 with KOH)
-
Patch pipettes (3-6 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Perfusion system
-
This compound stock solution
Procedure:
-
Preparation: Place the coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Pipette Positioning: Under visual guidance, carefully approach a target cell with the patch pipette filled with the internal solution. Apply slight positive pressure to the pipette to keep the tip clean.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Baseline Current Recording: Record the baseline current for a stable period.
-
This compound Application: Using the perfusion system, apply the desired concentration of this compound to the cell.
-
Current Recording: Record the inward current elicited by the activation of TRPV1 channels.
-
Washout: After recording the response, switch the perfusion back to the external solution to wash out the this compound and allow the current to return to baseline.
-
Data Analysis: Measure the peak amplitude of the this compound-induced current. Dose-response curves can be generated by applying a range of concentrations.
Visualizations
Caption: this compound signaling pathway via TRPV1 activation.
Caption: Experimental workflow for calcium imaging.
Caption: Experimental workflow for whole-cell patch-clamp.
References
- 1. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 3. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutraceuticals | Axichem [axichem.com]
- 5. axivite.com [axivite.com]
- 6. TRPV1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Capsaicin inhibits in vitro and in vivo angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of vehicle on the uptake and elimination kinetics of capsaicinoids in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Pungent Effects of Capsaicin Analogues in Laboratory Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals working with capsaicin (B1668287) and its analogues. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and safety considerations during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the essential personal protective equipment (PPE) requirements when handling capsaicin analogues?
A1: Due to their potent irritant nature, a strict PPE protocol is mandatory. All handling of capsaicin and its analogues, especially in powdered form, must be conducted inside a certified chemical fume hood.[1]
-
Gloves: Nitrile gloves are recommended for their resistance to oils and chemicals.[2][3] A thickness of at least 0.11 mm is suggested.[1] It is crucial to avoid latex gloves, as capsaicin can penetrate them.[4] Always wash hands thoroughly after removing gloves.[1]
-
Eye Protection: Chemical safety goggles are required to protect against airborne particles and splashes.[1][2]
-
Lab Coat: A fully buttoned lab coat should be worn at all times.[5] For handling larger quantities (over 1 kg), a disposable, low-permeability coverall is recommended.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted respirator with the correct cartridges is necessary.[1][5] Note that personnel must be enrolled in a respiratory protection program for respirator use.[5]
Q2: I've accidentally spilled a powdered capsaicin analogue on the lab bench. What is the correct cleanup procedure?
A2: For small spills (<100mg), if you are trained and confident, you can proceed with cleanup. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1]
Small Spill Cleanup Steps:
-
Alert Personnel: Inform others in the lab of the spill.
-
Don Appropriate PPE: This includes a lab coat, goggles, and double nitrile gloves. A respirator is required if outside a fume hood.[1]
-
Prevent Dust Formation: Do NOT sweep the dry powder. Gently cover the spill with a wet absorbent material to prevent aerosolization.[1][6]
-
Wipe Up: Carefully wipe up the wetted powder.
-
Decontaminate the Area: Clean the surface thoroughly with a detergent solution, followed by water.[1][7] Capsaicin is only moderately soluble in water, so repeated cleaning may be necessary.[1] Wiping the area with a slurry of diatomaceous earth and ethanol (B145695) has also been suggested.[6]
-
Dispose of Waste: All cleanup materials (gloves, absorbent pads, etc.) must be placed in a sealed container and disposed of as hazardous waste.[1][5]
Q3: What is the proper first aid response for accidental exposure to a capsaicin analogue?
A3: Immediate action is critical to mitigate the effects of exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of cool water for at least 15 minutes.[1][8] Remove any contaminated clothing.[1] Washing with soap and water is also recommended. Milk, containing the fat-soluble protein casein, can help dissolve and wash away the capsaicin.[4][9]
-
Eye Contact: Go to the nearest eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately.[1][8] If the person is experiencing breathing difficulties, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Have the person drink one or two glasses of water and seek immediate medical attention.[1][8]
Q4: How should I dispose of waste contaminated with capsaicin analogues?
A4: Capsaicin waste is considered hazardous.[5][6]
-
Pure Compounds & Concentrated Solutions (>1%): Collect in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Contaminated Labware: Items like pipette tips, tubes, and gloves should be collected in a designated hazardous waste bag or container.
-
Empty Containers: Do not rinse empty stock containers. They should be managed as dangerous waste.[5]
-
Follow your institution's specific hazardous waste pickup procedures.[1]
Q5: My experimental results show inconsistent responses to a capsaicin analogue. What could be the cause?
A5: Inconsistent responses can stem from several factors:
-
Desensitization: Prolonged or repeated exposure to capsaicin analogues can lead to the desensitization of TRPV1 receptors, resulting in a diminished response.[10][11][12] Consider the timing and concentration of your applications.
-
Compound Stability: Ensure your analogue is properly stored and has not degraded. Prepare fresh solutions as needed.
-
Solvent Effects: Capsaicin and its analogues are hydrophobic.[13] The choice of solvent (e.g., ethanol, DMSO) and its final concentration in your assay can impact compound availability and may have direct effects on your cells or model system.
-
Cross-Contamination: Inadequate cleaning of labware or surfaces can lead to unintended exposure and altered cellular responses.
Quantitative Data: Pungency of Capsaicin and Analogues
The pungency of capsaicinoids is measured using the Scoville scale, which indicates the concentration of capsaicin.[14] While originally a subjective test, High-Performance Liquid Chromatography (HPLC) is now used for more precise quantification.[15] The table below lists the Scoville Heat Units (SHU) for capsaicin and some common analogues.
| Compound | Scoville Heat Units (SHU) | Notes |
| Bell Pepper | 0 | Contains no capsaicin. |
| Poblano Pepper | 1,000 - 2,000 | Mildly pungent.[4] |
| Jalapeño Pepper | 2,500 - 8,000 | Moderately pungent.[4][15] |
| Cayenne Pepper | 30,000 - 50,000 | Highly pungent.[15] |
| Habanero Pepper | 100,000 - 350,000 | Very highly pungent. |
| Carolina Reaper | ~2,200,000 | One of the world's hottest peppers. |
| Capsaicin (Pure) | 16,000,000 | The primary pungent component in chili peppers.[16] |
| Dihydrocapsaicin | 16,000,000 | A major capsaicinoid with similar pungency to capsaicin. |
| Nordihydrocapsaicin | 9,100,000 | Another common capsaicinoid. |
| Resiniferatoxin (RTX) | 16,000,000,000 | A potent analogue found in the resin spurge; it is about 1,000 times hotter than pure capsaicin.[16] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Capsaicin Analogue Stock Solution
This protocol outlines the safe procedure for preparing a stock solution from a powdered capsaicin analogue.
Materials:
-
Powdered capsaicin analogue
-
Anhydrous ethanol or DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (lab coat, safety goggles, double nitrile gloves)
-
Microcentrifuge tubes or vials
-
Pipettors and sterile, filtered tips
Procedure:
-
Preparation: Don all required PPE. Perform all subsequent steps within a chemical fume hood.[1]
-
Weighing: Carefully weigh the desired amount of the powdered analogue using an analytical balance. Use a spatula and weighing paper. Avoid creating airborne dust.
-
Solubilization: Transfer the powder to an appropriately sized tube or vial. Add the required volume of solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.
-
Mixing: Cap the vial securely and vortex until the powder is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C), protected from light. Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Dispose of all contaminated materials (weighing paper, pipette tips, gloves) as hazardous waste according to institutional guidelines.[5]
Protocol 2: In Vitro Calcium Imaging Assay with a Capsaicin Analogue
This protocol provides a general workflow for assessing cellular responses to a capsaicin analogue using a fluorescent calcium indicator.
Materials:
-
Cultured cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Capsaicin analogue stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or appropriate microplates and grow to the desired confluency.
-
Dye Loading: Wash cells with assay buffer. Incubate cells with the calcium indicator dye according to the manufacturer's instructions. This step is typically performed at 37°C.
-
Baseline Measurement: After dye loading, wash the cells again to remove excess dye. Place the plate/dish in the microscope or plate reader and record baseline fluorescence for several minutes to establish a stable signal.
-
Compound Addition: Prepare a working solution of the capsaicin analogue by diluting the stock solution in the assay buffer. This step should be done in a fume hood. Carefully add the working solution to the cells while continuously recording fluorescence.
-
Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a calcium influx, signifying TRPV1 activation.
-
Positive Control: At the end of the experiment, add a maximal concentration of a known agonist (like capsaicin) or ionomycin (B1663694) to confirm cell viability and responsiveness.
-
Data Analysis: Quantify the change in fluorescence in response to the analogue. This can be expressed as a peak response over baseline or the area under the curve.
-
Decontamination and Disposal: After the experiment, aspirate all solutions from the plates/dishes and treat as hazardous waste. Decontaminate all surfaces and dispose of contaminated materials appropriately.
Visualizations
Signaling Pathway of TRPV1 Activation
References
- 1. ehs.wwu.edu [ehs.wwu.edu]
- 2. lifemedz.com [lifemedz.com]
- 3. glovenation.com [glovenation.com]
- 4. Hot Spicy Peppers: Scoville Guide & Safety Tips [spice.alibaba.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. technotes.alconox.com [technotes.alconox.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. Capsaicin: An Uncommon Exposure and Unusual Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 - Wikipedia [en.wikipedia.org]
- 11. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sensory response to capsaicin during repeated topical exposures: differential effects on sensations of itching and pungency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nutraceuticalsgroup.com [nutraceuticalsgroup.com]
- 15. rogersgardens.com [rogersgardens.com]
- 16. Scoville scale - Wikipedia [en.wikipedia.org]
Validation & Comparative
Phenylcapsaicin vs. Capsaicin: A Comparative Analysis of Potency and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenylcapsaicin and capsaicin, focusing on their potency, pharmacokinetics, and effects on physical performance. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a synthetic analog of capsaicin, has emerged as a promising alternative with several advantages over its natural counterpart.[1] Notably, this compound exhibits higher bioavailability, allowing for lower effective doses and potentially reducing the incidence of gastrointestinal side effects commonly associated with capsaicin.[2][3] Both compounds exert their effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and thermoregulation.[4][5] This guide delves into a comparative analysis of their potency, pharmacokinetics, and impact on physical performance, supported by experimental protocols and signaling pathway diagrams.
Data Presentation
Table 1: In Vitro Potency on TRPV1 Receptor
| Compound | EC50 (Half-maximal Effective Concentration) | Source |
| Capsaicin | Sub-micromolar range | [4] |
| This compound | Data not available in the reviewed literature | - |
Note: While direct EC50 values for this compound were not found in the reviewed literature, its higher bioavailability and observed efficacy at lower doses in vivo suggest a potent interaction with the TRPV1 receptor.[2][6]
Table 2: Comparative Pharmacokinetics (Oral Administration)
| Parameter | Capsaicin | This compound | Key Observations |
| Bioavailability | Lower | Significantly Higher | This compound's structure enhances its absorption.[2][3] |
| Effective Dose | Higher (e.g., 12 mg for performance enhancement) | Lower (e.g., 0.625 - 2.5 mg for performance enhancement) | A smaller amount of this compound is needed to achieve therapeutic or ergogenic effects.[2][7] |
| Half-life | ~2 hours | 4-6 hours | This compound has a longer duration of action.[2] |
| Pungency/Gastric Irritation | Moderate to High | Reduced or absent | This compound is designed to minimize gastric irritation.[2] |
Table 3: Effects on Physical Performance (Human Studies)
| Parameter | Capsaicin | This compound | Experimental Evidence |
| Aerobic Capacity | Inconsistent findings | Improved fat oxidation and reduced maximum heart rate.[8] | A study on active young men showed that both low (0.625 mg) and high (2.5 mg) doses of this compound increased peak fat oxidation during steady-state exercise.[8] |
| Resistance Exercise | Improved total volume and repetitions to failure.[9] | Improved repetition velocity and reduced muscle damage markers (AST).[7] | A high dose (2.5 mg) of this compound was shown to sustain higher lifting speed and potentially reduce fatigue during resistance exercises like squats.[2][7] |
| Pain Threshold & Perceived Effort | Increases pain tolerance, but limited by tolerance.[2] | Increases effort tolerance with mild or unnoticeable thermal sensation.[2] | This compound can modulate perceived effort, contributing to improved physical performance.[2] |
Experimental Protocols
In Vitro Potency Assessment: Calcium Influx Assay
Objective: To determine the half-maximal effective concentration (EC50) of capsaicinoids on the TRPV1 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with calcium) for 1-2 hours at 37°C.
-
Compound Preparation: A serial dilution of the test compound (this compound or capsaicin) is prepared in the assay buffer.
-
Assay: The dye-loaded cells are washed with the assay buffer. The plate is then placed in a fluorescence plate reader.
-
Measurement: Baseline fluorescence is recorded before the addition of the test compounds. The test compounds are then added to the wells, and the change in fluorescence intensity, indicating calcium influx, is measured over time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Physical Performance Assessment: Resistance Exercise Protocol
Objective: To evaluate the effect of capsaicinoid supplementation on resistance training performance.
Methodology:
-
Participant Recruitment: Recruit trained individuals with consistent resistance training experience.
-
One-Repetition Maximum (1RM) Testing: Determine the 1RM for the selected exercise (e.g., back squat) for each participant on a separate day prior to the experimental trials.
-
Experimental Design: Employ a randomized, double-blind, placebo-controlled crossover design. Participants will complete multiple experimental sessions, each separated by a washout period (e.g., 72-96 hours).
-
Supplementation: Participants ingest either the active supplement (e.g., 2.5 mg this compound) or a placebo 45-60 minutes before the exercise protocol.
-
Warm-up: A standardized warm-up protocol is performed before the main exercise.
-
Exercise Protocol: Participants perform a set number of sets and repetitions at a percentage of their 1RM (e.g., 3 sets of 8 repetitions at 70% of 1RM). Key performance metrics such as lifting velocity, power output, and total volume (sets x reps x weight) are recorded.
-
Post-Exercise Assessment: Blood markers for muscle damage (e.g., aspartate aminotransferase - AST) and metabolic stress (e.g., lactate) can be collected at specific time points post-exercise.
-
Data Analysis: Statistical analysis is performed to compare the performance metrics and biochemical markers between the supplement and placebo conditions.
In Vivo Physical Performance Assessment: Aerobic Capacity Protocol
Objective: To assess the impact of capsaicinoid supplementation on aerobic exercise performance and substrate utilization.
Methodology:
-
Participant Screening: Recruit healthy, active individuals.
-
Preliminary Testing: On a separate day, conduct a maximal oxygen uptake (VO2max) test on a cycle ergometer to determine baseline aerobic fitness and maximal heart rate.
-
Experimental Design: Use a randomized, triple-blinded, placebo-controlled crossover design with a sufficient washout period between trials.
-
Supplementation: Participants consume the supplement (e.g., 0.625 mg or 2.5 mg this compound) or a placebo 45-60 minutes prior to the exercise test.
-
Steady-State Exercise: Participants perform a steady-state cycling test at a fixed intensity (e.g., 60-70% of VO2max) for a predetermined duration (e.g., 60 minutes).
-
Metabolic Measurements: Throughout the exercise, expired gases are collected and analyzed to determine oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER). These values are used to calculate fat and carbohydrate oxidation rates.
-
Physiological Monitoring: Heart rate, rating of perceived exertion (RPE), and other relevant physiological parameters are monitored throughout the test.
-
Data Analysis: The metabolic and physiological data are compared between the supplement and placebo conditions to determine the effects on aerobic capacity and substrate metabolism.
Mandatory Visualization
TRPV1 Signaling Pathway
Caption: Activation of the TRPV1 receptor by a capsaicinoid agonist.
Experimental Workflow: In Vitro Potency
Caption: Workflow for determining in vitro potency using a calcium influx assay.
Logical Relationship: this compound vs. Capsaicin
Caption: Key comparative characteristics of this compound and capsaicin.
References
- 1. In Vivo Calcium Imaging Visualizes Incision-Induced Primary Afferent Sensitization and Its Amelioration by Capsaicin Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety of this compound as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Phenylcapsaicin as a Selective TRPV1 Channel Agonist: A Comparative Guide
This guide provides a comprehensive comparison of phenylcapsaicin with other known Transient Receptor Potential Vanilloid 1 (TRPV1) channel agonists. It is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and pathway visualizations to support the validation of this compound as a selective TRPV1 agonist.
The TRPV1 channel, a non-selective cation channel, is a key player in detecting noxious stimuli, including heat, protons, and chemical irritants like capsaicin (B1668287).[1][2][3] Its activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes sensory neurons and initiates pain signals.[1][4] Paradoxically, prolonged activation of TRPV1 leads to desensitization, making its agonists valuable candidates for developing novel analgesics.[5][6][7] this compound, a synthetic analog of capsaicin, has emerged as a promising compound with potentially improved bioavailability and reduced pungency.[8][9][10]
Comparative Analysis of TRPV1 Agonists
The validation of a novel TRPV1 agonist requires a thorough comparison against established compounds. This section presents quantitative data on the potency and efficacy of this compound and other key agonists: capsaicin, resiniferatoxin (B1680534) (RTX), and olvanil.
Table 1: Potency and Efficacy of Select TRPV1 Agonists
| Compound | Chemical Class | Potency (EC50) | Relative Potency to Capsaicin | Efficacy | Source |
|---|---|---|---|---|---|
| This compound | Synthetic Capsaicinoid | 1.56 ± 0.13 µM | Lower | Partial Agonist (~62% of Capsaicin) | [11] |
| Capsaicin | Natural Capsaicinoid | ~0.68–2.2 µM | 1x (Reference) | Full Agonist | [1][12][13] |
| Resiniferatoxin (RTX) | Diterpene Ester | ~1.9–39 nM | ~1,000 - 10,000x higher | Full Agonist | [14][15][16][17] |
| Olvanil | Synthetic Capsaicinoid | ~0.7 nM | ~1,000x higher | Full Agonist |[18][19] |
Note: EC50 values can vary depending on the experimental system (e.g., cell type, expression system, assay conditions).
This compound demonstrates activity as a partial TRPV1 agonist with an EC50 in the low micromolar range.[11] While less potent than the ultrapotent agonists resiniferatoxin and olvanil, its efficacy and potency are comparable to the natural agonist capsaicin.[11][12][14][18][19] The key distinction lies in its partial agonism, which may contribute to a more favorable side-effect profile, such as reduced pungency, a significant limitation of capsaicin.[9][11]
Experimental Validation Protocols
To validate this compound's activity and selectivity, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Potency and Efficacy Assessment: Calcium Imaging Assay
This high-throughput assay measures the ability of a compound to increase intracellular calcium concentration ([Ca2+]i) in cells expressing the TRPV1 receptor, providing a functional readout of channel activation.[15]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
This compound, capsaicin (reference), and other comparators.
-
Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution, HBSS).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM (or Fura-2 AM) solution in the dark at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in HBSS.
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Add the agonist solutions to the wells.
-
Continuously record the fluorescence signal for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Normalize the response to the maximum response induced by a saturating concentration of capsaicin.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]
-
Gold Standard Characterization: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity, allowing for detailed characterization of the kinetics, concentration-dependence, and voltage-dependence of TRPV1 activation by this compound.[3][5]
Objective: To characterize the electrophysiological properties of TRPV1 channels activated by this compound.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or primary dorsal root ganglion neurons).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound and control compounds.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with intracellular solution.
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
-
Compound Application: Apply this compound at various concentrations to the cell using a perfusion system.
-
Data Acquisition: Record the resulting inward currents at the holding potential. Apply voltage ramps or steps to study the current-voltage (I-V) relationship.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Construct a dose-response curve to calculate the EC50.
-
Analyze the I-V relationship to determine channel properties like rectification.
-
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the TRPV1 signaling pathway and a typical experimental workflow for validating a novel agonist.
Caption: Agonist binding to TRPV1 induces channel opening, leading to cation influx and neuronal depolarization.
Caption: A stepwise approach from high-throughput screening to in vivo testing for agonist validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 8. hsnstore.eu [hsnstore.eu]
- 9. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resiniferatoxin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Olvanil | TRPV1 agonist | Probechem Biochemicals [probechem.com]
- 19. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
Phenylcapsaicin: A Comparative Efficacy Analysis Against Other Synthetic Vanilloids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sensory neuron modulation and analgesic development, synthetic vanilloids targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel represent a significant area of research. This guide provides an objective comparison of the efficacy of phenylcapsaicin, a novel synthetic capsaicin (B1668287) analog, with other well-established synthetic vanilloids. The following analysis is supported by available experimental data to inform further research and development in this field.
Quantitative Efficacy Comparison
The potency of vanilloid compounds as TRPV1 agonists is a key determinant of their therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound required to elicit 50% of its maximal effect. The table below summarizes the available EC50 values for this compound and other synthetic and natural vanilloids. It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different experimental setups.
| Compound | Type | EC50 | Species/Cell Line | Assay Type | Reference |
| This compound | Synthetic | 57.8 nM | Not Specified | Calcium Uptake | [1] |
| Capsaicin | Natural | 26.4 nM | Not Specified | Calcium Uptake | [1] |
| Resiniferatoxin (B1680534) (RTX) | Natural | ~0.01-0.1 nM | Rat DRG Neurons | Various | [2] |
| Olvanil (B1677277) | Synthetic | 0.7 nM - 29.5 nM | Not Specified / CHO-rTRPV1 cells | Not Specified / Calcium Imaging | [3] |
| Arvanil (B1665783) | Synthetic | Data not available in direct EC50, but binds to TRPV1 with higher affinity than capsaicin | Not Specified | Not Specified | [4] |
Note: The potency of Resiniferatoxin is often cited as being 100 to 10,000 times more potent than capsaicin, making a precise EC50 comparison challenging across different studies[2]. Arvanil and olvanil are also noted to have higher affinity for TRPV1 than capsaicin[4].
Experimental Protocols
The following section details a representative methodology for a key experiment used to determine the efficacy of vanilloid compounds.
In Vitro Calcium Influx Assay in HEK293 Cells
Objective: To determine the half-maximal effective concentration (EC50) of TRPV1 agonists by measuring the increase in intracellular calcium concentration ([Ca2+]i) following compound application.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with a plasmid encoding for the human TRPV1 receptor. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Calcium Indicator Loading: Cells are seeded onto 96-well plates. After reaching confluency, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 60 minutes at 37°C.
-
Compound Application: After washing to remove excess dye, cells are treated with varying concentrations of the test vanilloid (e.g., this compound, capsaicin, etc.).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence plate reader. The fluorescence intensity is measured before and after the addition of the compounds.
-
Data Analysis: The increase in fluorescence is proportional to the influx of calcium. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value is calculated using a sigmoidal dose-response curve fit.
Signaling Pathways and Mechanisms of Action
This compound, like other vanilloids, exerts its primary effects through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons.
Caption: General signaling pathway for vanilloid activation of the TRPV1 receptor.
The binding of a vanilloid agonist, such as this compound, to the TRPV1 receptor induces a conformational change, opening the channel pore. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), leading to depolarization of the sensory neuron. If the depolarization reaches the threshold, it triggers an action potential, which is propagated to the central nervous system, resulting in the sensation of heat and pain.
Prolonged activation of TRPV1 by agonists leads to a state of desensitization, where the receptor becomes less responsive to further stimuli. This is a key mechanism underlying the analgesic effects of vanilloids. The sustained influx of calcium can also lead to the depletion of neurotransmitters like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve terminals, further contributing to the analgesic effect. The sensitivity of the TRPV1 channel can also be modulated by intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate the channel and alter its activity.
Experimental Workflow for Efficacy Comparison
Caption: A typical experimental workflow for comparing the efficacy of vanilloids.
Conclusion
This compound emerges as a potent synthetic agonist of the TRPV1 receptor. The available data indicates that while it is a potent activator, natural capsaicin appears to be slightly more potent in the cited calcium uptake assay. Comparisons with other potent synthetic vanilloids like resiniferatoxin, arvanil, and olvanil are challenging due to the lack of direct comparative studies. However, based on existing literature, resiniferatoxin remains the most potent known TRPV1 agonist by a significant margin. The non-pungent characteristics reported for olvanil and arvanil, coupled with their high affinity for TRPV1, make them interesting comparators for future studies involving this compound.
Further head-to-head studies employing standardized experimental protocols are necessary to definitively establish the relative efficacy of this compound against a broader range of synthetic vanilloids. Such research will be crucial in elucidating the unique therapeutic potential of this compound in the development of novel analgesics and other TRPV1-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Resiniferatoxin, a phorbol-related diterpene, acts as an ultrapotent analog of capsaicin, the irritant constituent in red pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Non-pungent long chain capsaicin-analogs arvanil and olvanil display better anti-invasive activity than capsaicin in human small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Phenylcapsaicin and the TRPV1 Receptor: A Comparative Analysis of Vanilloid Specificity
A comprehensive review of available data indicates a notable absence of scientific literature specifically investigating "phenylcapsaicin" and its binding affinity to the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. As such, a direct comparison of this compound with other TRPV1 agonists is not feasible based on current research. However, to address the core inquiry into the specificity of vanilloid compounds for the TRPV1 receptor, this guide provides a detailed comparison of capsaicin (B1668287) and other well-characterized natural and synthetic analogs. This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricacies of TRPV1 activation for researchers, scientists, and drug development professionals.
The TRPV1 receptor, a non-selective cation channel, is a key player in pain and heat sensation.[1] Its activation by vanilloid compounds like capsaicin, the pungent component in chili peppers, triggers a cascade of intracellular signaling events.[1] The specificity of this binding is a critical area of research for the development of novel analgesic drugs.[2]
Comparative Binding Affinities and Potencies of TRPV1 Agonists
The interaction of various vanilloid compounds with the TRPV1 receptor has been quantified using metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of a compound's potency in activating or inhibiting the receptor. The table below summarizes key quantitative data for capsaicin and a selection of its analogs.
| Compound | Agonist/Antagonist | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| Capsaicin | Agonist | Calcium Influx | HEK293 | 0.03 - 2.2 | [3][4] |
| Resiniferatoxin (RTX) | Agonist | Electrophysiology | - | Ultrapotent (pM-nM range) | [5] |
| Olvanil | Agonist | Calcium Influx | - | Data not specified | [6] |
| Arvanil | Agonist | Calcium Influx | - | Data not specified | [6] |
| Compound 14 (Capsaicin Analog) | Inhibitor (of fibrosis) | TGF-β-induced collagen accumulation | Fibroblast cells | IC50 = 0.51 ± 0.06 | [7] |
| Capsaicin (for comparison) | Inhibitor (of fibrosis) | TGF-β-induced collagen accumulation | Fibroblast cells | IC50 = 53.71 ± 4.78 | [7] |
Experimental Protocols
The determination of binding affinities and functional potencies of TRPV1 ligands relies on precise experimental methodologies. Below are detailed protocols for common in vitro assays.
In Vitro Calcium Influx Assay
This assay is a high-throughput method to measure the activation of TRPV1 by monitoring the increase in intracellular calcium concentration.[8]
1. Cell Culture and Plating:
- Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 to 100,000 cells per well and incubated for 24-48 hours to allow for adherence.
2. Dye Loading:
- The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered solution for 30-60 minutes at 37°C. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
3. Compound Application and Measurement:
- After incubation, the dye solution is removed, and cells are washed again with the buffered solution.
- The plate is placed in a fluorescence plate reader equipped with an automated injection system.
- A baseline fluorescence reading is taken before the addition of the test compounds (e.g., capsaicin, analogs).
- The test compounds, diluted to various concentrations in the buffered solution, are automatically injected into the wells.
- Fluorescence intensity is measured immediately and monitored over time to capture the peak response.
4. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- The dose-response curve is generated by plotting ΔF against the logarithm of the compound concentration.
- The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Electrophysiology (Patch-Clamp) Assay
This technique provides a direct measure of the ion channel activity by recording the electrical currents flowing through the cell membrane upon channel opening.
1. Cell Preparation:
- HEK293 cells expressing TRPV1 are grown on glass coverslips.
- For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
2. Whole-Cell Patch-Clamp Recording:
- A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with a single cell.
- A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane through gentle suction.
- The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
- The cell is voltage-clamped at a holding potential (e.g., -60 mV).
3. Compound Application and Current Measurement:
- The test compound is applied to the cell via the perfusion system.
- The opening of TRPV1 channels results in an inward or outward current, depending on the holding potential and ionic gradients, which is recorded by the patch-clamp amplifier.
- Dose-response relationships are established by applying a range of compound concentrations and measuring the corresponding current amplitudes.
4. Data Analysis:
- The peak current amplitude at each concentration is measured.
- A dose-response curve is constructed, and the EC50 value is calculated as described for the calcium influx assay.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in TRPV1 activation and its study, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 4. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel capsaicin analogs as TRPV1 inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
Phenylcapsaicin Demonstrates Enhanced Bioavailability Profile Compared to Purified Capsaicin
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to harnessing its therapeutic potential. This guide provides a comparative analysis of the bioavailability of phenylcapsaicin and purified capsaicin (B1668287), supported by experimental data, to inform research and development efforts.
This compound, a synthetic analog of capsaicin, is emerging as a promising alternative to purified capsaicin with reports of superior bioavailability. This enhanced bioavailability may allow for lower effective doses, potentially reducing the incidence of adverse effects commonly associated with capsaicin, such as gastrointestinal irritation. This guide synthesizes available data to provide a clear comparison of these two compounds.
Comparative Pharmacokinetic Parameters
While direct head-to-head studies providing comprehensive comparative data on all pharmacokinetic parameters are limited in the public domain, a key study in rats, as cited in the European Food Safety Authority (EFSA) scientific opinion on this compound, offers valuable insights.[1] The following table summarizes the available quantitative data.
| Pharmacokinetic Parameter | This compound | Purified Capsaicin | Species | Key Findings |
| Time to Maximum Concentration (Tmax) | 0.5 hours | 0.5 hours | Rat | Both compounds are rapidly absorbed following oral administration.[1] |
| Metabolism | Oxygenation and Glucuronidation | Glucuronidation | Rat | This compound undergoes an additional metabolic pathway compared to capsaicin.[1] |
| Biliary Excretion (within 24 hours) | 72% of administered dose | 47% of administered dose | Rat | A significantly higher percentage of this compound is excreted via the bile.[1] |
| Faecal Excretion | Higher than capsaicin | Lower than this compound | Rat | Consistent with higher biliary excretion, a greater amount of the administered dose of this compound is found in the faeces.[1] |
It is important to note that while several sources claim this compound has up to four times the bioavailability of purified capsaicin, specific comparative data for key parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) from a single, publicly available, peer-reviewed study are not available. The data on biliary and faecal excretion, however, strongly suggest a significant difference in the absorption and/or elimination pathways of the two compounds, with a greater proportion of administered this compound being systemically available for a longer duration before elimination.
Experimental Protocols
The comparative pharmacokinetic data presented above is primarily derived from an in vivo absorption, distribution, metabolism, and excretion (ADME) study in rats, as reviewed by EFSA.[1] The general methodology employed in such studies is outlined below.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
-
Dosing: A single oral dose of the test compound (this compound or purified capsaicin) is administered. In the study reviewed by EFSA, a dose of 50 mg/kg body weight of 14C-radiolabelled compounds was used to facilitate tracking of the substances and their metabolites.[1]
Sample Collection
-
Blood: Blood samples are collected at various time points post-dosing to determine the concentration of the compound and its metabolites in plasma. In the cited study, samples were taken at 0.5, 2, and 24 hours.[1]
-
Bile: In some animals, the bile duct is cannulated to collect bile and quantify biliary excretion.
-
Urine and Faeces: Urine and faeces are collected over a set period (e.g., 24 hours or longer) to determine the routes and extent of excretion.
Analytical Methods
-
Sample Analysis: The concentration of the parent compound and its metabolites in plasma, bile, urine, and faeces is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.
-
Radiolabeling: The use of 14C-radiolabelled compounds allows for the tracking of all absorbed substances, including metabolites, providing a complete picture of the compound's disposition.
Signaling Pathway and Experimental Workflow
The biological effects of both this compound and purified capsaicin are primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.
Caption: Activation of the TRPV1 receptor by capsaicin or this compound.
The experimental workflow for a comparative bioavailability study is a multi-step process designed to ensure accurate and reproducible results.
Caption: Workflow for a comparative bioavailability study.
References
Phenylcapsaicin: A Comparative Analysis of Low and High Dose Effects on Human Performance and Physiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-dependent effects of phenylcapsaicin, a synthetic analog of capsaicin (B1668287), focusing on the physiological and performance outcomes associated with low and high doses. The information presented is supported by data from peer-reviewed clinical trials to aid in research and development applications.
Executive Summary
This compound has demonstrated significant ergogenic and metabolic effects, with a clear distinction in outcomes between low and high doses. High-dose this compound (2.5 mg) appears to be more effective in enhancing resistance training performance, reducing muscle damage, and lowering perceived exertion during intense exercise. Both low (0.625 mg) and high doses have been shown to increase fat oxidation during aerobic exercise. In some weight management studies, however, a lower dose has shown more favorable outcomes in improving body composition. The primary mechanism of action for this compound is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, initiating a cascade of downstream signaling events.
Data Presentation: Quantitative Comparison of this compound Doses
The following tables summarize the key quantitative findings from clinical studies comparing low and high doses of this compound.
Table 1: Effects on Resistance Training Performance and Muscle Recovery
| Parameter | Low Dose (0.625 mg) | High Dose (2.5 mg) | Placebo | Key Findings | Citations |
| Squat Velocity | No significant difference compared to placebo. | Significantly faster velocities compared to low dose and placebo. | Baseline | High dose improves lifting speed, particularly in later repetitions of a set. | |
| Rating of Perceived Exertion (Active Muscle) | No significant difference compared to placebo. | Significantly lower RPE compared to low dose and placebo. | Baseline | High dose reduces the perception of effort in active muscles during resistance exercise. | |
| Aspartate Aminotransferase (AST) (24h post-exercise) | No significant protective effect. | Significantly lower concentrations compared to placebo. | Higher AST concentrations. | High dose may have a protective effect against exercise-induced muscle damage. |
Table 2: Effects on Aerobic Exercise and Metabolism
| Parameter | Low Dose (0.625 mg) | High Dose (2.5 mg) | Placebo | Key Findings | Citations |
| Peak Fat Oxidation | Significantly increased compared to placebo. | Significantly increased compared to placebo. | Baseline | Both low and high doses enhance the body's ability to use fat as an energy source during moderate-intensity aerobic exercise. | |
| Maximum Heart Rate | No significant effect. | Reduced compared to placebo and low dose. | Baseline | High dose may reduce cardiovascular stress at maximum exertion. | |
| General Rating of Perceived Exertion (RPE) | Higher RPEg values during steady-state test compared to placebo and high dose. | Lower RPEg at 60% of maximal intensity in the incremental test. | Baseline | High dose appears to optimize perceptual responses during exercise. |
Table 3: Effects on Body Composition (8-week study)
| Parameter | Low Dose (0.56 mg/day) | High Dose (1.12 mg/day) | Placebo | Key Findings | Citations |
| Body Mass Index (BMI) Reduction | 1.1 point decrease | 0.5 point decrease | 0.6 point decrease | The lower dose resulted in a more significant decrease in BMI compared to both high dose and placebo. | |
| Body Fat Percentage Reduction | 3.36% decrease | Apparent gain in body fat (compliance issues noted in the study). | Not specified | The lower dose showed a significant reduction in body fat percentage. |
Experimental Protocols
The data presented above are derived from randomized, triple-blinded, placebo-controlled, crossover trials. Below are the generalized methodologies employed in these studies.
Resistance Training Protocol
-
Participants: Resistance-trained males.
-
Supplementation: Participants ingested a low dose (0.625 mg), a high dose (2.5 mg) of this compound, or a placebo 45 minutes before exercise.
-
Exercise Protocol: The primary exercise was the full squat. The protocol consisted of three sets of eight repetitions at 70% of the participant's one-repetition maximum (1RM), with a 2-minute rest period between sets.
-
Measurements:
-
Lifting Velocity: Monitored for each repetition.
-
Rating of Perceived Exertion (RPE): Assessed for both the active muscle and overall body after each set.
-
Muscle Damage Markers: Blood samples were taken before and 24 hours after the exercise protocol to measure levels of aspartate aminotransferase (AST).
-
Neuromuscular Function: Assessed using countermovement jump (CMJ), submaximal squats, and isometric squats before, immediately after, and 24 hours post-exercise.
-
Aerobic Capacity Protocol
-
Participants: Active young males.
-
Supplementation: Participants consumed a low dose (0.625 mg), a high dose (2.5 mg) of this compound, or a placebo.
-
Exercise Protocol:
-
A preliminary session to determine each participant's maximal fat oxidation rate (MFO) and the exercise intensity at which it occurred (FATmax).
-
Experimental sessions consisted of a 60-minute steady-state exercise test at the individual's FATmax intensity, followed by a maximal incremental test to exhaustion.
-
-
Measurements:
-
Metabolic Variables: Fat and carbohydrate oxidation were measured using indirect calorimetry.
-
Cardiovascular Variables: Heart rate was continuously monitored.
-
Perceptual Variables: Rating of Perceived Exertion (RPE) was recorded.
-
Mechanism of Action and Signaling Pathways
This compound, like other capsaicinoids, exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons.
This compound-Induced Signaling Pathway
Caption: this compound activates the TRPV1 channel, leading to downstream signaling events.
Activation of TRPV1 by this compound leads to an influx of calcium ions (Ca²⁺) into the neuron. This influx is a key event that triggers several downstream signaling cascades:
-
Metabolic Regulation: The increase in intracellular Ca²⁺ can activate Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). AMPK is a master regulator of metabolism and its activation can lead to increased fat oxidation.
-
Analgesia and Reduced Perceived Exertion: Prolonged activation of TRPV1 can lead to desensitization of the sensory neurons, which may contribute to the observed analgesic effects and the reduction in perceived exertion during exercise.
-
Anti-inflammatory Effects: TRPV1 activation is also known to modulate inflammatory pathways.
-
Interaction with other pathways: Studies on capsaicin suggest an inhibitory effect on the PI3-K/Akt signaling pathway, which is involved in cell migration and proliferation.
Experimental Workflow for Clinical Trials
Caption: A typical randomized, crossover trial design for this compound studies.
Conclusion
The available evidence strongly suggests a dose-dependent effect of this compound. For applications related to resistance training and attenuation of exercise-induced stress and muscle damage, a higher dose of 2.5 mg appears to be more efficacious. For enhancing fat metabolism during aerobic exercise, both low and high doses are effective. Intriguingly, for long-term body composition management, a lower dose might be more beneficial, although further research is warranted to confirm these findings and elucidate the underlying mechanisms. Researchers and developers should consider these dose-specific effects when designing future studies and formulating products containing this compound.
A Comparative Guide to the Reproducibility of Findings in Phenylcapsaicin Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings from clinical research on phenylcapsaicin, a synthetic analog of capsaicin (B1668287). While direct reproducibility studies are limited, this document synthesizes data from multiple independent, high-quality clinical trials to assess the consistency of its effects on exercise performance, metabolism, and gut health. Detailed experimental protocols and signaling pathways are provided to facilitate further research and validation.
Understanding this compound
This compound is a chemically synthesized analog of capsaicin, the compound responsible for the pungency of chili peppers.[1][2] It is designed to have higher bioavailability and reduced gastrointestinal irritation compared to natural capsaicin extracts.[1][2][3][4][5] Like capsaicin, this compound's primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in detecting heat and pain.[1][2][6][7][8] The activation of TRPV1 by this compound is believed to mediate its physiological effects.[1][2] this compound is marketed under the brand name aXivite™ and has received Novel Foods status in the EU and GRAS status in the United States.[9]
Mechanism of Action: The TRPV1 Pathway
This compound exerts its effects by binding to and activating the TRPV1 receptor. This activation leads to an influx of sodium and calcium ions into the cell, depolarizing sensory neurons and initiating a cascade of downstream signaling events.[6] This process is implicated in thermogenesis, pain modulation, and metabolic regulation.[1][10]
Comparative Analysis of Clinical Findings
The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound.
Table 1: Effects of this compound on Aerobic Performance and Metabolism
| Study | Dosage | Participants | Primary Outcomes | Key Findings |
| Jiménez-Martínez et al. (2023)[4][9] | Low dose: 0.625 mgHigh dose: 2.5 mg | 17 active men | Aerobic capacity, substrate oxidation | Both doses increased peak fat oxidation compared to placebo. The high dose also reduced maximum heart rate. |
| aXichem AB (2021)[11] | Low dose: 0.560 mg/dayHigh dose: 1.12 mg/day | 39 male and female subjects | Body fat loss, body composition | Statistically significant body fat loss and improved body shape were observed. |
Table 2: Effects of this compound on Resistance Training Performance
| Study | Dosage | Participants | Primary Outcomes | Key Findings |
| Jiménez-Martínez et al. (2023)[3][12] | Low dose: 0.625 mgHigh dose: 2.5 mg | 25 resistance-trained males | Squat performance, muscle damage (AST levels), perceived exertion (RPE) | The high dose improved squat lifting velocity and reduced post-exercise AST levels compared to placebo. |
| de Freitas et al. (as cited in[13][14]) | 12 mg (of capsaicin) | Resistance-trained males | Repetitions to exhaustion, total volume load, RPE | Increased repetitions to exhaustion and total mass lifted, with a reduction in RPE. (Note: This study used capsaicin, not this compound, but is relevant for comparison). |
Table 3: Effects of this compound on Gut Health
| Study | Dosage | Participants | Primary Outcomes | Key Findings |
| aXichem AB (2022)[15] | 0.560 mg/day | Healthy subjects | Serum zonulin levels | Lowered serum zonulin levels, suggesting a positive impact on gut barrier function. |
Detailed Experimental Protocols
Resistance Training Protocol (Jiménez-Martínez et al., 2023)
This study utilized a randomized, triple-blinded, placebo-controlled, crossover design.[3]
-
Participants: 25 resistance-trained males.[3]
-
Intervention: Participants ingested either a low dose (0.625 mg) or a high dose (2.5 mg) of this compound, or a placebo, 45 minutes before exercise.[3][12]
-
Exercise Protocol: The exercise session consisted of 3 sets of 8 repetitions of Smith machine squats at 70% of their 1-repetition maximum (1RM).[12]
-
Measurements:
-
Lifting velocity was monitored during the squats.[3]
-
Blood markers, including lactate (B86563) and aspartate aminotransferase (AST), were assessed at baseline and after the exercise session.[12]
-
Rating of Perceived Exertion (RPE) was evaluated after each set.[12]
-
Aerobic Capacity Protocol (Jiménez-Martínez et al., 2023)
This study also employed a randomized, triple-blinded, placebo-controlled, crossover design.[4][9]
-
Participants: 17 active men.[9]
-
Intervention: Participants consumed either a low dose (0.625 mg) or a high dose (2.5 mg) of this compound, or a placebo.[9]
-
Exercise Protocol: Participants underwent a steady-state cycling test to assess substrate oxidation and a progressive intensity test to determine aerobic capacity.[4][9]
-
Measurements:
Logical Relationship of this compound's Ergogenic Effects
The proposed ergogenic effects of this compound appear to be dose-dependent and multifaceted, influencing both metabolic and neuromuscular pathways.
Discussion on Reproducibility
While there is a lack of studies designed specifically to reproduce the findings of previous this compound research, the existing evidence from several independent, high-quality clinical trials shows a degree of consistency in its effects.
-
Effects on Exercise Performance: The findings of enhanced aerobic and resistance exercise performance, particularly at higher doses (e.g., 2.5 mg), appear to be consistent across the reviewed studies.[3][9][12] The observed mechanisms, such as increased fat oxidation and reduced perceived exertion, are also in line with the known effects of TRPV1 activation.[1][9]
-
Dose-Response Relationship: The studies consistently suggest a dose-dependent effect of this compound, with higher doses generally yielding more significant results.[1][3][9][12] This dose-response relationship provides further indirect support for the reproducibility of the findings.
-
Gut Health: The finding that this compound may improve gut barrier function, as indicated by reduced zonulin levels, is a promising area of research.[15] However, this has been investigated in fewer studies, and further replication is needed to establish the reproducibility of this effect.
It is important to note that many of the published studies on the branded this compound product, aXivite, have been funded by the manufacturer, aXichem.[12] While the studies are designed to be objective (e.g., triple-blinded, placebo-controlled), independent replication of these findings would further strengthen the evidence base.
Conclusion
The available research on this compound suggests that it is a promising ergogenic aid and metabolic modulator with a good safety profile. The findings regarding its positive effects on exercise performance and fat oxidation are supported by several high-quality clinical trials, indicating a reasonable degree of reproducibility. The evidence for its effects on gut health is emerging and warrants further investigation.
Future research should focus on independent replication of the existing findings, as well as exploring the long-term effects of this compound supplementation. Standardization of experimental protocols and outcome measures will be crucial for enhancing the comparability and reproducibility of future studies in this field.
References
- 1. hsnstore.eu [hsnstore.eu]
- 2. omnediem.com [omnediem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Capsaicin: beyond TRPV1 [frontiersin.org]
- 8. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 9. RCT supports this compound for aerobic capacity benefits [nutraingredients.com]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aXichem publishes the study results from its clinical study of aXivite, targeting weight control, proving significant effect in decrease of body fat [view.news.eu.nasdaq.com]
- 12. examine.com [examine.com]
- 13. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 14. Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aXichem presents promising data from clinical study regarding this compound’s impact on serum zonulin levels and improved body weight composition in humans | Axichem [axichem.com]
Phenylcapsaicin Versus Other TRPV1 Agonists in Modulating Exercise Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a promising avenue for modulating exercise performance. This guide provides a comprehensive comparison of phenylcapsaicin, a novel TRPV1 agonist, with other well-studied agonists like capsaicin (B1668287) and capsiate (B39960), focusing on their impact on physical performance. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of this evolving field.
Quantitative Comparison of this compound, Capsaicin, and Capsiate on Exercise Performance
The following tables summarize the key quantitative findings from studies investigating the effects of this compound, capsaicin, and capsiate on various aspects of exercise performance. Due to the absence of direct head-to-head clinical trials, this comparison is synthesized from separate studies.
Table 1: Effects of this compound (aXivite®) on Exercise Performance
| Parameter | Dosage | Exercise Protocol | Key Findings | Reference |
| Aerobic Capacity & Metabolism | 0.625 mg (Low Dose) & 2.5 mg (High Dose) | Steady-state cycling followed by a maximal incremental test | Increased peak fat oxidation (both doses); Reduced maximum heart rate (High Dose); Optimized perceptual responses (High Dose).[1][2] | [1][2] |
| Resistance Training Performance | 2.5 mg (High Dose) | 3 sets of 8 repetitions of squats at 70% 1RM | Increased lifting velocity; Reduced active muscle rating of perceived exertion (RPE). | [3] |
| Muscle Damage | 2.5 mg (High Dose) | Squat protocol | Lower levels of aspartate aminotransferase (a biomarker for muscle damage) 24 hours post-exercise. | [3] |
Table 2: Effects of Capsaicin and Capsiate on Exercise Performance (from Meta-Analyses and Reviews)
| Parameter | Typical Dosage | Exercise Protocol | Key Findings | Reference |
| Muscular Endurance | 12 mg (Capsaicin/Capsiate) | Resistance exercises to muscular failure | Significant improvement in total repetitions performed; Reduced RPE.[4][5][6][7] | [4][5][6][7] |
| Aerobic Endurance | 12 mg (Capsaicin/Capsiate) | Time-trials or time-to-exhaustion tests | No significant overall effect on aerobic endurance, though some studies with time-trial protocols showed more favorable results.[4][5][6] | [4][5][6] |
| Metabolic Rate | Varied | Resting or post-meal | Modest increase in resting metabolic rate and energy expenditure, attributed to a rise in fat oxidation.[8] | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
This compound (aXivite®) Studies
-
Aerobic Capacity Study Protocol:
-
Design: Randomized, triple-blinded, placebo-controlled, crossover trial.
-
Supplementation: Participants ingested either a low dose (0.625 mg) or a high dose (2.5 mg) of this compound, or a placebo, 45 minutes before exercise.[1][2]
-
Exercise Testing: The protocol consisted of a steady-state cycling test to determine metabolic parameters, followed by a maximal incremental exercise test to assess aerobic capacity.[1][2]
-
Key Measurements: Peak fat oxidation, maximum heart rate, and rating of perceived exertion (RPE) were recorded.[1][2]
-
-
Resistance Training Study Protocol:
-
Design: Randomized, triple-blinded, placebo-controlled, crossover trial.
-
Participants: 25 trained male athletes.[3]
-
Supplementation: A high dose (2.5 mg) of this compound was compared to a low dose (0.625 mg) and a placebo.[3]
-
Exercise Testing: The protocol involved performing 3 sets of 8 repetitions of the full squat at 70% of their one-repetition maximum (1RM).[3]
-
Key Measurements: Lifting velocity, RPE of the active muscle, and blood biomarkers for muscle damage (aspartate aminotransferase) were assessed.[3]
-
Capsaicin and Capsiate Studies (General Protocol from Meta-Analyses)
-
Design: Typically randomized, placebo-controlled trials.
-
Participants: Physically active or resistance-trained individuals.[4]
-
Supplementation: The most common dosage was 12 mg of capsaicin or capsiate administered 45 minutes before exercise.[4][5][6]
-
Exercise Testing:
-
Key Measurements: Time to exhaustion, total repetitions, and RPE were primary outcomes.[4]
Signaling Pathways and Experimental Workflows
The ergogenic effects of TRPV1 agonists are believed to be mediated through specific signaling pathways within skeletal muscle and the nervous system.
TRPV1 Signaling Pathway in Skeletal Muscle
Activation of TRPV1 channels in skeletal muscle by agonists like this compound or capsaicin leads to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ can trigger a cascade of downstream signaling events, including the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and fatty acid oxidation.[9][10][11]
Caption: TRPV1 signaling cascade in skeletal muscle.
Experimental Workflow for Assessing TRPV1 Agonist Efficacy
The typical workflow for a clinical trial investigating the effects of a TRPV1 agonist on exercise performance follows a structured, controlled methodology to ensure the validity of the findings.
Caption: Standard clinical trial workflow.
Logical Relationship: this compound vs. Other TRPV1 Agonists
This compound is presented as a bioavailable and less pungent alternative to traditional capsaicin. This suggests a potential for achieving similar or enhanced ergogenic effects at lower doses with fewer gastrointestinal side effects.
Caption: this compound's proposed advantages.
References
- 1. RCT supports this compound for aerobic capacity benefits [nutraingredients.com]
- 2. Groundbreaking Data from Clinical Trial Further Validates aXivite’s Impact on Aerobic Capacity and Performance in Athletes | Axichem [axichem.com]
- 3. aXivite impacts performance and reduces muscle damage in trained athletes according to new data shown in a study, published in Journal of the International Society of Sports Nutrition | Axichem [axichem.com]
- 4. examine.com [examine.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Capsaicin and Capsiate on Endurance Performance: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Capsaicin and Capsiate on Endurance Performance: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capsaicin for Weight Control: “Exercise in a Pill” (or Just Another Fad)? [mdpi.com]
- 9. TRPV1 activation improves exercise endurance and energy metabolism through PGC-1α upregulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPV1 activation improves exercise endurance and energy metabolism through PGC-1α upregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hsnstore.eu [hsnstore.eu]
Phenylcapsaicin versus Capsaicin: A Comparative Analysis of Ergogenic Dosing and Efficacy
A detailed examination of the scientific literature reveals phenylcapsaicin as a potent ergogenic aid, demonstrating comparable or superior effects to capsaicin (B1668287) at significantly lower doses. This difference is primarily attributed to this compound's enhanced bioavailability. This guide provides a comprehensive comparison of their ergogenic properties, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a synthetic analog of capsaicin, is emerging as a promising alternative in sports nutrition and performance enhancement.[1] Its structure, featuring a phenyl group, contributes to increased stability and bioavailability, allowing for lower, more tolerable doses while minimizing the gastrointestinal distress often associated with natural capsaicin extracts.[2][3][4] Both compounds exert their effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a cation channel involved in thermoregulation, pain perception, and metabolism.[5][6][7]
Quantitative Comparison of Ergogenic Doses
The effective ergogenic dose of this compound is substantially lower than that of capsaicin. Studies have consistently shown performance benefits with this compound at doses ranging from 0.625 mg to 2.5 mg, with the higher dose generally yielding more significant results.[1][2][8] In contrast, the commonly cited ergogenic dose for capsaicin is 12 mg.[9][10]
| Compound | Effective Ergogenic Dose Range | Commonly Studied Dose for Ergogenic Effects | Key Performance Outcomes |
| This compound | 0.625 mg - 2.5 mg[2] | 2.5 mg[1][8] | Increased lifting velocity in resistance exercise, reduced muscle damage, increased fat oxidation, and improved mechanical recovery.[1][6][8] |
| Capsaicin | ~12 mg - 15 mg[9][11] | 12 mg[9][10] | Increased repetitions to failure in resistance exercise, increased total volume load, and enhanced muscular endurance.[1][9] |
Experimental Protocols
The evaluation of both this compound and capsaicin as ergogenic aids typically involves randomized, double-blind, placebo-controlled crossover trials. A summary of a common experimental design is provided below.
This compound Experimental Protocol
A study investigating the effects of this compound on neuromuscular activity and mechanical performance in trained males utilized the following protocol:
-
Participants: 25 trained male subjects.[1]
-
Design: A randomized, triple-blinded, crossover, placebo-controlled trial.[1]
-
Supplementation: Participants ingested either a high dose (HD) of 2.5 mg of this compound, a low dose (LD) of 0.625 mg of this compound, or a placebo (PLA).[1]
-
Timing: Supplementation was administered 45 minutes before the exercise protocol.[8]
-
Exercise Protocol: The protocol involved full squats, with measurements of lifting velocity and countermovement jump (CMJ) height to assess performance and recovery.[1]
-
Outcome Measures: Key outcomes included lifting velocity, velocity loss during sets, and CMJ height post-exercise.[1]
Capsaicin Experimental Protocol
A typical study evaluating the ergogenic effects of capsaicin on resistance exercise performance followed this methodology:
-
Participants: 10 trained men.[11]
-
Design: A randomized, placebo-controlled trial.[11]
-
Supplementation: Participants consumed 12 mg of capsaicin or a placebo.[9][11]
-
Timing: Ingestion occurred 45 minutes prior to the exercise session.[9][10][11]
-
Exercise Protocol: The exercise consisted of four sets of squats performed to failure at 70% of their one-repetition maximum (1RM).[9][11]
-
Outcome Measures: The primary outcomes were the total number of repetitions performed and the total weight lifted.[1][9]
Signaling Pathways and Experimental Workflow
The ergogenic effects of both this compound and capsaicin are mediated through the activation of the TRPV1 receptor. The following diagrams illustrate this signaling pathway and a typical experimental workflow for assessing these compounds.
Conclusion
The available evidence strongly suggests that this compound is a more efficient ergogenic aid than capsaicin, primarily due to its superior bioavailability.[2][3] This allows for the use of significantly smaller doses to achieve similar or even enhanced performance benefits, particularly in the context of resistance training.[1][8] The reduced dosage also mitigates the risk of gastrointestinal side effects, making it a more tolerable option for a broader range of individuals. For researchers and developers in the field of sports nutrition and pharmacology, this compound represents a compelling compound worthy of further investigation for its potential to safely and effectively enhance physical performance.
References
- 1. Frontiers | Effects of different this compound doses on neuromuscular activity and mechanical performance in trained male subjects: a randomized, triple-blinded, crossover, placebo-controlled trial [frontiersin.org]
- 2. hsnstore.eu [hsnstore.eu]
- 3. omnediem.com [omnediem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of this compound on aerobic capacity and physiological parameters in active young males: a randomized, triple-blinded, placebo-controlled, crossover trial [frontiersin.org]
- 8. Effects of different this compound doses on resistance training performance, muscle damage, protein breakdown, metabolic response, ratings of perceived exertion, and recovery: a randomized, triple-blinded, placebo-controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acute Capsaicin Analog Supplementation Improves 400 M and 3000 M Running Time-Trial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ergo-log.com [ergo-log.com]
Safety Operating Guide
Navigating the Safe Disposal of Phenylcapsaicin: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling phenylcapsaicin, a synthetic analogue of capsaicin (B1668287), adherence to established disposal protocols is paramount to prevent environmental contamination and ensure workplace safety. In the absence of specific disposal instructions for this compound, it should be managed in accordance with the general guidelines for its hazardous parent compound, capsaicin.
Core Principles of this compound Waste Management
The primary objective in disposing of this compound waste is to prevent the release of this active and pungent compound into the environment. Improper disposal methods, such as flushing down the drain or discarding in regular trash without deactivation, can pose a significant risk.[1][2] Therefore, a systematic, multi-step approach is essential for ensuring safety and regulatory compliance.
Personal Protective Equipment (PPE): Before handling any this compound waste, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat. For handling bulk quantities or in situations where dust may be generated, a dust respirator is recommended.[1][3]
Quantitative Data Summary: Hazard Profile of Capsaicin
As a reference for understanding the potential hazards when handling this compound, the following table summarizes key toxicological data for capsaicin. This compound is a synthetic analogue, and similar caution should be exercised.
| Hazard Metric | Value | Species | Source |
| LD50 (Oral) | 47,200 µg/kg | Mouse | [1][4][5] |
| LD50 (Intraperitoneal) | 9,500 µg/kg | Rat | [1][4][5] |
| LD50 (Subcutaneous) | 9,000 µg/kg | Mouse | [1][4][5] |
| TDLO (Oral) | 5 ml/kg | Rat | [1][4][5] |
| TDLO (Subcutaneous) | 12.2 µg/kg | Rat | [1][4][5] |
| LD50: Lethal Dose, 50% - The dose required to kill half the members of a tested population.[1] | |||
| TDLO: Lowest Published Toxic Dose.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on established guidelines for the disposal of capsaicin and should be applied to this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: This includes contaminated lab materials such as gloves, bench paper, and empty vials. All solid waste should be placed into a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a sealed, labeled hazardous waste container. It is important not to mix this waste with other solvent streams unless compatibility has been confirmed.[1]
-
Unused Product: Unused this compound should be treated as hazardous waste. The FDA recommends against flushing unused medicines down the drain unless specifically instructed.[1][6] A preferred method is to mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed container, and dispose of it as hazardous waste.[1][6]
2. Decontamination:
-
All surfaces that may have come into contact with this compound should be thoroughly wiped down. A recommended cleaning solution is a slurry of diatomaceous earth and ethanol.[1]
-
All cleaning materials must be disposed of as solid hazardous waste.[1]
3. Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.[1]
-
Ensure all containers are properly labeled according to institutional and regulatory guidelines before collection.[1]
Experimental Protocols
Small Spill Cleanup Protocol:
This protocol is for small spills of less than 100mg and should only be performed by personnel trained in handling hazardous materials and fitted for a particulate respirator if outside a fume hood.[3]
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Prevent entry to the contaminated space.[3]
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[3]
-
Contain and Absorb: To prevent dust formation and aerosolization, cover the spill with a wet absorbent material.[3] Gently and slowly wipe up the spilled powder.
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable container for disposal as hazardous waste.[3][7]
-
Decontaminate: Thoroughly clean the surface with water or a recommended cleaning solution to remove any residual contamination.[3]
-
Dispose: Dispose of all waste and cleanup materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.wwu.edu [ehs.wwu.edu]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling Phenylcapsaicin
Essential Safety and Handling Guide for Phenylcapsaicin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a synthetic analogue of capsaicin, and specific safety data for this compound is limited, this guidance is largely based on the established safety protocols for capsaicin.[1] this compound is an activator of the TRPV1 receptor.[2]
Hazard Identification and Immediate Precautions
This compound, similar to its analogue capsaicin, should be handled with care due to its potential hazards. Capsaicin is known to be fatal if swallowed, causes severe skin and eye irritation, and may cause respiratory irritation and allergic reactions.[3][4][5][6]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5][7]
-
Contaminated work clothing should not be allowed out of the workplace.[5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[4][8] | Protects against eye irritation and serious eye damage.[3][4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs is required.[9] Double gloving is recommended when handling hazardous drugs.[9] | Prevents skin irritation and potential allergic reactions.[3][4][6] |
| Respiratory Protection | For handling powders outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[7][10][11] All handling of this compound should ideally be done inside a chemical fume hood.[11] | Mitigates the risk of respiratory irritation and potential sensitization.[3][4][6][7] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
All weighing and manipulation of solid this compound should be conducted in a chemical fume hood to avoid inhalation of dust.[11]
-
Use the smallest amount of substance necessary for the experiment.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[2]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All contaminated materials, including gloves, bench paper, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Aqueous solutions of this compound should be collected in a sealed and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
-
Unused Product : Unused this compound should be treated as hazardous waste. The FDA recommends mixing the substance with an undesirable material like cat litter or coffee grounds, placing it in a sealed container, and disposing of it as hazardous waste.[1][12] Do not flush down the drain unless specifically instructed.[1][12]
-
Final Disposal : All this compound waste must be disposed of through an approved hazardous waste disposal facility.[1]
Quantitative Data
The following table summarizes the acute toxicity data for capsaicin, which serves as a reference for this compound.
| Hazard Metric | Value | Species | Source |
| LD50 (Oral) | 47,200 µg/kg | Mouse | [1][3][6] |
| LD50 (Intraperitoneal) | 9,500 µg/kg | Rat | [1][3][6] |
| LD50 (Subcutaneous) | 9,000 µg/kg | Mouse | [1][3][6] |
| TDLO (Oral) | 5 ml/kg | Rat | [1][3][6] |
| TDLO (Subcutaneous) | 12.2 µg/kg | Rat | [1][3][6] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.[1] TDLO: Lowest Published Toxic Dose.[1]
Visualizations
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Primary Signaling Pathway
Caption: this compound activates the TRPV1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. hsa.ie [hsa.ie]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. ehs.wwu.edu [ehs.wwu.edu]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
